Product packaging for Lipid Catechol(Cat. No.:)

Lipid Catechol

Cat. No.: B14081228
M. Wt: 711.0 g/mol
InChI Key: FBHHXUJQQWKTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lipid Catechol is a useful research compound. Its molecular formula is C41H79N2O5P and its molecular weight is 711.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H79N2O5P B14081228 Lipid Catechol

Properties

Molecular Formula

C41H79N2O5P

Molecular Weight

711.0 g/mol

IUPAC Name

4-[[2-(diethylamino)ethylamino]-di(tetradecoxy)phosphorylmethyl]benzene-1,2-diol

InChI

InChI=1S/C41H79N2O5P/c1-5-9-11-13-15-17-19-21-23-25-27-29-35-47-49(46,48-36-30-28-26-24-22-20-18-16-14-12-10-6-2)41(42-33-34-43(7-3)8-4)38-31-32-39(44)40(45)37-38/h31-32,37,41-42,44-45H,5-30,33-36H2,1-4H3

InChI Key

FBHHXUJQQWKTRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(C(C1=CC(=C(C=C1)O)O)NCCN(CC)CC)OCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Structure and Synthesis Pathways of Lipid Catechols

This technical guide provides a comprehensive overview of lipid catechols, a class of molecules characterized by a dual chemical nature, possessing both a hydrophilic catechol headgroup and lipophilic lipid chains. This unique structure underpins their diverse biological activities and their growing importance in fields ranging from materials science to advanced drug delivery systems. This document details their core structures, explores both biosynthetic and chemical synthesis pathways, and outlines key experimental protocols for their study and production.

Core Structure of Lipid Catechols

Lipid catechols are amphiphilic molecules that merge the functionalities of a catechol (a 1,2-dihydroxybenzene ring) with one or more lipid chains. This structure allows them to interact with both aqueous and lipid environments, integrate into cell membranes, and participate in unique chemical reactions.[1]

General Structural Features

The fundamental architecture of a lipid catechol consists of:

  • Catechol Headgroup : The 1,2-dihydroxybenzene moiety is the primary reactive and recognition element. It is responsible for antioxidant properties, metal chelation, and reversible covalent bond formation, notably with boronic acids.[1][2]

  • Lipid Tail(s) : One or more long hydrocarbon chains provide the hydrophobic character necessary for self-assembly and membrane integration.[1] The length and degree of saturation of these tails significantly influence the molecule's physical properties and biological function.

  • Linker Group : In many synthetic lipid catechols, a linker connects the catechol headgroup to the lipid tails. This linker can be designed to introduce additional functionalities, such as an α-aminophosphonate group, which can contribute zwitterionic properties and enhance colloidal stability.[1]

Examples of this compound Structures

Naturally Occurring Lipid Catechols (Urushiols): Urushiols, the allergenic components of plants like poison ivy (Toxicodendron radicans), are a prominent class of natural lipid catechols. Their structure consists of a catechol ring substituted at the 3-position with a C15 or C17 alk(en)yl chain. The degree of unsaturation in the lipid tail can vary, which affects the severity of the allergenic response.

Synthetic Lipid Catechols: A notable example is a synthetic lipid designed for drug delivery applications, specifically for forming Lipid Prodrug Nanoassemblies (LPNAs). Its structure features a catechol ring, two 14-carbon acyl chains, and an α-aminophosphonate group. This engineered molecule is designed to form a covalent bond with boronic acid-containing compounds.

Structural Data Summary
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound (Synthetic)2930813-52-6C₄₁H₇₉N₂O₅P711.1Catechol ring, two C14 acyl chains, α-aminophosphonate group.
(15:1)-Urushiol (Urushiol Monoene)Not specifiedC₂₁H₃₄O₂318.5 (approx.)Catechol ring, one C15 monounsaturated alkyl chain at position 3.

Synthesis Pathways

The synthesis of lipid catechols can be broadly categorized into natural biosynthesis and chemical synthesis.

Biosynthesis of Urushiols

The biosynthesis of urushiol in plants like poison ivy is a complex process that is not yet fully elucidated. However, a putative pathway has been proposed based on metabolic studies. The process begins with fatty acid precursors and involves a key enzyme class, polyketide synthases (PKS).

Proposed Biosynthetic Pathway:

  • Initiation : The pathway is believed to start with C16 or C18 fatty acids.

  • Polyketide Synthesis : A Type III Polyketide Synthase (PKS) enzyme is proposed to catalyze the formation of a tetraketide intermediate from the fatty acid starter molecules.

  • Cyclization & Aromatization : The tetraketide alk(en)yl compound undergoes cyclization and aromatization, leading to the formation of anacardic acid.

  • Decarboxylation : Anacardic acid is decarboxylated to form a cardanol intermediate. This step has been supported by the identification of cardanol congeners in poison ivy seedlings.

  • Hydroxylation : The final proposed step is the hydroxylation of the cardanol intermediate by a cardanol-specific hydroxylase to produce the final urushiol molecule.

G cluster_synthesis Proposed Urushiol Biosynthesis Pathway fatty_acid Fatty Acids (C16 / C18) pks Polyketide Synthase (PKS) fatty_acid->pks tetraketide Tetraketide Intermediate pks->tetraketide anacardic_acid Anacardic Acid tetraketide->anacardic_acid Cyclization & Aromatization cardanol Cardanol Intermediate anacardic_acid->cardanol Decarboxylation hydroxylase Cardanol Hydroxylase cardanol->hydroxylase urushiol Urushiol hydroxylase->urushiol

Caption: A diagram of the proposed biosynthetic pathway of urushiol from fatty acid precursors.

Chemical Synthesis Pathways

Chemical synthesis offers a versatile approach to producing lipid catechols with precisely defined structures. Methods can range from multi-step organic synthesis to the modification of existing molecules.

General Synthetic Strategies:

  • Direct Synthesis : Involves the reaction of phenolic compounds with fatty acids or their derivatives under controlled conditions.

  • Modification of Catechol : Alkylation or acylation processes can be used to attach lipid chains to a catechol core.

  • Catalytic Processes : Catalysts such as palladium-carbon can be used in reactions like hydrogenolysis to convert precursors into the final this compound.

A specific synthesis for (15:1)-urushiol, a mono-unsaturated C15 urushiol, has been described. This multi-step process highlights the complexity involved in achieving the correct structure and stereochemistry.

G cluster_synthesis Chemical Synthesis of (15:1)-Urushiol start1 6-Chlorohexan-1-ol (OH protected) step1_prod 1-(2,3-dimethoxyphenyl) heptane-1,7-diol start1->step1_prod start2 2,3-dimethoxybenzaldehyde start2->step1_prod step2_prod 7-(2,3-dimethoxyphenyl) heptane-1-ol step1_prod->step2_prod Catalytic Hydrogenolysis (Pd-C) step3_prod 7-(2,3-dihydroxyphenyl) heptylbromide step2_prod->step3_prod Demethylation & Bromination (BBr3) step4_prod 3-(pentadec-8-ynyl)catechol step3_prod->step4_prod Reaction with Lithium oct-1-yne final_prod 3-[(Z)-pentadec-8-enyl]catechol ((15:1)-Urushiol) step4_prod->final_prod Catalytic Hydrogenation (cis-selective)

Caption: Workflow for the multi-step chemical synthesis of (15:1)-Urushiol.

Experimental Protocols & Methodologies

This section provides an overview of the experimental protocols used in the synthesis and characterization of lipid catechols, based on cited methodologies.

Protocol: Chemical Synthesis of (15:1)-Urushiol

This protocol is based on the synthetic route described by ElSohly et al.

Objective: To synthesize 3-[(Z)-pentadec-8-enyl] catechol.

Methodology:

  • Step 1: Grignard-type Reaction: React 6-chlorohexan-1-ol (with the hydroxyl group protected by ethyl vinyl ether) with 2,3-dimethoxybenzaldehyde in the presence of lithium. Following the reaction, remove the protective group using methanolic 4-toluenesulphonic acid to yield 1-(2,3-dimethoxyphenyl) heptane-1,7-diol.

  • Step 2: Selective Hydrogenolysis: Perform catalytic hydrogenolysis on the product from Step 1 in ethanol using a palladium-carbon (Pd-C) catalyst. This selectively removes the benzylic hydroxyl group to afford 7-(2,3-dimethoxyphenyl)heptane-1-ol.

  • Step 3: Demethylation and Bromination: Treat the product from Step 2 with boron tribromide (BBr₃). This reaction demethylates the methoxy groups to hydroxyls and simultaneously converts the terminal alcohol to a bromide, yielding 7-(2,3-dihydroxyphenyl) heptylbromide.

  • Step 4: Alkylation: React the heptylbromide from Step 3 with excess lithium oct-1-yne in a solvent mixture of tetrahydrofuran (THF) and hexamethylphosphoric triamide. This reaction forms the C15 carbon chain with a triple bond, yielding 3-(pentadec-8-ynyl)catechol.

  • Step 5: Selective Hydrogenation: Perform catalytic hydrogenation on the alkyne product from Step 4 in ethyl acetate containing quinoline as a catalyst poison. This selectively reduces the alkyne to a cis-alkene, yielding the final product, 3-[(Z)-pentadec-8-enyl]catechol.

  • Purification and Characterization: Purify the final product and confirm its identity using chromatography and spectroscopy, comparing it to a standard isolated from the natural product.

Protocol: Investigating Urushiol Biosynthesis

This protocol outlines a general workflow for identifying genes involved in urushiol biosynthesis.

Objective: To identify and validate enzymes responsible for the late steps of urushiol biosynthesis.

Methodology:

  • Transcriptional Profiling: Perform transcriptional profiling (e.g., RNA-Seq) on poison ivy tissues with high urushiol content (such as developing drupes) to identify mRNA transcripts with accumulation patterns that positively correlate with urushiol levels.

  • Gene Identification: Categorize transcripts encoding potential oxidative enzymes (e.g., polyketide synthases, hydroxylases) that show a positive correlation as candidate urushiol biosynthetic genes.

  • Recombinant Enzyme Expression: Express the candidate genes in vitro (e.g., in E. coli or yeast systems) to produce recombinant enzymes.

  • Enzyme Assays: Assay the recombinant enzymes for biosynthetic activity by providing them with hypothesized substrates (e.g., fatty acids, anacardic acids, cardanols) and analyzing the reaction products for the appearance of urushiol metabolites using techniques like HPLC-MS.

  • Kinetic Characterization: For enzymes showing bona fide activity, perform thorough characterization of substrate specificity and enzyme kinetics.

  • In Planta Validation (Reverse Genetics): Use techniques like RNA interference (RNAi) or CRISPR genome editing in transgenic poison ivy hairy root cultures to demonstrate that the identified genes are essential for urushiol production in planta.

Application Workflow: Formation of Lipid Prodrug Nanoassemblies (LPNAs)

Synthetic lipid catechols are key components in advanced drug delivery systems that utilize dynamic covalent chemistry.

Objective: To form nanoassemblies for drug delivery by covalently linking a boronic acid-modified drug to a this compound.

G cluster_workflow LPNA Formation Workflow lipid_catechol This compound (in aqueous solution) mixing Mixing & Self-Assembly lipid_catechol->mixing drug Boronic Acid- Modified Drug drug->mixing lpna Lipid Prodrug Nanoassembly (LPNA) mixing->lpna Reversible Boronate Ester Formation

Caption: Workflow of Lipid Prodrug Nanoassembly (LPNA) formation via dynamic covalent chemistry.

Methodology:

  • Component Preparation: Prepare an aqueous solution of the synthetic this compound. The amphiphilic nature of the lipid drives self-assembly. Separately, prepare a solution of the drug molecule that has been functionalized with a boronic acid group.

  • Mixing and Reaction: Combine the two solutions. The catechol moiety on the this compound undergoes a reversible condensation reaction with the boronic acid group on the drug.

  • Nanoassembly Formation: This dynamic covalent bond formation integrates the drug into the structure of the self-assembled lipid nanoparticles, forming the final LPNA. The resulting nanoassemblies can be used to protect the drug, improve its solubility, and control its release.

  • Characterization: Characterize the resulting LPNAs using techniques such as Dynamic Light Scattering (DLS) for size distribution, Transmission Electron Microscopy (TEM) for morphology, and spectroscopy to confirm covalent bond formation.

References

An In-depth Technical Guide to the Discovery and History of Lipid Catechol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of lipid catechol derivatives. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the evolution of our understanding of these fascinating amphiphilic molecules, from their natural origins to their synthesis and investigation for various therapeutic applications. The guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways modulated by these compounds.

Introduction to this compound Derivatives

This compound derivatives are a class of molecules characterized by a hydrophilic catechol head group attached to a lipophilic lipid tail. This amphiphilic nature imparts unique physicochemical properties, allowing them to interact with cell membranes and various biological targets. The catechol moiety, a 1,2-dihydroxybenzene ring, is a key structural feature responsible for the antioxidant and metal-chelating properties of these compounds, while the lipid chain governs their solubility, membrane partitioning, and overall bioavailability.

Naturally occurring lipid catechols, such as urushiol found in plants of the Anacardiaceae family (e.g., poison ivy), have been known for centuries for their potent physiological effects. In recent decades, synthetic lipid catechols have emerged as a versatile platform for drug delivery and development, with applications ranging from anticancer and anti-inflammatory agents to novel nano-drug carriers.

A Historical Perspective on Discovery and Synthesis

The journey of understanding this compound derivatives began with the isolation and characterization of their core chemical components.

  • 1839: The Discovery of Catechol: The story begins with the isolation of the parent compound, catechol, by Edgar Hugo Emil Reinsch. He obtained it through the distillation of catechin, a substance extracted from the plant Mimosa catechu.[1]

  • Early 20th Century: Urushiol and Contact Dermatitis: The most well-known natural lipid catechols are the urushiols, the allergenic components of poison ivy, poison oak, and poison sumac. For many years, the primary research focus on these compounds was related to their role in causing urushiol-induced contact dermatitis.[2][3]

  • Mid-20th Century - Synthesis of Urushiol: A significant milestone was the chemical synthesis of urushiol, specifically 3-[(Z)-pentadec-8-enyl] catechol. This achievement allowed for more controlled studies of its biological activity without the need for extraction from natural sources, which often yields a mixture of related compounds.[4]

  • Late 20th and Early 21st Century - Emergence of Synthetic Lipid Catechols: The latter part of the 20th century and the beginning of the 21st century saw a growing interest in the synthesis of novel, non-natural this compound derivatives. Researchers began to explore the therapeutic potential of these molecules beyond their allergenic properties. This era was marked by the development of various synthetic strategies to create a diverse range of lipid catechols with varying chain lengths, degrees of unsaturation, and substitutions on the catechol ring.[5] These synthetic efforts were driven by the desire to harness the antioxidant and signaling-modulatory properties of the catechol moiety while improving drug delivery and targeting through the lipid component. A notable recent development is the use of a specific this compound containing an α-aminophosphonate group and two 14-carbon acyl chains to form lipid prodrug nanoassemblies (LPNAs) through covalent bonding with boronic acid-containing drugs.

Quantitative Biological Activity Data

This section summarizes key quantitative data from various studies on this compound derivatives, providing a basis for comparison of their biological activities.

Table 1: Cytotoxicity of Urushiol in Human Gastric Cancer Cell Lines
Cell Linep53 StatusIC50 (µg/mL)Reference
MKN-45Wild-type~15
MKN-28Mutant~20
Table 2: Enzyme Inhibitory Activity of Catechol and Phenolic Lipid Derivatives
Compound/ExtractEnzymeIC50 (µM)Reference
trans-ResveratrolCyclooxygenase-1 (COX-1)2.27
trans-ResveratrolCyclooxygenase-2 (COX-2)3.40
QuercetinCyclooxygenase-1 (COX-1)43.82
KaempferolCyclooxygenase-1 (COX-1)~60
Piceatannol5-Lipoxygenase (5-LOX)0.76
Luteolin5-Lipoxygenase (5-LOX)2.25
Quercetin5-Lipoxygenase (5-LOX)3.29
Myricetin5-Lipoxygenase (5-LOX)4.02
Catechol Derivatives5-, 12-, and 15-Lipoxygenase~1
Procyanidin C1Cyclooxygenase-2 (COX-2)3.3
Procyanidin B2Cyclooxygenase-2 (COX-2)9.7
Procyanidin B1Cyclooxygenase-1 (COX-1)8.0

Key Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their biological effects through the modulation of several key signaling pathways. Their ability to interact with cellular membranes and act as antioxidants allows them to influence complex intracellular cascades involved in inflammation, cell survival, and apoptosis.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. Alkyl catechols have been identified as potent activators of the Nrf2 pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Cul3->Nrf2 Ubiquitination LC This compound (Oxidative Stress) LC->Keap1 induces conformational change sMaf sMaf Nrf2_n->sMaf Dimerization ARE ARE sMaf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: Keap1-Nrf2 signaling pathway activation by lipid catechols.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Catechol derivatives have been shown to inhibit NF-κB activation, potentially through their antioxidant properties that can interfere with the redox-sensitive steps in this pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Binding Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation LC This compound LC->IKK Inhibition DNA κB Site NFkB_n->DNA Binding Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by lipid catechols.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades (including ERK, JNK, and p38) that regulate a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is often associated with cancer and inflammatory diseases. Polyphenolic compounds, including those with catechol structures, have been shown to modulate MAPK signaling, often leading to the inhibition of cancer cell growth and the suppression of inflammatory responses.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK Activation Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Stimuli->Receptor MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation MAPK_n MAPK MAPK->MAPK_n Translocation LC This compound LC->MAPKKK Modulation LC->MAPKK Modulation LC->MAPK Modulation TF Transcription Factors (e.g., AP-1, c-Myc) MAPK_n->TF Activation Genes Target Genes TF->Genes Gene Transcription

Caption: Modulation of the MAPK signaling pathway by lipid catechols.

p53-Dependent Apoptosis Pathway

Urushiol has been shown to induce apoptosis in human gastric cancer cells with wild-type p53. This process involves classic hallmarks of apoptosis, including nuclear condensation, DNA fragmentation, and the cleavage of poly (ADP-ribose) polymerase (PARP). In contrast, in p53-mutant cells, urushiol induces G1 cell cycle arrest.

Apoptosis_Pathway cluster_p53_wt p53 Wild-Type Cells (e.g., MKN-45) cluster_p53_mut p53 Mutant Cells (e.g., MKN-28) Urushiol Urushiol p53_wt p53 Urushiol->p53_wt Activation p21 p21 Urushiol->p21 Upregulation p27 p27 Urushiol->p27 Upregulation CDK2_4 CDK2/4 Urushiol->CDK2_4 Downregulation Bax Bax p53_wt->Bax Upregulation Mitochondrion_wt Mitochondrion Bax->Mitochondrion_wt Permeabilization Cytochrome_c_wt Cytochrome c Mitochondrion_wt->Cytochrome_c_wt Release Caspase9_wt Caspase-9 Cytochrome_c_wt->Caspase9_wt Activation Caspase3_wt Caspase-3 Caspase9_wt->Caspase3_wt Activation Apoptosis_wt Apoptosis Caspase3_wt->Apoptosis_wt Execution G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest p27->G1_Arrest

Caption: p53-dependent and -independent effects of urushiol.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of 3-[(Z)-pentadec-8-enyl]catechol (Urushiol Monoene)

This protocol is adapted from the synthesis described in the literature.

Step 1: Protection of 6-chlorohexan-1-ol

  • React 6-chlorohexan-1-ol with ethyl vinyl ether to protect the hydroxyl group.

Step 2: Grignard Reaction

  • React the protected 6-chlorohexan-1-ol with magnesium to form the Grignard reagent.

  • React the Grignard reagent with 2,3-dimethoxybenzaldehyde in the presence of lithium to yield 1-(2,3-dimethoxyphenyl)heptan-1,7-diol after removal of the protective group with methanolic 4-toluenesulphonic acid.

Step 3: Hydrogenolysis

  • Perform catalytic hydrogenolysis of 1-(2,3-dimethoxyphenyl)heptane-1,7-diol in ethanol with a palladium-carbon catalyst to selectively afford 7-(2,3-dimethoxyphenyl)heptan-1-ol.

Step 4: Bromination and Demethylation

  • React 7-(2,3-dimethoxyphenyl)heptan-1-ol with boron tribromide to achieve both bromination of the hydroxyl group and demethylation of the methoxy groups, yielding 7-(2,3-dihydroxyphenyl)heptylbromide.

Step 5: Coupling Reaction

  • React 7-(2,3-dihydroxyphenyl)heptylbromide in tetrahydrofuran (THF) containing hexamethylphosphoric triamide with an excess of lithium oct-1-yne to produce 3-(pentadec-8-ynyl)catechol.

Step 6: Selective Hydrogenation

  • Perform catalytic hydrogenation of 3-(pentadec-8-ynyl)catechol in ethyl acetate containing quinoline to selectively form the cis product, 3-[(Z)-pentadec-8-enyl]catechol.

Step 7: Purification

  • Purify the final product using column chromatography and characterize it using spectroscopic methods (e.g., NMR, MS).

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

  • Test compound solutions at various concentrations.

  • Methanol (as a blank and for dilutions).

  • Spectrophotometer.

Procedure:

  • Prepare a series of dilutions of the test compound in methanol.

  • In a microplate or cuvette, add a specific volume of the test compound solution (e.g., 100 µL).

  • Add a specific volume of the DPPH solution (e.g., 100 µL) to the test compound solution and mix well.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Use methanol as a blank. A control containing methanol and the DPPH solution is also required.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

  • Tissue homogenate or lipid suspension.

  • Thiobarbituric acid (TBA) reagent (e.g., 0.375% TBA in 0.25 M HCl).

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v).

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

  • Malondialdehyde (MDA) standard solution.

  • Spectrophotometer or fluorometer.

Procedure:

  • Induce lipid peroxidation in the sample if necessary (e.g., using an iron/ascorbate system).

  • Stop the reaction by adding a solution of TCA and BHT.

  • Centrifuge the sample to precipitate proteins.

  • Take the supernatant and add the TBA reagent.

  • Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

  • Cool the samples and measure the absorbance of the pink-colored adduct at a specific wavelength (typically around 532 nm) or its fluorescence.

  • Create a standard curve using known concentrations of MDA.

  • Quantify the amount of TBARS in the sample by comparing its absorbance/fluorescence to the standard curve. The results are typically expressed as nmol of MDA equivalents per mg of protein or tissue.

Liposome Preparation and Membrane Interaction Studies

This protocol describes a general method for preparing liposomes to study the interaction of this compound derivatives with model membranes.

Materials:

  • Phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine).

  • This compound derivative.

  • Organic solvent (e.g., chloroform, methanol).

  • Buffer solution (e.g., PBS).

  • Rotary evaporator.

  • Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm).

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and the this compound derivative in an organic solvent in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Dry the film under vacuum for several hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a buffer solution by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes through an extruder equipped with polycarbonate membranes of the desired pore size.

  • Characterization and Interaction Studies:

    • Characterize the size and lamellarity of the prepared liposomes using techniques like dynamic light scattering (DLS).

    • Study the interaction of the this compound derivative with the liposomal membrane using various biophysical techniques such as fluorescence spectroscopy (e.g., using fluorescent probes sensitive to membrane fluidity), differential scanning calorimetry (DSC) to assess effects on phase transitions, or surface plasmon resonance (SPR) to measure binding kinetics.

Conclusion and Future Directions

The field of this compound derivatives has evolved significantly from the study of naturally occurring allergens to the rational design of synthetic molecules with diverse therapeutic potential. Their unique amphiphilic structure and the inherent reactivity of the catechol moiety make them a compelling class of compounds for further investigation. The ability of these molecules to modulate key signaling pathways, particularly the Nrf2 pathway, highlights their potential as agents to combat diseases associated with oxidative stress and inflammation.

Future research in this area will likely focus on:

  • Synthesis of Novel Derivatives: The development of new synthetic methodologies to create a wider array of lipid catechols with tailored properties for specific biological targets.

  • Elucidation of Mechanisms of Action: Deeper investigation into the molecular mechanisms by which these compounds interact with cellular components and modulate signaling pathways.

  • Advanced Drug Delivery Systems: Further exploration of their use in creating sophisticated nano-drug delivery systems, such as the lipid prodrug nanoassemblies, for targeted and controlled release of therapeutic agents.

  • Clinical Translation: Moving promising lead compounds from preclinical studies into clinical trials to evaluate their safety and efficacy in treating human diseases.

This technical guide provides a solid foundation for researchers and professionals to build upon as they continue to explore the exciting and promising field of this compound derivatives.

References

In Vitro Biological Functions of Lipophilic Catechols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catechols, organic compounds featuring a benzene ring with two hydroxyl groups in the ortho position, are of significant interest in biomedical research due to their diverse biological activities. When rendered more lipophilic through structural modification, these compounds exhibit enhanced interaction with cellular membranes and lipid-rich environments, leading to potent antioxidant, anti-inflammatory, and anti-cancer effects in vitro. This technical guide provides a comprehensive overview of the in vitro biological functions of lipophilic catechols, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. Detailed methodologies for key assays and visual representations of relevant signaling pathways are included to facilitate further research and drug development in this area.

Core Biological Functions of Lipophilic Catechols in Vitro

The primary in vitro biological functions of lipophilic catechols can be categorized into three main areas: antioxidant and pro-oxidant activity, anti-inflammatory effects, and antiproliferative activity against cancer cells.

Antioxidant and Pro-oxidant Activity

The catechol moiety is a well-established scavenger of free radicals. Lipophilic modifications can enhance this activity by increasing the compound's concentration within lipid membranes, a primary site of damaging lipid peroxidation. The antioxidant activity of catechols is attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Conversely, under certain conditions, such as the presence of transition metal ions, catechols can exhibit pro-oxidant effects, leading to the generation of reactive oxygen species (ROS). This dual activity is concentration-dependent and influenced by the specific cellular environment.

Anti-inflammatory Effects

Lipophilic catechols have demonstrated significant anti-inflammatory properties in various in vitro models. A key mechanism is the inhibition of pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. By suppressing these pathways, lipophilic catechols can reduce the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cells like microglia.[1]

Antiproliferative Activity

Several studies have highlighted the potential of lipophilic catechol derivatives as anticancer agents. These compounds can induce cytotoxicity and inhibit the proliferation of various cancer cell lines, including breast cancer.[2][3] The mechanisms are thought to involve the induction of apoptosis and cell cycle arrest, potentially through the generation of oxidative stress within the cancer cells.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of various lipophilic catechol derivatives across different biological assays.

Table 1: Antioxidant Activity of Lipophilic Catechol Derivatives

CompoundAssayModel SystemIC50 ValueReference
CatechinLipid PeroxidationRat liver microsomes12.860 ± 0.181 µg/mL[4]
Acacia nilotica polyphenolicsLipid PeroxidationRat liver microsomes41.907 ± 1.052 µg/mL[4]
Phenolic Compounds (unspecified)Lipid PeroxidationBovine brain liposomesNot specified
Catechol DerivativesABTS AssayChemicalTEAC values almost doubled from mono- to dihydroxyl derivatives
Catechol DerivativesDPPH AssayChemicalARA values at least 40 times higher than monohydroxylated compounds

IC50: Half-maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity. ARA: Anti-Radical Activity.

Table 2: Antiproliferative Activity of Safrole-Derived Catechols in Breast Cancer Cell Lines

CompoundCell LineAssayIC50 Value (µM)Reference
4-allylbenzene-1,2-diol (3)MCF-7 & MDA-MB-231Sulforhodamine B40.2 ± 6.9
4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate (6)MCF-7 & MDA-MB-231Sulforhodamine B5.9 ± 0.8
4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate (10)MCF-7 & MDA-MB-231Sulforhodamine B33.8 ± 4.9

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological functions of lipophilic catechols.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the ability of a compound to inhibit the formation of malondialdehyde (MDA), a product of lipid peroxidation.

  • Preparation of Liposomes: Prepare liposomes from a suitable lipid, such as egg yolk phosphatidylcholine, by rotary evaporation of a chloroform solution, followed by hydration with a buffer (e.g., 10 mM KCl-Tris-HCl, pH 7.4).

  • Induction of Peroxidation: Induce lipid peroxidation in the liposome suspension using an initiator, such as Fenton's reagent (Fe²⁺/H₂O₂).

  • Treatment: Incubate the liposome suspension with various concentrations of the test compound.

  • TBARS Reaction: Stop the reaction and add a solution of thiobarbituric acid (TBA). Heat the mixture at 100°C for 20 minutes to allow the formation of the MDA-TBA adduct.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 532 nm. Calculate the percentage inhibition of lipid peroxidation compared to a control without the test compound.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Microglia

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

  • Cell Culture: Plate microglial cells (e.g., BV-2 or primary microglia) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the lipophilic catechol for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Quantification: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.

NF-κB Activation Assay (Western Blot)

This method assesses the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.

  • Cell Treatment and Lysis: Treat cells with the test compound and/or a stimulant (e.g., LPS). After treatment, lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration in both fractions using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins from the cytoplasmic and nuclear extracts by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB, followed by an HRP-conjugated secondary antibody.

  • Visualization: Detect the protein bands using a chemiluminescence substrate. The relative amounts of p65 in the cytoplasmic and nuclear fractions indicate the extent of NF-κB activation.

p38 MAPK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of p38 MAPK, which is indicative of its activation.

  • Cell Treatment and Lysis: Treat cells as described for the NF-κB assay and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of p38 MAPK (phospho-p38). Subsequently, probe with an antibody for total p38 MAPK as a loading control.

  • Visualization and Quantification: Visualize the bands and quantify their intensity. The ratio of phospho-p38 to total p38 indicates the level of p38 MAPK activation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the lipophilic catechol for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by lipophilic catechols and a general experimental workflow.

G cluster_workflow General Experimental Workflow start Start: Prepare Lipophilic Catechol Solutions cell_culture Cell Culture (e.g., Microglia, Cancer Cells) start->cell_culture treatment Treatment with Lipophilic Catechol cell_culture->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation data_collection Data Collection (e.g., Supernatant, Cell Lysate) stimulation->data_collection analysis Analysis (e.g., Griess Assay, Western Blot, MTT Assay) data_collection->analysis results Results: Quantitative Data (IC50, % Inhibition) analysis->results

Caption: A generalized workflow for in vitro evaluation of lipophilic catechols.

G cluster_nfkb NF-κB Signaling Pathway Inhibition lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus Translocation gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α) nfkb_nucleus->gene_expression lipophilic_catechol Lipophilic Catechol lipophilic_catechol->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway by lipophilic catechols.

G cluster_p38 p38 MAPK Signaling Pathway Inhibition stress Cellular Stress / LPS ask1 ASK1 stress->ask1 mkk3_6 MKK3/6 ask1->mkk3_6 p38 p38 MAPK mkk3_6->p38 P downstream Downstream Targets (e.g., Transcription Factors) p38->downstream inflammation Inflammatory Response downstream->inflammation lipophilic_catechol Lipophilic Catechol lipophilic_catechol->p38 Inhibits Phosphorylation

Caption: Inhibition of the p38 MAPK signaling pathway by lipophilic catechols.

Conclusion

Lipophilic catechols represent a promising class of compounds with multifaceted biological activities demonstrated in vitro. Their ability to modulate key cellular processes, including oxidative stress, inflammation, and cell proliferation, underscores their potential for therapeutic applications. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of these molecules. Future in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of novel lipophilic catechol derivatives.

References

An In-depth Technical Guide to the Solubility and Stability of Lipid Catechols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lipid catechols, a class of amphiphilic molecules characterized by a hydrophilic catechol headgroup and a lipophilic alkyl chain, are of increasing interest in biomedical research and drug development. Their unique structure imparts antioxidant, anti-inflammatory, and signaling properties, making them promising candidates for therapeutic agents and functional components in drug delivery systems. A thorough understanding of their solubility and stability is paramount for their effective formulation and application. This technical guide provides a comprehensive overview of the core solubility and stability characteristics of lipid catechols, complete with experimental protocols and pathway visualizations.

Core Concepts: Structure and Properties

Lipid catechols are derivatives of 1,2-dihydroxybenzene (catechol) with an attached lipid chain. A prime natural example is urushiol, a mixture of catechols with C15 or C17 alkyl chains found in plants of the Anacardiaceae family, such as poison ivy.[1] The dual nature of these molecules—a polar catechol head capable of hydrogen bonding and a nonpolar lipid tail—dictates their solubility in various media and their interaction with biological membranes.

Solubility Characteristics

2.1. Qualitative Solubility

Urushiol, a representative mixture of lipid catechols, is known to be soluble in a variety of organic solvents. This is attributed to the long, nonpolar alkyl chain that facilitates interaction with nonpolar and moderately polar organic solvents.

Table 1: Qualitative Solubility of Urushiol

SolventSolubility
Diethyl etherSoluble
AcetoneSoluble
EthanolSoluble
Carbon tetrachlorideSoluble
BenzeneSoluble
WaterInsoluble

Source:[1][2][3]

2.2. Quantitative Solubility

Precise quantitative solubility data for specific lipid catechols is sparse. However, for the parent compound, catechol, some data is available which, when considered with the principles of "like dissolves like," can provide estimations for lipidated derivatives. The addition of a long alkyl chain drastically reduces aqueous solubility and increases solubility in nonpolar organic solvents. For instance, while catechol has a solubility of approximately 5 mg/mL in PBS (pH 7.2)[4], the solubility of a lipid catechol like 3-pentadecylcatechol in aqueous media would be negligible.

Table 2: Quantitative Solubility of Catechol in Various Solvents

SolventSolubility (approx.)
Ethanol2 mg/mL
Dimethyl sulfoxide (DMSO)1 mg/mL
Dimethylformamide (DMF)1 mg/mL
PBS (pH 7.2)5 mg/mL

Source:

It is expected that the solubility of lipid catechols in nonpolar solvents like hexane and toluene would be significant, while their solubility in polar aprotic solvents like DMSO and DMF would be moderate, and very low in polar protic solvents like water.

Stability Profile

The stability of lipid catechols is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The catechol moiety is susceptible to oxidation, which can alter the biological activity and physical properties of the molecule.

3.1. pH-Dependent Stability

The oxidation of catechols is highly dependent on pH. In alkaline conditions, the deprotonated catecholate anions are more readily oxidized by molecular oxygen. The rate of oxidation generally increases with increasing pH. Conversely, in acidic solutions, the protonated form of the catechol is more stable. The antioxidant activities of catechins, which contain catechol moieties, are high and constant at a pH range of 6-12 but decrease in acidic and strongly alkaline solutions.

3.2. Thermal Stability

Lipid catechols, such as those in urushi lacquer, are remarkably stable at high temperatures, withstanding temperatures over 300°C. However, thermal degradation can occur at very high temperatures. For instance, the pyrolysis of catechol between 250°C and 1000°C yields a variety of degradation products, including phenol, benzene, and dibenzofuran, indicating the breakdown of the catechol ring. The long alkyl chain in lipid catechols may also undergo thermal degradation.

3.3. Photostability

Lipid catechols are susceptible to degradation by ultraviolet (UV) radiation. UV irradiation can initiate radical-mediated polymerization of urushiol. The UV curing of urushiol is not an aerobic oxidative polymerization but is initiated by radicals under UV irradiation. The degradation of catechols under light irradiation can proceed through the formation of semiquinone radicals, leading to the breakdown of the benzene ring and eventual mineralization to CO2 and H2O.

3.4. Oxidative Stability

The catechol group is a primary target for oxidation. This oxidation is a key aspect of their biological activity, including their role as antioxidants and their ability to act as haptens in inducing an immune response. The oxidation of urushiol is a necessary step for it to become an allergen. The presence of electron-donating groups on the catechol ring, such as alkyl chains, can increase the rate of oxidation by O2.

Experimental Protocols

4.1. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the this compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

  • Calculation: Calculate the solubility from the measured concentration.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter C->D E Analyze supernatant/filtrate (HPLC) D->E F Calculate solubility E->F

Shake-Flask Solubility Determination Workflow

4.2. Determination of Oxidative Stability (Rancimat Method)

The Rancimat method is an accelerated stability test that determines the oxidative stability of fats and oils by measuring the induction time.

Methodology:

  • Sample Preparation: Weigh a precise amount of the this compound sample into a reaction vessel.

  • Accelerated Oxidation: Heat the sample to a constant high temperature (e.g., 110°C) while passing a continuous stream of purified air through it.

  • Detection of Volatile Products: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured.

  • Determination of Induction Time: The induction time is the point at which a rapid increase in conductivity is observed, indicating the formation of volatile carboxylic acids. A longer induction time signifies greater oxidative stability.

G cluster_setup Setup cluster_process Process cluster_detection Detection A This compound Sample in Reaction Vessel C Heat Sample (e.g., 110°C) A->C B Deionized Water in Measuring Vessel G Conductivity of Water Increases B->G E Volatile Oxidation Products Form C->E D Pass Air Stream Through Sample D->A F Products Carried to Measuring Vessel E->F F->G H Record Induction Time G->H

Rancimat Method for Oxidative Stability

Involvement in Cellular Signaling Pathways

Lipid catechols can modulate cellular signaling pathways through their interaction with membrane components and signaling proteins. Their amphiphilic nature allows them to partition into cellular membranes, potentially influencing membrane fluidity and the function of membrane-associated proteins.

5.1. Modulation of Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes. The activation of conventional and novel PKC isoforms is dependent on diacylglycerol (DAG), a lipid second messenger. It has been shown that long-chain acyl-CoAs can modulate the DAG-dependent activation of PKC. Given their structural similarity to DAG (a glycerol backbone with two fatty acid chains), it is plausible that lipid catechols could interact with the C1 domain of PKC, thereby modulating its activity.

G cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Translocates to membrane Downstream Downstream Signaling (e.g., MAPK pathway) PKC_active->Downstream Phosphorylates targets Receptor GPCR/RTK Receptor->PLC Activates LipidCatechol This compound LipidCatechol->PKC_inactive Modulates activation

Potential Modulation of PKC Signaling

5.2. Influence on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Studies have shown that urushiol can affect MAPK signaling. For example, urushiol has been observed to influence the phosphorylation of p38 and ERK, two key kinases in the MAPK pathway. This suggests that lipid catechols may exert some of their biological effects by modulating this critical signaling network.

G ExtracellularSignal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase ExtracellularSignal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, etc.) TranscriptionFactors->CellularResponse LipidCatechol This compound LipidCatechol->ERK Modulates phosphorylation

Potential Influence on MAPK/ERK Pathway

Conclusion

Lipid catechols represent a versatile class of molecules with significant potential in pharmacology and materials science. Their solubility is governed by the interplay between the polar catechol head and the nonpolar lipid tail, making them soluble in a range of organic solvents but poorly soluble in water. Their stability is primarily influenced by pH and exposure to light and oxygen, with the catechol moiety being prone to oxidation, a process that is fundamental to their biological activity. The provided experimental protocols offer a framework for the systematic characterization of novel lipid catechols. Furthermore, their ability to modulate key cellular signaling pathways, such as the PKC and MAPK cascades, underscores their potential as bioactive agents. Further research to generate more extensive quantitative solubility and stability data, and to elucidate the precise molecular mechanisms of their signaling interactions, will be crucial for the future development and application of these promising compounds.

References

Spectroscopic Analysis of Lipid Catechol Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid catechol compounds, characterized by a hydrophilic catechol head and a lipophilic lipid tail, represent a fascinating class of molecules with significant potential in materials science and pharmacology. Their amphiphilic nature governs their interaction with biological membranes and their antioxidant properties, making them promising candidates for drug delivery systems, biocompatible coatings, and therapeutic agents. A thorough understanding of their structure and behavior is paramount for harnessing their full potential, and spectroscopic techniques are indispensable tools in this endeavor.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound compounds, focusing on four core techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for representative compounds, and visualizations of relevant pathways and workflows.

Spectroscopic Techniques for this compound Analysis

The dual nature of lipid catechols necessitates a multi-faceted analytical approach. While the catechol moiety's aromatic system is readily probed by UV-Vis spectroscopy, the lipid chain's structure is best elucidated by NMR and MS. FTIR spectroscopy provides valuable information on the functional groups present in the entire molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for characterizing the catechol nucleus. The π-π* electronic transitions within the benzene ring give rise to characteristic absorption bands. The position and intensity of these bands can be influenced by the substitution pattern on the ring and the solvent environment.

Table 1: UV-Vis Spectroscopic Data for Representative Catechol Compounds

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
CatecholAqueous280~2,600 M⁻¹cm⁻¹[1]
4-MethylcatecholAqueous (pH 7.4)~280 (adduct)Not specified[2]
Dihydrocaffeic acidBufferNot specifiedNot specified[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of lipid catechols, providing detailed information about the carbon skeleton and the position of substituents. Both ¹H and ¹³C NMR are crucial for a complete analysis.

Table 2: ¹H NMR Spectroscopic Data for Representative this compound Compounds

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignmentReference
Cardanol (monoene)CDCl₃6.6-7.1mAromatic protons[4]
5.0-5.8mOlefinic protons[4]
2.5tBenzylic CH₂
1.2-1.6mAliphatic CH₂
0.88tTerminal CH₃
Urushiol (general)Not specified~6.7-6.8mAromatic protonsGeneral Knowledge
~5.0-5.8mOlefinic protonsGeneral Knowledge
~2.5-2.8mAllylic/Benzylic CH₂General Knowledge
~1.2-1.4mAliphatic CH₂General Knowledge
~0.9tTerminal CH₃General Knowledge

Table 3: ¹³C NMR Spectroscopic Data for Representative this compound Compounds

CompoundSolventChemical Shift (δ) ppmAssignmentReference
Cardanol (monoene)CDCl₃155.1C-OH
144.2C-alkyl
112.6, 115.5, 121.2, 128.9Aromatic CH
129.9, 130.0Olefinic CH
36.1Benzylic CH₂
22.8-32.0Aliphatic CH₂
14.2Terminal CH₃
Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of lipid catechols. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, particularly regarding the lipid chain.

Table 4: Mass Spectrometry Data for Representative this compound Compounds

Compound ClassIonization Mode[M-H]⁻ or [M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
Urushiol (C15, 1 double bond)ESI⁻315Characteristic fragments from lipid chain
Urushiol (C15, 2 double bonds)ESI⁻313Characteristic fragments from lipid chain
Urushiol (C15, 3 double bonds)ESI⁻311Characteristic fragments from lipid chain
Urushiol (C17, 1 double bond)ESI⁻343Characteristic fragments from lipid chain
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound molecules. The characteristic vibrations of the hydroxyl, aromatic, and aliphatic C-H bonds provide a unique spectroscopic fingerprint.

Table 5: FTIR Spectroscopic Data for Representative this compound Compounds

CompoundWavenumber (cm⁻¹)AssignmentReference
Cardanol~3348Phenolic O-H stretch
~3012Aromatic and olefinic C-H stretch
~2926, 2852Aliphatic C-H stretch (asymmetric and symmetric)
~1587Aromatic C=C stretch
~1453Aliphatic C-H bend
~693cis-Olefinic C-H out-of-plane bend
Catechol~3400-3300O-H stretch
~1600, 1500Aromatic C=C stretch
~1250C-O stretch

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and high-quality spectroscopic data. The following sections outline general procedures for the analysis of this compound compounds.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffer solution) to a final concentration in the range of 10-100 µM.

    • Ensure the compound is fully dissolved. Sonication may be required for less soluble compounds.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Set the wavelength range, typically from 200 to 400 nm for catechols.

  • Data Acquisition:

    • Record the baseline spectrum with the blank cuvette.

    • Replace the blank with the sample cuvette.

    • Acquire the absorption spectrum of the sample.

    • Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is 0-12 ppm.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans is necessary.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry (GC-MS) Protocol

For volatile or semi-volatile lipid catechols, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Sample Preparation (Derivatization):

    • To increase volatility and thermal stability, the hydroxyl groups of the catechol are often derivatized, for example, by silylation.

    • React a small amount of the sample with a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 60°C) for a specified time.

  • Instrument Setup:

    • Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Set the injector temperature (e.g., 250°C), the oven temperature program (e.g., ramp from 100°C to 300°C), and the mass spectrometer parameters (e.g., scan range, ionization mode - typically Electron Ionization at 70 eV).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • The compounds will be separated based on their boiling points and interaction with the column stationary phase.

    • The mass spectrometer will record the mass spectrum of the eluting compounds.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid/Oil: If the this compound is an oil or liquid at room temperature, a drop can be placed directly on the ATR crystal or between two KBr plates.

    • Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent and cast a thin film onto a KBr window by evaporating the solvent.

  • Instrument Setup:

    • Use an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal/KBr pellet without sample).

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

Visualizing Molecular Interactions and Workflows

Diagrams are powerful tools for illustrating complex relationships. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical experimental workflow and the antioxidant mechanism of lipid catechols.

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start This compound Sample dissolve_uv Dissolve in UV-transparent solvent start->dissolve_uv dissolve_nmr Dissolve in Deuterated solvent start->dissolve_nmr derivatize_ms Derivatize for GC-MS start->derivatize_ms prepare_ftir Prepare as neat film, KBr pellet, or thin film start->prepare_ftir uv_vis UV-Vis Spectroscopy dissolve_uv->uv_vis nmr NMR Spectroscopy (¹H, ¹³C, 2D) dissolve_nmr->nmr ms Mass Spectrometry (GC-MS) derivatize_ms->ms ftir FTIR Spectroscopy prepare_ftir->ftir uv_data λmax, ε uv_vis->uv_data nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ms_data Molecular Ion, Fragmentation Pattern ms->ms_data ftir_data Vibrational Frequencies ftir->ftir_data structure Structural Elucidation uv_data->structure nmr_data->structure ms_data->structure ftir_data->structure

A typical experimental workflow for the spectroscopic analysis of a this compound compound.
Antioxidant Mechanism: Lipid Peroxidation Inhibition

Catechol moieties are excellent radical scavengers. They can donate a hydrogen atom to a lipid peroxyl radical, thus terminating the chain reaction of lipid peroxidation. The resulting catechol radical is stabilized by resonance.

antioxidant_mechanism cluster_peroxidation Lipid Peroxidation Chain Reaction cluster_inhibition Inhibition by this compound LH Lipid (L-H) L_radical Lipid Radical (L•) LH->L_radical Initiation (e.g., by OH•) LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ LOO_radical->L_radical + L-H (Propagation) LOOH Lipid Hydroperoxide (LOOH) Catechol_H This compound (Ar(OH)₂) LOO_radical->Catechol_H Termination Catechol_H->LOOH + LOO• Catechol_radical Catechol Radical (Ar(OH)O•) Catechol_H->Catechol_radical H• donation Stable_product Stable Product Catechol_radical->Stable_product Resonance Stabilization

Antioxidant mechanism of a this compound in inhibiting lipid peroxidation.

Conclusion

The spectroscopic analysis of this compound compounds is a critical step in understanding their structure-property relationships and unlocking their potential in various scientific and industrial applications. This guide provides a foundational framework for researchers, outlining the key spectroscopic techniques, providing representative data, and offering detailed experimental protocols. The visualization of the experimental workflow and the antioxidant mechanism further aids in conceptualizing the analysis and function of these important molecules. As research in this area continues to grow, the systematic application of these spectroscopic methods will be instrumental in the design and development of novel this compound-based materials and therapeutics.

References

Natural sources and analogues of Lipid Catechol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Analogues of Lipid Catechols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lipid catechols, a diverse class of phenolic lipids characterized by a dihydroxyphenyl (catechol) head group and a lipophilic alkyl or alkenyl side chain. These compounds are of significant interest due to their wide range of biological activities and their potential as building blocks for novel therapeutic agents and biomaterials. This document details their natural origins, the development of synthetic analogues, quantitative data, key experimental protocols, and the signaling pathways they influence.

Natural Sources of Lipid Catechols

Lipid catechols are predominantly found as secondary metabolites in plants of the family Anacardiaceae.[1][2] These compounds are often major components of the plant's sap or resin, serving various defense-related functions. The specific structure, particularly the length and degree of saturation of the lipid tail, varies depending on the plant species.[1][2]

The most well-known and extensively studied group of natural lipid catechols are the urushiols, which are the primary allergenic components of poison ivy, poison oak, and poison sumac (Toxicodendron spp.).[3] However, several other related lipid catechols have been isolated from different genera within the Anacardiaceae family.

Table 1: Prominent Natural Lipid Catechols and Their Sources

Lipid CatecholPrimary Natural Source(s)GenusTypical Side Chain StructureKey Properties & Notes
Urushiol Poison Ivy, Poison Oak, Poison Sumac, Chinese Lacquer TreeToxicodendronC15 or C17 alkyl/alkenyl chainsPotent allergen causing contact dermatitis; primary component of traditional Asian lacquer.
Laccol Vietnamese and Taiwanese Lacquer Tree, Japanese Wax TreeToxicodendron (formerly Rhus)C17 alkyl/alkenyl chainsComponent of lacquers, considered to produce a softer finish than urushiol-based lacquers.
Thitsiol Burmese Lacquer TreeGluta (formerly Melanorrhoea)C17 alkyl/alkenyl chainsMain component of Burmese lacquer.
Rengasol Rengas TreeGluta / MelanorrhoeaC15 alkyl chainFound in the wood and sap.
Moreacol Morea TreeGluta / MelanorrhoeaC15 and C17 side chainsStructurally similar to other Anacardiaceae catechols.
Glutarenghol Rengas TreeGluta / MelanorrhoeaC15 alkyl chainA related phenolic lipid from the same family.

The biological activity and physical properties of these compounds are heavily influenced by the long hydrocarbon chain, which imparts amphiphilic characteristics, allowing them to interact with and disrupt biological membranes.

G cluster_family Family: Anacardiaceae cluster_genera Genera cluster_compounds Lipid Catechols Anacardiaceae Anacardiaceae Toxicodendron Toxicodendron Anacardiaceae->Toxicodendron Gluta / Melanorrhoea Gluta / Melanorrhoea Anacardiaceae->Gluta / Melanorrhoea Urushiol Urushiol C15/C17 side chain Toxicodendron->Urushiol Laccol Laccol C17 side chain Toxicodendron->Laccol Thitsiol Thitsiol C17 side chain Gluta / Melanorrhoea->Thitsiol Rengasol Rengasol C15 side chain Gluta / Melanorrhoea->Rengasol

Caption: Natural sources of major lipid catechols within the Anacardiaceae family.

Synthetic Analogues and Their Applications

The inherent biological activity and unique chemical structure of lipid catechols have made them attractive targets for synthetic modification. Researchers have developed numerous analogues to enhance specific properties, reduce allergenicity, and create novel platforms for drug delivery and materials science.

A significant area of development is in the creation of lipid catechols for drug delivery systems. One innovative approach involves synthesizing lipid catechols that can form dynamic covalent bonds with drugs containing boronic acid. This interaction is used to create self-assembling nanoparticles known as Lipid Prodrug Nanoassemblies (LPNAs). These LPNAs can protect the drug cargo, enhance its delivery to target sites, and facilitate controlled release.

Synthetic strategies often involve multi-step processes, including the protection of the catechol hydroxyl groups, construction and attachment of the lipid tail (e.g., via Wittig reaction or Grignard coupling), and final deprotection.

Table 2: Examples of Synthetic this compound Analogues

Analogue Class / NameKey Structural FeaturesPrimary Application / PurposeMechanism of Action
LPNA-forming this compound Catechol headgroup, α-aminophosphonate linker, two C14 acyl chains.Drug delivery of boronic acid-containing drugs (e.g., bortezomib, ciprofloxacin derivatives).Forms dynamic covalent boronate ester bonds with the drug, leading to the formation of nanoassemblies.
(15:1)-Urushiol Monoene 3-[(Z)-pentadec-8-enyl] catechol.Research standard, study of allergenic mechanisms.Identical to a natural urushiol component, used to study protein haptenization and immune response.
Synthetic Laccol Derivatives Catechol with a C17 alkenyl side chain synthesized via Wittig reaction.Materials science, study of lacquer polymerization.Used to study the laccase-catalyzed polymerization mechanisms in the formation of lacquer films.

Experimental Protocols

Detailed methodologies are crucial for the study and application of lipid catechols. The following sections provide representative protocols for the extraction of natural urushiol and the chemical synthesis of an urushiol analogue.

Extraction and Isolation of Urushiol from Toxicodendron spp.

This protocol outlines a general procedure for isolating urushiol from plant material. Extreme caution is required due to the potent allergenic nature of urushiol. All steps must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Materials and Equipment:

  • Fresh or dried leaves of Toxicodendron radicans (Poison Ivy)

  • Acetone

  • Hexane

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Chromatography columns

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Extraction: Macerate 100 g of dried plant leaves and extract with 500 mL of acetone at room temperature for 24 hours. Filter the mixture and concentrate the filtrate using a rotary evaporator to yield a dark, oily residue.

  • Solvent Partitioning: Dissolve the residue in 200 mL of hexane. Wash the hexane solution three times with 100 mL of water to remove polar impurities. Dry the hexane layer over anhydrous sodium sulfate.

  • Crude Fractionation: Evaporate the hexane to obtain the crude urushiol oil.

  • Silica Gel Chromatography: Prepare a silica gel column using hexane as the mobile phase. Load the crude oil onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the ethyl acetate concentration to 20%).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Urushiol components typically appear as dark spots after staining with a suitable reagent (e.g., potassium permanganate).

  • Pooling and Concentration: Combine the fractions containing the desired urushiol components and concentrate them using a rotary evaporator to yield purified urushiol.

  • Characterization: Confirm the identity and purity of the isolated components using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of (15:1)-Urushiol Monoene

This protocol is based on the synthesis described in the literature, providing a pathway to a specific urushiol congener. It involves several key chemical transformations.

Materials and Equipment:

  • 2,3-dimethoxybenzaldehyde

  • 6-Chlorohexan-1-ol

  • Ethyl vinyl ether

  • Lithium

  • Palladium on carbon (Pd/C) catalyst

  • Boron tribromide (BBr₃)

  • Lithium oct-1-yne

  • Quinoline

  • Standard organic synthesis glassware and equipment (e.g., round-bottom flasks, condensers, dropping funnels)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

G A 2,3-Dimethoxybenzaldehyde + Protected 6-Chlorohexan-1-ol B Lithium Coupling Reaction A->B C 1-(2,3-dimethoxyphenyl)heptane-1,7-diol B->C D Catalytic Hydrogenolysis (Pd/C) C->D E 7-(2,3-dimethoxyphenyl)heptan-1-ol D->E F Bromination & Demethylation (BBr₃) E->F G 7-(2,3-dihydroxyphenyl)heptylbromide F->G H Alkynylation (Lithium oct-1-yne) G->H I 3-(Pentadec-8-ynyl)catechol H->I J Selective Hydrogenation (Lindlar's Catalyst or similar) I->J K (Z)-3-(Pentadec-8-enyl)catechol (Urushiol Monoene) J->K

Caption: Workflow for the chemical synthesis of (15:1)-Urushiol Monoene.

Procedure:

  • Initial Coupling: React 2,3-dimethoxybenzaldehyde with the lithium derivative of 6-chlorohexan-1-ol (previously protected with ethyl vinyl ether) to form 1-(2,3-dimethoxyphenyl)heptane-1,7-diol after deprotection.

  • Hydrogenolysis: Selectively reduce the benzylic hydroxyl group of the diol using catalytic hydrogenolysis (H₂ gas, Pd/C catalyst) to yield 7-(2,3-dimethoxyphenyl)heptan-1-ol.

  • Demethylation and Bromination: Treat the product with boron tribromide (BBr₃) to simultaneously cleave the methyl ethers of the catechol and convert the terminal alcohol to a bromide, yielding 7-(2,3-dihydroxyphenyl)heptylbromide.

  • Chain Elongation: React the heptylbromide with lithium oct-1-yne in a suitable solvent like THF. This nucleophilic substitution reaction couples the two chains to form 3-(pentadec-8-ynyl)catechol.

  • Selective Hydrogenation: Perform a stereoselective hydrogenation of the alkyne to a cis (Z)-alkene. This is typically achieved using a poisoned catalyst such as Lindlar's catalyst or, as described in the source, catalytic hydrogenation in the presence of quinoline to yield the final product, 3-[(Z)-pentadec-8-enyl]catechol.

  • Purification and Characterization: Purify the final product using column chromatography and confirm its structure and stereochemistry using NMR and MS, comparing the data to that of the natural compound.

Signaling Pathways and Biological Activity

Lipid catechols exhibit a wide range of biological activities, primarily stemming from the reactivity of the catechol ring and the membrane-disrupting properties of the lipid tail.

Antioxidant Activity: The catechol moiety is an excellent electron donor, allowing these molecules to act as potent antioxidants and radical scavengers. They can prevent lipid peroxidation in cellular membranes and protect against oxidative stress.

Allergenic Response (Urushiol): The most infamous activity of urushiols is their ability to cause severe allergic contact dermatitis. Upon skin contact, the catechols are oxidized to highly reactive quinones. These quinones act as haptens, covalently binding to skin proteins. The resulting protein adducts are recognized as foreign by the immune system's Langerhans cells, initiating a T-cell-mediated inflammatory response that leads to the characteristic rash and blistering.

Drug Delivery Mechanism: In the context of synthetic analogues, the catechol group provides a versatile handle for drug conjugation. The formation of LPNAs with boronic acid-containing drugs is a prime example of a designed biological interaction. This system leverages the reversible formation of a boronate ester bond between the catechol's hydroxyl groups and the boronic acid.

G cluster_components System Components cluster_process Mechanism of Action LC This compound Analogue A Mixing in Aqueous Solution LC->A Drug Boronic Acid Drug (e.g., CIP-PBA) Drug->A B Dynamic Covalent Bond Formation (Boronate Ester) A->B [H₂O] C Self-Assembly into Lipid Prodrug Nanoassembly (LPNA) B->C D Target Site Accumulation (e.g., Biofilm, Tumor) C->D E Drug Release (Hydrolysis / pH change) D->E F Therapeutic Effect E->F

Caption: Pathway for LPNA formation and drug delivery using this compound analogues.

This system demonstrates a sophisticated application of this compound chemistry, transforming a natural product scaffold into a high-performance drug delivery vehicle. The LPNAs have shown efficacy in eradicating bacterial biofilms and reducing tumor growth in preclinical models, highlighting the immense potential of these synthetic analogues in drug development.

References

Toxicological Profile of Lipid-Conjugated Catechols at High Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Lipid Catechol" does not refer to a standardized chemical entity. This technical guide provides a comprehensive toxicological profile based on the known effects of catechol at high concentrations and extrapolates the potential influence of lipid conjugation on its toxicological properties. This extrapolation is supported by data from naturally occurring phenolic lipids such as urushiol, anacardic acid, and cardanol.

Introduction

Catechol, a 1,2-dihydroxybenzene, is a significant industrial chemical and a metabolite of benzene.[1][2] Its toxicological effects, particularly at high concentrations, are well-documented and include cytotoxicity, genotoxicity, and carcinogenicity.[3][4][5] The conjugation of a lipid moiety to the catechol structure is anticipated to significantly alter its toxicokinetic and toxicodynamic properties, primarily by increasing its lipophilicity. This guide synthesizes the available toxicological data for catechol and related phenolic lipids to provide a predictive toxicological profile for lipid-conjugated catechols at high concentrations, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Toxicokinetics

The addition of a lipid chain to a catechol molecule increases its lipophilicity, which is expected to enhance its absorption across biological membranes, including the skin, gastrointestinal tract, and cellular membranes. This increased lipophilicity may lead to a higher bioavailability and potentially a greater volume of distribution, with accumulation in lipid-rich tissues. The metabolism of lipidated catechols may involve pathways for both the catechol and lipid moieties, potentially leading to the formation of unique metabolites with their own toxicological profiles.

Toxicological Data

The toxicological effects of high concentrations of catechol and representative phenolic lipids are summarized below.

Acute Toxicity

High doses of catechol and its lipidated analogues can induce significant acute toxicity.

CompoundTest SystemRoute of AdministrationLD50 / LC50ObservationsReference
Catechol Zebrafish Larvae (72-120 hpf)WaterborneLC50: 188.8 µMDecreased visible pigmentation.
Urushiol MiceOralLD50: > acetylated urushiolSubstantially more toxic than its acetylated form; direct irritant effect.
Anacardic Acids MiceOralLD50: > 2000 mg/kgNo symptoms at 2000 mg/kg.
Cardol Brine Shrimp (Artemia sp.)WaterborneLC50 (24h): 0.56 mg/L; LC50 (48h): 0.41 mg/LHighly toxic.
Cardanol Brine Shrimp (Artemia sp.)WaterborneLC50 (24h): 1.59 mg/L; LC50 (48h): 0.42 mg/LHighly toxic.
Cytotoxicity

High concentrations of catechol induce cell death in various cell lines, primarily through apoptosis. The lipophilic nature of lipidated catechols may enhance their interaction with cell membranes, potentially leading to increased cytotoxicity.

CompoundCell LineConcentrationExposure TimeEffectReference
Catechol Human Glioblastoma (GL-15)200 µM48 hoursRetraction of cytoplasm, chromatin clumping.
Catechol Human Glioblastoma (GL-15)600 µM48 hours78% of cells with condensed nuclei; DNA damage.
Catechol Human Leukemia (HL-60)50 µM-Apoptosis.
Catechol LL/2 Lung Carcinoma0.5 mmol/L-Inactivation of protein kinase C.
Cardanol Human Keratinocytes (HaCaT)100 µg/mL-Significant cytotoxic effect.
Genotoxicity and Carcinogenicity

Catechol is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Its genotoxicity is linked to the induction of DNA damage and chromosomal aberrations. The genotoxic potential of lipidated catechols is less characterized, though some studies on related compounds are available.

CompoundTest SystemAssayConcentrationResultReference
Catechol Human Glioblastoma (GL-15)Comet Assay600 µMDNA damage.
Catechol Estrogens Human Peripheral LymphocytesMicronucleus AssayVariousWeak genotoxicity.
Catechol Estrogens V79 CellsDNA Strand BreaksVariousDNA strand breaks observed.
Anacardic Acids MiceMicronucleus Test250 mg/kg (oral)No mutagenic effects.
Cardanol -Comet Assay-Not genotoxic, but can increase DNA damage in a non-linear dose-response.

Mechanisms of Toxicity

The primary mechanism of catechol-induced toxicity at high concentrations is the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This leads to damage to cellular macromolecules, including DNA, proteins, and lipids. The increased lipophilicity of a lipidated catechol would likely enhance its ability to intercalate into cellular membranes, potentially exacerbating lipid peroxidation and membrane damage.

Oxidative Stress Pathway

Catechol High Concentration This compound CellMembrane Cell Membrane Catechol->CellMembrane Increased membrane interaction ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage (Strand Breaks, Adducts) OxidativeStress->DNA_Damage Protein_Damage Protein Damage (Oxidation, Inactivation) OxidativeStress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation OxidativeStress->Lipid_Peroxidation Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis Lipid_Peroxidation->Apoptosis Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with various concentrations of This compound Incubate1->Treat Incubate2 Incubate for desired exposure time (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Start Treat cells with This compound Embed Embed cells in low-melting-point agarose on a microscope slide Start->Embed Lyse Lyse cells to remove membranes and proteins Embed->Lyse Unwind Unwind DNA in alkaline buffer Lyse->Unwind Electrophoresis Perform electrophoresis Unwind->Electrophoresis Neutralize Neutralize the slide Electrophoresis->Neutralize Stain Stain DNA with a fluorescent dye Neutralize->Stain Visualize Visualize comets under a fluorescence microscope Stain->Visualize

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Lipid Catechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid Catechol, formally known as ditetradecyl (((2-(diethylamino)ethyl)amino)(3,4-dihydroxyphenyl)methyl)phosphonate, is a specialized lipid designed for advanced drug delivery systems. Its unique structure, incorporating a catechol group, two 14-carbon lipid tails, and an α-aminophosphonate moiety, allows for the formation of Lipid Prodrug Nanoassemblies (LPNAs). These nanoassemblies are formed through a dynamic covalent bond between the catechol group and a boronic acid moiety on a drug molecule. This interaction is reversible and sensitive to the microenvironment, enabling targeted drug release under specific conditions, such as the acidic and/or oxidative environments often found in tumors or sites of bacterial infection.

These application notes provide a comprehensive protocol for the chemical synthesis of this compound in a laboratory setting, based on a modified Kabachnik-Fields reaction. The protocol is intended for researchers with a background in organic synthesis.

Synthesis Overview

The synthesis of this compound is achieved through a multi-step process culminating in a one-pot, three-component Kabachnik-Fields reaction. The key steps are:

  • Synthesis of the Precursor Ditetradecyl Phosphite: This dialkyl phosphite is a crucial reactant for the formation of the phosphonate bond.

  • Protection of 3,4-Dihydroxybenzaldehyde: The hydroxyl groups of the catechol are temporarily protected to prevent unwanted side reactions.

  • Kabachnik-Fields Reaction: The core of the synthesis, where the protected catechol aldehyde, an amine, and the ditetradecyl phosphite are reacted to form the α-aminophosphonate backbone.

  • Deprotection: Removal of the protecting groups to yield the final this compound product.

Experimental Protocols

Part 1: Synthesis of Ditetradecyl Phosphite (Intermediate 1)

Methodology:

  • To a solution of phosphorus trichloride (1 equivalent) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 1-tetradecanol (2 equivalents) and anhydrous triethylamine (2 equivalents) in anhydrous DCM dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water at 0°C.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure ditetradecyl phosphite.

Part 2: Synthesis of this compound

Methodology:

The synthesis of the final product is accomplished via a one-pot, three-component reaction.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) and N,N'-diethylethylenediamine (1.2 equivalents) in anhydrous ethanol.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes.

  • Addition of Phosphite: Add the previously synthesized ditetradecyl phosphite (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 24 hours.

  • Monitoring: The progress of the reaction should be monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of DCM and purify by column chromatography on silica gel, using a gradient elution (e.g., DCM/methanol), to isolate the pure this compound.

  • Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Molar Equivalents for this compound Synthesis

ReagentMolar Mass ( g/mol )Molar Equivalent
3,4-Dihydroxybenzaldehyde138.121.0
N,N'-diethylethylenediamine116.211.2
Ditetradecyl Phosphite446.701.1

Table 2: Characterization and Yield of this compound

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₄₁H₇₉N₂O₅P
Molecular Weight 711.05 g/mol
Yield 60-75% (after purification)
¹H NMR Consistent with the structure of ditetradecyl (((2-(diethylamino)ethyl)amino)(3,4-dihydroxyphenyl)methyl)phosphonate
HRMS (ESI) m/z calculated for C₄₁H₈₀N₂O₅P [M+H]⁺, found value should be within ± 5 ppm

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_main_reaction Kabachnik-Fields Reaction cluster_purification Purification & Analysis PCl3 Phosphorus Trichloride Intermediate1 Ditetradecyl Phosphite PCl3->Intermediate1 + Et3N, DCM Tetradecanol 1-Tetradecanol Tetradecanol->Intermediate1 Final_Product This compound Intermediate1->Final_Product Reflux, EtOH Aldehyde 3,4-Dihydroxy- benzaldehyde Aldehyde->Final_Product Amine N,N'-diethylethyl- enediamine Amine->Final_Product Purification Column Chromatography Final_Product->Purification Characterization NMR, HRMS Purification->Characterization

Caption: Overall workflow for the synthesis of this compound.

Application in Drug Delivery

The synthesized this compound is utilized to form Lipid Prodrug Nanoassemblies (LPNAs) with boronic acid-containing drugs.

LPN_Formation cluster_assembly Self-Assembly Lipid_Catechol This compound LPNA Lipid Prodrug Nanoassembly (LPNA) Lipid_Catechol->LPNA + BA_Drug Boronic Acid Drug (e.g., Bortezomib) BA_Drug->LPNA Dynamic Covalent Bond Release Drug Release (Acidic/Oxidative Environment) LPNA->Release Stimuli

Caption: Formation of Lipid Prodrug Nanoassemblies (LPNAs).

Application Notes and Protocols for the Formulation of Lipid Catechol Prodrug Nanoassemblies (LPNA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of Lipid Catechol Prodrug Nanoassemblies (LPNAs). LPNAs are a promising drug delivery platform that utilizes a dynamic covalent boronate linkage between a catechol-containing lipid and a boronic acid-modified prodrug to achieve high drug loading and stimuli-responsive drug release.[1][2][3]

Principle of LPNA Formulation

The formulation of LPNAs is based on the self-assembly of a custom-synthesized catechol-containing α-aminophosphonate lipid and a drug that has been functionalized with a boronic acid group. The interaction between the catechol and boronic acid forms a reversible boronate ester bond, driving the self-assembly of these components into nano-sized particles in an aqueous solution. This dynamic covalent linkage is sensitive to acidic and/or oxidative microenvironments, allowing for specific drug release at the target site.[1][2]

Experimental Workflow for LPNA Formulation and Characterization

LPNA_Workflow cluster_synthesis Component Synthesis cluster_formulation Nanoassembly Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Lipid_Catechol_Synthesis Synthesis of This compound Self_Assembly Self-Assembly of LPNA Lipid_Catechol_Synthesis->Self_Assembly Drug_Modification Boronic Acid Modification of Drug Drug_Modification->Self_Assembly DLS DLS Analysis (Size & Zeta Potential) Self_Assembly->DLS TEM TEM Analysis (Morphology) Self_Assembly->TEM Drug_Loading Drug Loading & Encapsulation Efficiency Self_Assembly->Drug_Loading Drug_Release In Vitro Drug Release DLS->Drug_Release Cellular_Uptake Cellular Uptake Assay TEM->Cellular_Uptake Cytotoxicity Cytotoxicity Assay Drug_Loading->Cytotoxicity Bortezomib_Pathway cluster_proteasome Proteasome Proteasome 26S Proteasome Protein_Degradation Protein Degradation Proteasome->Protein_Degradation IkB IκB Proteasome->IkB Degrades Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax, Bak) Proteasome->Apoptosis_Proteins Degrades Cell_Cycle_Proteins Cell Cycle Regulators (e.g., p21, p27) Proteasome->Cell_Cycle_Proteins Degrades Bortezomib Bortezomib (LPNA delivered) Bortezomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome NFkB NF-κB IkB->NFkB Inhibits Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Ciprofloxacin_Pathway cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV Topoisomerase IV Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Inhibition leads to Cell_Division->Bacterial_Death Inhibition leads to Ciprofloxacin Ciprofloxacin (LPNA delivered) Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topoisomerase_IV Inhibits Miconazole_Pathway cluster_fungus Fungal Cell Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Synthesizes Membrane_Disruption Membrane Disruption & Increased Permeability Lanosterol_Demethylase->Membrane_Disruption Inhibition leads to Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of Miconazole Miconazole (LPNA delivered) Miconazole->Lanosterol_Demethylase Inhibits Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death

References

Application Notes and Protocols for Lipid Catechol-Based Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid Catechol represents an innovative class of lipids designed for advanced, targeted drug delivery systems. These lipids feature a catechol ring, which can form a dynamic covalent boronate bond with drugs containing a boronic acid moiety. This interaction allows for the creation of Lipid Prodrug Nanoassemblies (LPNAs) that offer high drug loading capacity and stimuli-responsive drug release.[1][2][3][4][5]

The key feature of this system is the pH-sensitive nature of the catechol-boronate linkage. At physiological pH (7.4), the bond is stable, ensuring the drug remains encapsulated within the nanoassembly during circulation, minimizing off-target effects. However, in the acidic microenvironments characteristic of tumors or intracellular compartments like endosomes and lysosomes (pH 5.0-6.5), the boronate ester bond is cleaved, triggering the specific and rapid release of the active drug at the target site. This targeted release mechanism enhances therapeutic efficacy while reducing systemic toxicity.

These application notes provide an overview of the formulation of this compound-based nanoassemblies, protocols for drug loading and characterization, and methodologies for evaluating their therapeutic potential both in vitro and in vivo.

Key Features and Applications

  • High Drug Loading: Drugs are covalently conjugated to the lipid, not just physically encapsulated, allowing for potentially higher and more stable drug loading.

  • Stimuli-Responsive Release: The system is engineered for pH- and/or oxidative stress-responsive drug release, making it ideal for targeting tumor microenvironments or inflamed tissues.

  • Versatility: This platform is adaptable for the delivery of various boronic acid-containing therapeutics, including small molecule inhibitors (e.g., Bortezomib), antibiotics (e.g., Ciprofloxacin), and antifungals (e.g., Miconazole).

  • Charge Reversal: Formulations can be designed to exhibit charge reversal in acidic environments, which can enhance cellular uptake.

  • Improved Efficacy: Targeted delivery and on-demand release can lead to greater therapeutic efficacy compared to the free drug, as demonstrated in preclinical models of cancer and bacterial infections.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound-based nanoassemblies and other comparable lipid nanoparticle systems.

Table 1: Physicochemical Properties of Lipid Prodrug Nanoassemblies (LPNAs)

Parameter Typical Value Range Method of Analysis Significance
Particle Size (Diameter) 100 - 200 nm Dynamic Light Scattering (DLS) Influences circulation time, biodistribution, and cellular uptake. Sizes <200 nm are optimal for exploiting the EPR effect in tumors.
Polydispersity Index (PDI) < 0.3 Dynamic Light Scattering (DLS) Indicates the uniformity of the nanoparticle population. A lower PDI signifies a more monodisperse system.
Zeta Potential -20 mV to +30 mV Electrophoretic Light Scattering (ELS) Measures surface charge, which affects colloidal stability and interaction with cell membranes. Cationic or charge-reversing particles can enhance cellular uptake.
Entrapment Efficiency (EE%) > 80% HPLC, UV-Vis Spectroscopy The percentage of the initial drug that is successfully incorporated into the nanoparticles.

| Drug Loading Capacity (DLC%) | 5% - 20% | HPLC, UV-Vis Spectroscopy | The weight percentage of the drug relative to the total weight of the nanoparticle. |

Table 2: In Vitro Drug Release Profile

Condition Cumulative Release after 24h Assay Method Rationale
Physiological (pH 7.4) < 20% Dialysis, HPLC Simulates drug retention and stability in the bloodstream. Low release indicates good stability.
Acidic (pH 5.5) > 60% Dialysis, HPLC Simulates the tumor microenvironment or endosomal compartments, demonstrating triggered drug release.

| Oxidative Stress (H₂O₂) | Variable (Significantly Increased) | Dialysis, HPLC | Some boronate esters are also sensitive to reactive oxygen species (ROS), providing an additional trigger in inflamed or cancerous tissues. |

Experimental Protocols

Protocol 1: Synthesis of Boronic Acid-Modified Drug

This protocol provides a general method for modifying a drug with a phenylboronic acid (PBA) moiety, a prerequisite for conjugation with this compound. This example uses a drug with a primary amine group.

  • Activation of Boronic Acid: Dissolve 4-carboxyphenylboronic acid in a suitable organic solvent (e.g., anhydrous Dimethylformamide, DMF).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in equimolar amounts to the boronic acid solution to activate the carboxylic acid group.

  • Stir the reaction at room temperature for 4-6 hours to form the NHS-ester of the boronic acid.

  • Conjugation to Drug: Dissolve the amine-containing drug in anhydrous DMF.

  • Add the activated boronic acid solution to the drug solution, along with a non-nucleophilic base such as triethylamine (TEA) to scavenge the released acid.

  • Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purify the resulting boronic acid-modified drug using column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, Mass Spectrometry, and HPLC.

Protocol 2: Formulation of Lipid Prodrug Nanoassemblies (LPNAs)

This protocol describes the self-assembly of LPNAs using the nanoprecipitation method.

  • Preparation of Organic Phase: Dissolve the this compound and the boronic acid-modified drug in a water-miscible organic solvent such as ethanol or Tetrahydrofuran (THF). The molar ratio of this compound to the drug is typically optimized around 1:1 to 1.5:1.

  • Preparation of Aqueous Phase: Prepare an aqueous buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Nanoassembly Formation: Rapidly inject the organic solution into the aqueous phase under vigorous stirring. The volume ratio of the aqueous phase to the organic phase should be high (e.g., 10:1) to ensure rapid precipitation and formation of nanoparticles.

  • Solvent Removal and Concentration: Stir the resulting nanoparticle suspension at room temperature for 2-4 hours to allow for the evaporation of the organic solvent.

  • Concentrate the LPNA suspension and remove any unconjugated drug or lipid using a suitable method such as dialysis against PBS (using a membrane with an appropriate molecular weight cut-off, e.g., 10 kDa) or tangential flow filtration.

  • Sterilization: Sterilize the final LPNA suspension by passing it through a 0.22 µm syringe filter for in vitro and in vivo studies.

Protocol 3: Characterization of LPNAs
  • Size and Zeta Potential: Dilute the LPNA suspension in deionized water or PBS and measure the hydrodynamic diameter, PDI, and zeta potential using a Zetasizer (Dynamic Light Scattering).

  • Morphology: Visualize the shape and morphology of the LPNAs using Transmission Electron Microscopy (TEM) or Cryo-TEM. A drop of the diluted LPNA suspension is placed on a carbon-coated copper grid, stained with a negative stain (e.g., uranyl acetate), and allowed to air dry before imaging.

  • Drug Loading and Encapsulation Efficiency: a. Disrupt a known amount of LPNAs by adding a solvent like methanol or acetonitrile to release the conjugated drug. b. Quantify the amount of drug using a validated HPLC method with a standard curve. c. Calculate Entrapment Efficiency (EE%) and Drug Loading Capacity (DLC%) using the following formulas:

    • EE% = (Mass of drug in LPNAs / Total mass of drug used) x 100

    • DLC% = (Mass of drug in LPNAs / Total mass of LPNAs) x 100

Protocol 4: In Vitro pH-Responsive Drug Release Study
  • Setup: Place a known concentration of the LPNA suspension into a dialysis bag (e.g., MWCO 10 kDa).

  • Immerse the dialysis bag into a larger volume of release buffer (e.g., 50 mL) at 37°C with gentle stirring.

  • Use two different buffers:

    • Physiological condition: PBS at pH 7.4.

    • Acidic condition: Acetate buffer or PBS at pH 5.5.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from outside the dialysis bag and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analysis: Quantify the concentration of the released drug in the collected samples using HPLC or UV-Vis spectroscopy.

  • Calculation: Plot the cumulative percentage of drug released versus time for each pH condition.

Protocol 5: In Vitro Cellular Uptake and Cytotoxicity Assay
  • Cell Culture: Seed cancer cells (e.g., 4T1 murine breast cancer cells, MDA-MB-231 human breast cancer cells) in 96-well plates (for cytotoxicity) or on glass coverslips in 24-well plates (for uptake) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free drug, drug-loaded LPNAs, and empty LPNAs (as a control) for a specified duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity (MTT Assay): a. After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader. d. Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

  • Cellular Uptake (Fluorescence Microscopy): a. For uptake studies, a fluorescent dye can be co-encapsulated in the LPNAs, or a fluorescently-labeled lipid can be used. b. After treatment, wash the cells on coverslips with cold PBS to remove non-internalized nanoparticles. c. Fix the cells with 4% paraformaldehyde. d. Stain the cell nuclei with DAPI. e. Mount the coverslips on microscope slides and visualize the intracellular fluorescence using a confocal or fluorescence microscope to confirm uptake.

Visualizations: Workflows and Mechanisms

G cluster_prep Preparation of Solutions cluster_assembly Nanoparticle Formulation This compound This compound Dissolve1 Organic Phase This compound->Dissolve1 BA-Drug Boronic Acid- Modified Drug BA-Drug->Dissolve1 Organic Solvent Ethanol / THF Organic Solvent->Dissolve1 Aqueous Buffer PBS (pH 7.4) Injection Rapid Injection (Vigorous Stirring) Aqueous Buffer->Injection Dissolve1->Injection Evaporation Solvent Evaporation & Self-Assembly Injection->Evaporation Purification Dialysis or Filtration Evaporation->Purification Final LPNAs Lipid Prodrug Nanoassemblies (LPNAs) Purification->Final LPNAs

Caption: Experimental workflow for the formulation of Lipid Prodrug Nanoassemblies (LPNAs).

G cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment LPNA_stable LPNA in Blood (pH 7.4) Bond_stable Catechol-Boronate Bond is Stable LPNA_stable->Bond_stable Drug is Retained LPNA_tumor LPNA Accumulates in Tumor (EPR Effect) LPNA_stable->LPNA_tumor Extravasation Acidic_pH Acidic Environment (pH < 6.5) LPNA_tumor->Acidic_pH Bond_cleavage Hydrolysis of Boronate Ester Bond Acidic_pH->Bond_cleavage Drug_release Active Drug Released Bond_cleavage->Drug_release Therapeutic_Effect Apoptosis / Inhibition of Growth Drug_release->Therapeutic_Effect Targets Cancer Cells

Caption: pH-responsive drug release mechanism of LPNAs in the tumor microenvironment.

References

Application Notes & Protocols: Lipid Nanoparticles in mRNA Vaccine Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of mRNA vaccines has been a landmark achievement in modern medicine, with lipid nanoparticles (LNPs) being the key enabling technology for their successful clinical translation. LNPs are essential for protecting the fragile mRNA molecule from degradation and facilitating its efficient delivery into target cells, where it can be translated into the antigenic protein that elicits an immune response. A typical LNP formulation for an mRNA vaccine is composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2] The precise composition and ratio of these lipids are critical for the stability, delivery efficiency, and safety of the vaccine.[1]

While standard LNP formulations have proven highly effective, research is ongoing to develop novel lipid components that can enhance specific properties of the vaccine, such as targeting specific tissues or improving stability. This document provides an overview of the application of lipid nanoparticles in mRNA vaccine formulation.

Note on "Lipid Catechol": As of the date of this document, a comprehensive review of scientific literature did not yield specific data or established protocols on the direct application of "this compound" as a distinct component in mRNA vaccine formulations. Catechols and their derivatives, such as dopamine, are well-known for their adhesive properties and are used in biomaterials and for the surface functionalization of nanoparticles.[3][4] It is conceivable that catechol-functionalized lipids could be explored to impart mucoadhesive properties to LNPs for alternative routes of administration (e.g., intranasal) or to facilitate interactions with specific cell surfaces. However, without specific literature, the following sections will focus on established LNP formulations and protocols.

Mechanism of Action of LNP-mRNA Vaccines

The delivery of mRNA to the cytoplasm of host cells via LNPs is a multi-step process:

  • Administration and Cellular Uptake: Following intramuscular injection, the LNPs are taken up by cells, including antigen-presenting cells (APCs), through a process called endocytosis.

  • Endosomal Escape: Once inside the cell within an endosome, the acidic environment of the endosome protonates the ionizable lipid component of the LNP. This change in charge is believed to disrupt the endosomal membrane, allowing the LNP to release its mRNA cargo into the cytoplasm.

  • Protein Translation: In the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the antigen protein (e.g., the spike protein of a virus).

  • Antigen Presentation and Immune Response: The newly synthesized antigen is then presented on the surface of the cell, triggering an immune response that leads to the production of neutralizing antibodies and the activation of T cells, providing protective immunity.

Below is a diagram illustrating the cellular uptake and mechanism of action of an LNP-mRNA vaccine.

LNP_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., APC) cluster_endosome Endosome (Acidic pH) LNP-mRNA LNP-encapsulated mRNA LNP_in_Endosome LNP in Endosome LNP-mRNA->LNP_in_Endosome Endocytosis mRNA_release mRNA Release LNP_in_Endosome->mRNA_release mRNA mRNA mRNA_release->mRNA Endosomal Escape Ribosome Ribosome mRNA->Ribosome Translation Antigen Antigen Protein Ribosome->Antigen Antigen_Presentation Antigen Presentation (MHC) Antigen->Antigen_Presentation Immune_Response Immune_Response Antigen_Presentation->Immune_Response T-cell Activation Antibody Production

Cellular uptake and mechanism of action of an LNP-mRNA vaccine.

Quantitative Data Summary

The following table summarizes typical physicochemical properties of LNP-mRNA vaccine formulations found in the literature. The exact values can vary depending on the specific lipids used, their molar ratios, and the manufacturing process.

ParameterTypical RangeSignificance
Particle Size (Diameter) 80 - 120 nmInfluences cellular uptake, biodistribution, and immunogenicity. Smaller particles can better penetrate tissues.
Polydispersity Index (PDI) < 0.2A measure of the size distribution of the nanoparticles. A lower PDI indicates a more uniform and monodisperse formulation.
Zeta Potential Near-neutralThe surface charge of the nanoparticles at physiological pH. A near-neutral charge reduces non-specific interactions and improves stability.
mRNA Encapsulation Efficiency > 90%The percentage of mRNA that is successfully encapsulated within the LNPs. High encapsulation efficiency is crucial for vaccine potency.
N:P Ratio 3:1 to 6:1The molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA. This ratio affects encapsulation and stability.

Experimental Protocols

The following protocols provide a general framework for the formulation and characterization of mRNA-loaded lipid nanoparticles.

Protocol 1: Formulation of mRNA-LNPs by Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device, which allows for rapid and reproducible self-assembly of the nanoparticles.

Materials:

  • Ionizable lipid (e.g., SM-102 or ALC-0315)

  • Helper phospholipid (e.g., DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000 or ALC-0159)

  • mRNA encoding the antigen of interest

  • Ethanol (absolute, molecular biology grade)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Storage buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes or tangential flow filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase): a. Dissolve the ionizable lipid, helper phospholipid, cholesterol, and PEGylated lipid in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). b. The total lipid concentration in the ethanolic solution should typically be between 10-25 mM.

  • Preparation of mRNA Solution (Aqueous Phase): a. Dilute the mRNA in the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another. c. Set the flow rates for the syringe pumps. A typical flow rate ratio is 3:1 (aqueous phase:organic phase).

  • Nanoparticle Formation: a. Pump the two solutions through the microfluidic mixer. The rapid mixing of the ethanolic and aqueous phases induces the self-assembly of the lipids into nanoparticles, encapsulating the mRNA.

  • Purification and Buffer Exchange: a. The resulting LNP suspension is then purified to remove ethanol and unencapsulated mRNA. b. This is typically achieved by dialysis against the storage buffer (e.g., PBS, pH 7.4) or using a TFF system for larger scale preparations.

  • Sterilization and Storage: a. Sterilize the final LNP-mRNA formulation by passing it through a 0.22 µm filter. b. Store the formulation at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

This protocol outlines the key analytical methods to characterize the physicochemical properties of the formulated mRNA-LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: a. Dilute a small aliquot of the LNP formulation in the storage buffer. b. Measure the particle size and PDI using a DLS instrument. c. Perform measurements in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry

  • Procedure: a. Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl). b. Measure the zeta potential using a suitable instrument. c. Perform measurements in triplicate and report the average value.

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay

  • Procedure: a. Prepare two sets of samples: one with the intact LNPs and another where the LNPs are lysed with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. b. Add the RiboGreen reagent to both sets of samples and measure the fluorescence. c. The fluorescence of the intact LNP sample represents the amount of unencapsulated mRNA, while the fluorescence of the lysed sample represents the total amount of mRNA. d. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (1 - (Fluorescence_intact / Fluorescence_lysed)) * 100

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and evaluation of an mRNA-LNP vaccine.

Workflow node_design mRNA Design & Synthesis node_formulation LNP Formulation (Microfluidic Mixing) node_design->node_formulation node_characterization Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) node_formulation->node_characterization node_invitro In Vitro Evaluation (Protein Expression in Cell Culture) node_characterization->node_invitro node_invivo In Vivo Studies (Animal Immunization) node_invitro->node_invivo node_immunogenicity Immunogenicity Assessment (Antibody Titers, T-cell Response) node_invivo->node_immunogenicity node_safety Safety & Toxicology (Histopathology, Cytokine Profiling) node_invivo->node_safety node_conclusion Lead Candidate Selection node_immunogenicity->node_conclusion node_safety->node_conclusion

Workflow for mRNA-LNP vaccine development and evaluation.

Conclusion

The formulation of mRNA vaccines using lipid nanoparticles is a complex but well-established process. The protocols and information provided herein offer a foundational understanding for researchers in the field. While the specific application of "this compound" in this context remains to be elucidated in published literature, the principles of LNP formulation and characterization are broadly applicable. Future innovations in lipid chemistry will undoubtedly lead to the development of next-generation mRNA delivery systems with enhanced efficacy, safety, and targeting capabilities.

References

Application Notes and Protocols: Lipid Catechol as a Carrier for Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic drugs present a significant challenge in drug delivery due to their poor aqueous solubility, which can lead to low bioavailability and suboptimal therapeutic efficacy. Lipid-based nanocarriers, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), have emerged as a promising strategy to overcome these limitations.[1][2] This document focuses on the application of lipid catechol as a novel carrier for hydrophobic drugs.

Catechol-functionalized lipids offer unique advantages, including their potential for mucoadhesion and their ability to interact with various surfaces through hydrogen bonding and other mechanisms.[3] When incorporated into lipid nanoparticles, they can enhance the delivery of encapsulated hydrophobic drugs. This document provides detailed protocols for the synthesis of a model this compound, its incorporation into nanoparticles, and the subsequent characterization and evaluation of these drug delivery systems.

Synthesis of a Model this compound: Dopamine-Conjugated Lipid

A common approach to creating a this compound is to conjugate dopamine, which contains a catechol group, to a lipid molecule. This can be achieved through various chemical reactions. Below is a representative protocol for the synthesis of a dopamine-lipid conjugate.

Protocol 2.1: Synthesis of N-(3,4-dihydroxyphenethyl)-stearamide

This protocol describes the conjugation of dopamine to stearic acid, a common lipid, to form a this compound.

Materials:

  • Dopamine hydrochloride

  • Stearic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution, saturated

  • Brine solution

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Stearic Acid:

    • Dissolve stearic acid (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Conjugation with Dopamine:

    • In a separate flask, dissolve dopamine hydrochloride (1 equivalent) in anhydrous DMF and add TEA (2.5 equivalents) to neutralize the hydrochloride and act as a base.

    • Slowly add the activated stearic acid solution to the dopamine solution.

    • Stir the reaction mixture overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Confirm the structure of the synthesized dopamine-lipid conjugate using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of this compound Nanoparticles for Hydrophobic Drug Delivery

This compound can be incorporated into various lipid nanoparticle formulations, such as SLNs and liposomes, to carry hydrophobic drugs. The following protocols are adapted for the inclusion of a synthesized this compound.

Protocol 3.1: Preparation of this compound-Solid Lipid Nanoparticles (LC-SLNs) by High-Pressure Homogenization

This method is suitable for producing SLNs with a solid lipid core, incorporating the this compound and a model hydrophobic drug like Paclitaxel.[4][5]

Materials:

  • Model hydrophobic drug (e.g., Paclitaxel)

  • Solid lipid (e.g., glyceryl monostearate, Precirol® ATO 5)

  • Synthesized this compound

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid and the synthesized this compound at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • Dissolve the hydrophobic drug (e.g., Paclitaxel) in the molten lipid mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of a Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).

    • The homogenization can be performed at a temperature above the lipid's melting point (hot homogenization).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification (Optional):

    • The LC-SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

Protocol 3.2: Preparation of this compound-Liposomes by Thin-Film Hydration

This method is commonly used to prepare liposomes incorporating the this compound and a model hydrophobic drug like Curcumin.

Materials:

  • Model hydrophobic drug (e.g., Curcumin)

  • Phospholipid (e.g., soy phosphatidylcholine, DMPC)

  • Cholesterol

  • Synthesized this compound

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Formation of the Lipid Film:

    • Dissolve the phospholipid, cholesterol, synthesized this compound, and the hydrophobic drug (e.g., Curcumin) in a suitable organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer and agitating the flask. The hydration temperature should be above the phase transition temperature of the lipid.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV dispersion can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography, or centrifugation.

Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the prepared nanoparticles.

Protocol 4.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle dispersion with an appropriate medium (e.g., purified water or the original buffer).

    • Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

Protocol 4.2: Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method: Indirect quantification of the unencapsulated drug.

  • Procedure:

    • Separate the nanoparticles from the aqueous medium containing the free drug using centrifugation or ultrafiltration.

    • Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol 4.3: In Vitro Drug Release

  • Method: Dialysis bag method.

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Quantitative Data Summary

The following tables summarize representative quantitative data for lipid-based nanoparticles loaded with common hydrophobic drugs. While this data is not specific to this compound carriers, it provides a benchmark for expected performance.

Table 1: Physicochemical Properties of Hydrophobic Drug-Loaded Lipid Nanoparticles

FormulationDrugAverage Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
SLNsCurcumin< 200< 0.2~ -30~ 65
NLCsCurcumin< 200< 0.2~ -30~ 80
LiposomesCurcumin~ 100-150< 0.3-~ 76
NLCsPaclitaxel< 200--~ 99
SLNsRanolazine118.4 ± 5.940.118 ± 0.028-41.91 ± 0.3888.39 ± 3.1

Table 2: In Vitro Drug Release from Hydrophobic Drug-Loaded Lipid Nanoparticles

FormulationDrugRelease ConditionsCumulative Release after 24h (%)
SLNsPaclitaxelPBS (pH 7.4), 37°C~ 30-40
NLCsPaclitaxelPBS (pH 7.4), 37°C~ 50-60
LiposomesCurcuminPBS (pH 7.4), 37°C~ 40-50

Cellular Uptake and In Vivo Fate

The cellular uptake of lipid nanoparticles is a critical step for intracellular drug delivery. The in vivo fate of these carriers determines their therapeutic efficacy and potential toxicity.

Cellular Uptake Mechanisms:

Lipid nanoparticles are primarily internalized by cells through endocytosis. The specific pathway can depend on the particle size, surface charge, and the cell type. Common endocytic pathways include:

  • Clathrin-mediated endocytosis: For smaller nanoparticles.

  • Caveolae-mediated endocytosis: Can help nanoparticles avoid lysosomal degradation.

  • Macropinocytosis: A less specific uptake mechanism for larger particles.

In Vivo Fate:

Following administration, this compound nanoparticles are expected to circulate in the bloodstream. Their circulation time can be influenced by their size and surface properties. Nanoparticles are often cleared by the reticuloendothelial system (RES), primarily in the liver and spleen. Surface modification with polymers like polyethylene glycol (PEG) can help to reduce RES uptake and prolong circulation time.

Visualizations

Diagram 7.1: Experimental Workflow for LC-SLN Preparation and Characterization

G cluster_prep LC-SLN Preparation cluster_char Characterization prep1 Lipid Phase Preparation (Drug, Lipid, this compound) prep3 Pre-emulsion Formation (High-Shear Homogenization) prep1->prep3 prep2 Aqueous Phase Preparation (Surfactant, Water) prep2->prep3 prep4 High-Pressure Homogenization prep3->prep4 prep5 Cooling and Nanoparticle Formation prep4->prep5 char1 Particle Size, PDI, Zeta Potential (DLS, ELS) prep5->char1 char2 Encapsulation Efficiency & Drug Loading prep5->char2 char3 In Vitro Drug Release (Dialysis) prep5->char3

Caption: Workflow for LC-SLN preparation and characterization.

Diagram 7.2: Cellular Uptake Pathway of Lipid Nanoparticles

G cluster_cell Intracellular Trafficking start This compound Nanoparticle cell_membrane Cell Membrane endocytosis Endocytosis (Clathrin/Caveolae-mediated) endosome Early Endosome endocytosis->endosome lysosome Lysosome (Degradation) endosome->lysosome escape Endosomal Escape endosome->escape release Drug Release in Cytosol escape->release

Caption: Cellular uptake and intracellular fate of lipid nanoparticles.

References

Application Notes and Protocols for Studying Lipid-Catechol Membrane Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between catechols and lipid membranes is a critical area of study with implications for drug delivery, antioxidant mechanisms, and understanding the biological activities of catechol-containing compounds like neurotransmitters and polyphenols.[1][2] These application notes provide a comprehensive overview of the experimental setups and detailed protocols for investigating these interactions. The methodologies covered range from the preparation of model membrane systems to advanced biophysical techniques for characterizing the binding, thermodynamics, and structural changes that occur upon interaction.

Preparation of Model Lipid Membranes (Liposomes)

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are widely used as a simple model for cell membranes.[3][4][5] The choice of preparation method depends on the desired size and lamellarity of the liposomes.

Thin-Film Hydration Method

This is one of the most common methods for preparing liposomes and is highly reproducible. It involves the formation of a thin lipid film followed by hydration.

Protocol:

  • Lipid Preparation: Dissolve the desired lipids (e.g., 7 mM of a chosen lipid) and cholesterol (e.g., 3 mM) in a suitable organic solvent (e.g., 5 mL of chloroform) in a round-bottom flask. For incorporating lipid-soluble catechols, they should be added at this stage.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature just above the lipid transition temperature (Tc) (e.g., 40 °C) to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the film under a vacuum for at least one hour (or overnight in an oven just above Tc) to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., 2-3 mL of ultrapure water or a specific buffer) and agitating the flask. For water-soluble catechols, they should be dissolved in the hydration buffer. The temperature should be maintained above the Tc of the lipid mixture.

  • Vesicle Formation: The lipid film will gradually peel off the flask wall and form multilamellar vesicles (MLVs). This process can be aided by gentle shaking or vortexing.

  • Sizing (Optional): To obtain unilamellar vesicles of a specific size (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Ethanol Injection Method

This method is suitable for preparing small unilamellar vesicles (SUVs) ranging from 30-170 nm.

Protocol:

  • Dissolve the lipids in ethanol.

  • Rapidly inject the ethanolic lipid solution into a stirred aqueous buffer.

  • The rapid dilution causes the lipids to self-assemble into SUVs.

  • Remove the ethanol from the liposome suspension by dialysis or gel filtration.

Characterization of Lipid-Catechol Interactions

Several biophysical techniques can be employed to characterize the interactions between catechols and lipid membranes.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the complete thermodynamic characterization of binding interactions by directly measuring the heat changes associated with binding. It provides information on binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the catechol and a suspension of liposomes in the same buffer to avoid heats of dilution.

  • Instrument Setup: Load the liposome suspension into the sample cell of the calorimeter and the catechol solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the catechol solution into the liposome suspension while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks to obtain the heat response per injection. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Data Presentation:

ParameterDescriptionExample Value
Ka (M-1) Association Constant1.5 x 105
n Stoichiometry (Lipid:Catechol)10:1
ΔH (kcal/mol) Enthalpy of Binding-5.2
ΔG (kcal/mol) Gibbs Free Energy of Binding-7.1
ΔS (cal/mol·K) Entropy of Binding6.4

Table 1: Example thermodynamic parameters for a lipid-catechol interaction obtained from ITC.

Differential Scanning Calorimetry (DSC)

DSC is used to study the effect of catechol binding on the phase behavior of the lipid membrane. It measures the heat capacity of a sample as a function of temperature.

Experimental Protocol:

  • Sample Preparation: Prepare liposome suspensions in the absence and presence of varying concentrations of the catechol.

  • Measurement: Place the liposome suspension in the sample pan and a reference buffer in the reference pan of the DSC instrument.

  • Temperature Scan: Scan the temperature over a range that encompasses the phase transition of the lipids and record the differential heat flow.

  • Data Analysis: The temperature at which the peak of the endotherm occurs is the phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH). Changes in Tm and ΔH in the presence of the catechol provide insights into its interaction with the membrane.

Data Presentation:

Catechol Conc. (mol%)Tm (°C)ΔH (kcal/mol)
041.58.7
540.87.9
1040.27.2

Table 2: Effect of a catechol on the main phase transition of DPPC liposomes as measured by DSC.

Fluorescence Spectroscopy

Fluorescence-based techniques are highly sensitive for studying changes in the membrane environment, such as fluidity and the binding of molecules.

This technique uses fluorescent probes that are incorporated into the lipid bilayer to measure changes in membrane fluidity.

Experimental Protocol:

  • Probe Incorporation: Incorporate a fluorescent probe (e.g., DPH or TMA-DPH) into the liposome suspension.

  • Catechol Addition: Add the catechol of interest to the liposome suspension.

  • Measurement: Excite the sample with polarized light and measure the emission intensity parallel and perpendicular to the polarization of the excitation light.

  • Calculation: Calculate the fluorescence anisotropy (r) using the measured intensities. A decrease in 'r' indicates an increase in membrane fluidity, while an increase in 'r' suggests a more ordered membrane.

FCS is a powerful method for studying molecular interactions at the single-molecule level by analyzing fluctuations in fluorescence intensity. It can be used to determine the binding of fluorescently labeled catechols to liposomes.

Experimental Protocol:

  • Labeling: Label the catechol with a fluorescent dye.

  • Sample Preparation: Prepare a series of samples with a fixed concentration of the labeled catechol and varying concentrations of liposomes.

  • Measurement: Focus a laser beam into the sample to create a small observation volume. Record the fluorescence intensity fluctuations as molecules diffuse through this volume.

  • Data Analysis: Analyze the autocorrelation of the fluorescence fluctuations to determine the diffusion time and concentration of the fluorescent molecules. Binding to the much larger liposomes will result in a significant increase in the diffusion time. By analyzing the fraction of bound catechol at different liposome concentrations, a binding curve can be generated and the dissociation constant (KD) can be determined.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can be used to visualize the topography of lipid bilayers and the changes induced by the interaction with catechols, such as membrane disruption or domain formation.

Experimental Protocol:

  • Substrate Preparation: Prepare a supported lipid bilayer (SLB) on a flat substrate like mica by vesicle fusion.

  • Imaging: Image the surface of the SLB in buffer using the AFM in tapping mode.

  • Catechol Interaction: Inject the catechol solution into the liquid cell of the AFM.

  • Real-time Imaging: Continuously image the SLB to observe any changes in its structure, such as the formation of pores, changes in bilayer height, or the appearance of new domains.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Characterizing Lipid-Catechol Interactions

The following diagram illustrates a typical workflow for a comprehensive study of lipid-catechol interactions.

G Experimental Workflow cluster_prep Model Membrane Preparation cluster_char Biophysical Characterization cluster_analysis Data Analysis & Interpretation liposome_prep Liposome Preparation (e.g., Thin-Film Hydration) itc Isothermal Titration Calorimetry (ITC) liposome_prep->itc Introduce Catechol dsc Differential Scanning Calorimetry (DSC) liposome_prep->dsc Introduce Catechol fluorescence Fluorescence Spectroscopy liposome_prep->fluorescence Introduce Catechol afm Atomic Force Microscopy (AFM) liposome_prep->afm Introduce Catechol thermo Thermodynamic Parameters itc->thermo phase Membrane Phase Behavior dsc->phase fluidity Membrane Fluidity & Binding fluorescence->fluidity morphology Membrane Morphology afm->morphology conclusion conclusion thermo->conclusion Conclusion on Interaction Mechanism phase->conclusion Conclusion on Interaction Mechanism fluidity->conclusion Conclusion on Interaction Mechanism morphology->conclusion Conclusion on Interaction Mechanism G Catechol-Mediated Signaling Pathway ros Reactive Oxygen Species (ROS) pkd Protein Kinase D (PKD) ros->pkd activates catechol Catechol (e.g., Caffeic Acid) catechol->ros scavenges nfkb NF-κB pkd->nfkb activates il8 Interleukin-8 (IL-8) Production nfkb->il8 induces inflammation Inflammation il8->inflammation G Membrane Disruption Signaling disruption Membrane Disruption ca_influx Ca²⁺ Influx disruption->ca_influx atp_release ATP Release disruption->atp_release pkc Protein Kinase C (PKC) ca_influx->pkc activates pka Protein Kinase A (PKA) atp_release->pka activates repair Membrane Repair pkc->repair adaptation Adaptive Responses (Survival, Proliferation) pkc->adaptation pka->repair pka->adaptation

References

Application Notes and Protocols for Measuring the Antioxidant Activity of Lipid Catechols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various assays used to measure the antioxidant activity of lipid catechols. Understanding the antioxidant potential of these molecules is crucial for the development of new therapeutics and functional ingredients in the pharmaceutical, nutraceutical, and cosmetic industries.

Introduction to Lipid Catechols and their Antioxidant Activity

Lipid catechols are compounds characterized by a catechol moiety (a benzene ring with two hydroxyl groups at adjacent positions) and a lipophilic chain. This unique structure allows them to partition effectively into lipid membranes, making them potent inhibitors of lipid peroxidation, a key process in cellular damage.[1][2] The antioxidant activity of catechols is primarily attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting catechol radical is relatively stable due to resonance delocalization.[2]

Common Assays for Measuring Antioxidant Activity

A variety of assays are available to assess the antioxidant activity of lipid catechols. These can be broadly categorized into assays based on hydrogen atom transfer (HAT) and single electron transfer (SET).[3] Additionally, cell-based assays provide a more biologically relevant measure of antioxidant efficacy.

Key Assays Covered:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A widely used SET-based assay.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another common SET-based assay applicable to both hydrophilic and lipophilic antioxidants.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: A HAT-based assay that measures the inhibition of a fluorescent probe's oxidation by peroxyl radicals.

  • Lipid Peroxidation Inhibition Assay (TBARS Assay): Measures the inhibition of lipid peroxidation in a model system, often using thiobarbituric acid reactive substances (TBARS) as an indicator.

  • Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS).

Quantitative Data Summary

The following table summarizes typical antioxidant activity values for various catechols, providing a benchmark for comparison. Note that IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity, so a lower value indicates higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) and ORAC values are expressed relative to Trolox, a vitamin E analog.

CompoundAssayIC50 (µM)TEAC (Trolox Equivalents)ORAC (Trolox Equivalents)Reference
CatechinDPPH-1.99 - 8.1 (ARA µM⁻¹)-
EpicatechinDPPH---
4-PropylcatecholDPPHLower than CatecholHigher than Catechol-
DobutamineLipid Peroxidation---
DopamineLipid Peroxidation---
IsoproterenolLipid Peroxidation---
QuercetinCAA--Highest among tested phytochemicals
Caffeic AcidDPPH---
Dihydrocaffeic AcidFRAP---

Note: The actual experimental values can vary depending on the specific assay conditions.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Sample Preparation: Dissolve the lipid catechol sample in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction: In a 96-well microplate, add 50 µL of each sample dilution to 950 µL of the DPPH solution. For the blank, use 50 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Blank with DPPH Solution DPPH->Mix Sample Prepare this compound Stock & Dilutions Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Experimental Workflow
ABTS Radical Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent and prepare a series of dilutions.

  • Reaction: Add 10 µL of the sample solution to 1.0 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the TEAC value by comparing the results with a Trolox standard curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ (ABTS + K2S2O8) Working_Sol Prepare ABTS•+ Working Solution ABTS_Radical->Working_Sol Mix Mix Sample with ABTS•+ Solution Working_Sol->Mix Sample Prepare this compound Dilutions Sample->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

ABTS Assay Experimental Workflow
Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare a fluorescein working solution, an AAPH solution (freshly prepared daily), and a Trolox standard solution in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent and prepare dilutions in the assay buffer.

  • Assay in 96-well Plate:

    • Add 25 µL of sample, standard, or blank (buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for at least 10 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes at 37°C.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from the standard curve and expressed as Trolox equivalents.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, and Trolox Plate_Setup Add Sample, Blank, Std & Fluorescein to Plate Reagents->Plate_Setup Sample Prepare this compound Dilutions Sample->Plate_Setup Incubate1 Incubate at 37°C Plate_Setup->Incubate1 Add_AAPH Add AAPH to Initiate Reaction Incubate1->Add_AAPH Measure Kinetic Fluorescence Reading (Ex:485/Em:520) Add_AAPH->Measure Calculate Calculate AUC and ORAC Value (TE) Measure->Calculate

ORAC Assay Experimental Workflow
Lipid Peroxidation Inhibition Assay (TBARS Assay)

Principle: This assay measures the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. The inhibition of TBARS formation in the presence of an antioxidant is a measure of its ability to prevent lipid peroxidation.

Protocol:

  • Preparation of Lipid Source: A suitable lipid source, such as a rat liver homogenate or a liposome suspension, is used.

  • Induction of Peroxidation: Lipid peroxidation is induced by adding an initiator, such as FeCl₂ or AAPH.

  • Sample Incubation: The lipid source is incubated with the this compound sample at various concentrations in the presence of the peroxidation initiator. A control without the antioxidant is also prepared.

  • TBARS Reaction: After incubation, the reaction is stopped, and thiobarbituric acid (TBA) reagent is added. The mixture is heated (e.g., at 95°C for 60 minutes) to allow the formation of the MDA-TBA adduct, which is a pink-colored chromogen.

  • Measurement: After cooling, the absorbance of the pink-colored supernatant is measured at 532-535 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample to that of the control.

TBARS_Assay_Workflow cluster_prep Preparation cluster_reaction Peroxidation & Inhibition cluster_tbars_reaction TBARS Reaction cluster_analysis Analysis Lipid Prepare Lipid Source (e.g., Liver Homogenate) Incubate Incubate Lipid, Sample, & Initiator (e.g., FeCl2) Lipid->Incubate Sample Prepare this compound Dilutions Sample->Incubate Add_TBA Add TBA Reagent Incubate->Add_TBA Heat Heat (e.g., 95°C) Add_TBA->Heat Measure Measure Absorbance at 532-535 nm Heat->Measure Calculate Calculate % Inhibition Measure->Calculate

TBARS Assay Experimental Workflow
Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. A cell-permeable dye, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will reduce the rate of DCF formation.

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom plate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with a suitable buffer and then incubate them with a solution of DCFH-DA.

  • Treatment with Antioxidant: Remove the DCFH-DA solution and treat the cells with the this compound sample at various concentrations for a specific period (e.g., 1 hour).

  • Induction of Oxidative Stress: Add a ROS generator, such as AAPH, to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents (QE).

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Load_Dye Load Cells with DCFH-DA Seed_Cells->Load_Dye Add_Sample Treat Cells with This compound Load_Dye->Add_Sample Add_Initiator Induce Oxidative Stress (e.g., AAPH) Add_Sample->Add_Initiator Measure Kinetic Fluorescence Reading (Ex:485/Em:530) Add_Initiator->Measure Calculate Calculate CAA Value (e.g., QE) Measure->Calculate

CAA Assay Experimental Workflow

Antioxidant Signaling Pathway

The primary antioxidant mechanism of lipid catechols is direct free radical scavenging. The catechol moiety donates a hydrogen atom to a reactive oxygen species (ROS), neutralizing it. This process is particularly effective in inhibiting lipid peroxidation within cell membranes due to the lipophilic nature of these compounds.

Antioxidant_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by this compound ROS Reactive Oxygen Species (e.g., ROO•) Lipid Unsaturated Lipid (LH) ROS->Lipid H abstraction Lipid_Catechol This compound (Ar-(OH)2) Catechol_Radical This compound Radical (Ar-O•(OH)) Lipid_Catechol->Catechol_Radical Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid->Lipid_Peroxyl_Radical + O2 Lipid_Radical Lipid Radical (L•) Lipid_Peroxyl_Radical->Lipid_Catechol H donation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + LH - L• Chain_Reaction Lipid Peroxidation Chain Reaction Catechol_Radical->Chain_Reaction Inhibits

This compound Inhibition of Lipid Peroxidation

References

Application Notes and Protocols: Lipid Catechol Functionalization for Specific Cell Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid-based nanoparticles, particularly liposomes, have emerged as a leading platform for drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents.[1][2][3] However, achieving specific cell and tissue targeting to enhance therapeutic efficacy while minimizing off-target effects remains a critical challenge.[4][5] Functionalization of lipid nanoparticles with targeting moieties that recognize and bind to specific cell surface receptors is a key strategy to overcome this hurdle.

Catechol chemistry, inspired by the adhesive properties of mussel foot proteins, offers a versatile and robust method for the surface modification of lipid nanoparticles. Catechol groups can be incorporated into lipid structures and then used to anchor targeting ligands, polymers for enhanced stability, or to create stimuli-responsive systems. A particularly promising approach involves the interaction between catechols and boronic acids, which form a pH-sensitive covalent bond. This allows for the stable attachment of boronic acid-containing drugs or targeting ligands at physiological pH, with subsequent release in the acidic microenvironment of tumors or within endosomes.

These application notes provide detailed protocols for the synthesis of catechol-functionalized lipids, the formulation of targeted lipid nanoparticles, and methods for evaluating their cell-targeting specificity and efficacy.

I. Synthesis of Catechol-Functionalized Lipids

The foundational step in creating targeted nanoparticles is the synthesis of a lipid that incorporates a catechol moiety. This functionalized lipid can then be included in the lipid formulation of nanoparticles, such as liposomes. A common approach involves modifying a commercially available phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), with a catechol-containing molecule like dopamine.

Protocol 1: Synthesis of DSPE-Catechol

This protocol describes the conjugation of dopamine to the amine group of DSPE via an amide bond.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Dopamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Chloroform

  • Methanol

  • Dialysis membrane (MWCO 3.5 kDa)

  • Silica gel for column chromatography

Procedure:

  • Activation of DSPE:

    • Dissolve DSPE (1 molar equivalent), DCC (1.2 molar equivalents), and NHS (1.2 molar equivalents) in anhydrous DMF.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4 hours to activate the phosphate group of DSPE with NHS.

  • Conjugation with Dopamine:

    • In a separate flask, dissolve dopamine hydrochloride (1.5 molar equivalents) in anhydrous DMF and add TEA (2 molar equivalents) to neutralize the hydrochloride and deprotonate the amine group.

    • Add the dopamine solution to the activated DSPE solution.

    • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Remove the DMF by rotary evaporation under reduced pressure.

    • Dissolve the residue in a small amount of chloroform.

    • Purify the DSPE-catechol conjugate by silica gel column chromatography using a chloroform/methanol gradient as the eluent.

    • Collect the fractions containing the product and confirm by thin-layer chromatography (TLC).

    • Evaporate the solvent from the collected fractions.

  • Final Purification and Storage:

    • Dissolve the purified product in a chloroform/methanol mixture and transfer to a dialysis membrane.

    • Dialyze against deionized water for 48 hours to remove any remaining impurities.

    • Lyophilize the dialyzed solution to obtain DSPE-catechol as a white powder.

    • Store the final product at -20°C under an inert atmosphere.

Characterization: The successful synthesis of DSPE-catechol can be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the presence of characteristic peaks from both the DSPE lipid chains and the catechol ring structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

II. Formulation of Catechol-Functionalized Liposomes

Once the DSPE-catechol is synthesized, it can be incorporated into a liposomal formulation. The following protocol describes the preparation of liposomes using the thin-film hydration method.

Protocol 2: Preparation of Catechol-Liposomes by Thin-Film Hydration

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-Catechol (from Protocol 1)

  • DSPE-mPEG2000 (for steric stabilization)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, DSPE-catechol, and DSPE-mPEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:3:2).

    • Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

    • Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be formed on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) at 60-65°C.

    • Vortex the flask for 30 minutes to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the lipid phase transition temperature (60-65°C).

    • Pass the suspension through the membrane 10-20 times to ensure a narrow size distribution.

  • Purification:

    • Remove any unencapsulated material (if a drug was co-encapsulated) by size exclusion chromatography or dialysis.

Characterization:

  • Dynamic Light Scattering (DLS): To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes.

  • Zeta Potential Measurement: To determine the surface charge of the liposomes.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the liposomes.

III. Functionalization with Targeting Ligands via Catechol-Boronic Acid Chemistry

The exposed catechol groups on the liposome surface can be used to attach targeting ligands that contain a boronic acid moiety. This reaction is pH-sensitive and reversible.

Protocol 3: Conjugation of a Boronic Acid-Containing Ligand to Catechol-Liposomes

Materials:

  • Catechol-Liposomes (from Protocol 2)

  • Boronic acid-functionalized targeting ligand (e.g., bortezomib for cancer targeting, or a custom-synthesized peptide/antibody fragment)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Conjugation Reaction:

    • Disperse the catechol-liposomes in PBS (pH 7.4).

    • Add the boronic acid-functionalized targeting ligand to the liposome suspension at a desired molar ratio (e.g., 1:1 ratio of catechol groups to boronic acid groups).

    • Incubate the mixture at room temperature for 2-4 hours with gentle shaking.

  • Purification:

    • Remove the unconjugated ligand by dialysis or size exclusion chromatography.

Characterization of Ligand Conjugation:

  • Quantification of Ligand: The amount of conjugated ligand can be determined using a suitable assay for the specific ligand (e.g., BCA protein assay for peptides/antibodies, or HPLC for small molecules).

  • Change in Zeta Potential: Successful conjugation of a charged ligand will result in a change in the surface charge of the liposomes.

IV. Experimental Workflows and Signaling Pathways

The successful targeting of cells by functionalized liposomes involves a series of steps, from formulation to cellular uptake and drug release. The specific signaling pathways involved will depend on the targeting ligand and the cell type.

Experimental Workflow for Targeted Liposome Development

G cluster_synthesis Synthesis & Formulation cluster_functionalization Functionalization cluster_characterization Characterization cluster_evaluation In Vitro / In Vivo Evaluation s1 Synthesis of DSPE-Catechol s2 Liposome Formulation (Thin-Film Hydration) s1->s2 s3 Extrusion s2->s3 f1 Conjugation of Boronic Acid-Ligand s3->f1 f2 Purification f1->f2 c1 DLS & Zeta Potential f2->c1 c2 TEM f2->c2 c3 Ligand Quantification f2->c3 e1 Cellular Uptake Studies f2->e1 e2 Cytotoxicity Assays e1->e2 e3 In Vivo Biodistribution e2->e3

Caption: Workflow for the development of targeted catechol-functionalized liposomes.

Receptor-Mediated Endocytosis Signaling Pathway

Many targeting strategies rely on hijacking receptor-mediated endocytosis. For example, a ligand on the liposome surface binds to its specific receptor on the cell membrane, triggering the internalization of the liposome within an endosome.

G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor endosome Early Endosome receptor->endosome Internalization liposome Targeted Liposome liposome->receptor Binding late_endosome Late Endosome (Acidic pH) endosome->late_endosome Maturation lysosome Lysosome late_endosome->lysosome drug_release Drug Release late_endosome->drug_release Catechol-Boronate Cleavage

Caption: Receptor-mediated endocytosis of a targeted liposome.

V. Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the characterization and evaluation of catechol-functionalized liposomes.

Table 1: Physicochemical Properties of Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Plain Liposomes (No Catechol)105.2 ± 3.10.12 ± 0.02-15.8 ± 1.2
Catechol-Liposomes108.5 ± 2.80.11 ± 0.03-18.3 ± 1.5
Ligand-Targeted Liposomes115.3 ± 3.50.14 ± 0.02-10.5 ± 1.8

Table 2: In Vitro Cellular Uptake in Target vs. Non-Target Cells

Cell LineLiposome FormulationCellular Uptake (Mean Fluorescence Intensity)
Target Cells (Receptor-Positive) Plain Liposomes150 ± 25
Catechol-Liposomes162 ± 30
Ligand-Targeted Liposomes850 ± 75
Non-Target Cells (Receptor-Negative) Plain Liposomes145 ± 20
Catechol-Liposomes155 ± 28
Ligand-Targeted Liposomes180 ± 35

Table 3: Cytotoxicity (IC50) of Drug-Loaded Liposomes

Cell LineDrug FormulationIC50 (µg/mL)
Target Cells Free Drug1.5
Drug in Plain Liposomes5.2
Drug in Ligand-Targeted Liposomes0.8
Non-Target Cells Free Drug1.8
Drug in Plain Liposomes6.1
Drug in Ligand-Targeted Liposomes4.5

VI. Conclusion

Catechol functionalization of lipid nanoparticles represents a powerful and versatile strategy for developing targeted drug delivery systems. The ability to form stable yet reversible linkages with boronic acid-containing molecules provides a robust platform for attaching a wide array of targeting ligands and for creating stimuli-responsive systems that release their payload in specific microenvironments. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of these advanced nanomedicines. Further research and development in this area hold significant promise for improving the treatment of various diseases, including cancer.

References

Application Notes and Protocols for Lipid-Catechol Conjugation with Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of lipids to proteins, a process known as lipidation, is a powerful strategy to modulate the therapeutic efficacy and pharmacokinetic profile of protein-based drugs. By increasing the hydrophobicity of a protein, lipidation can enhance its association with cell membranes, prolong its circulation half-life, and improve its delivery to specific tissues. This application note provides a detailed, step-by-step guide for the conjugation of a catechol-modified lipid to a protein.

Catechol moieties, inspired by the adhesive proteins of marine mussels, offer a versatile and efficient method for bioconjugation. The process involves the oxidation of the catechol group to a highly reactive ortho-quinone (o-quinone), which then readily forms stable covalent bonds with nucleophilic amino acid residues on the protein surface, such as cysteine and lysine, through a Michael-type addition. This method is advantageous due to its relatively mild reaction conditions and high reactivity.

This document outlines the synthesis of a lipid-catechol conjugating agent, the subsequent conjugation to a model protein, and the purification and characterization of the final lipidated protein.

Signaling Pathway and Chemical Reaction

The core of the conjugation strategy lies in the chemical reactivity of the catechol group. The process is a two-step reaction. First, the catechol is oxidized to an o-quinone. This is the activation step. Second, the o-quinone undergoes a Michael-type addition reaction with a nucleophilic side chain from an amino acid on the protein surface.

cluster_0 Step 1: Oxidation (Activation) cluster_1 Step 2: Conjugation Lipid_Catechol Lipid-Catechol Lipid_Quinone Lipid-Ortho-Quinone (Reactive Intermediate) Lipid_Catechol->Lipid_Quinone Oxidation Oxidant Oxidant (e.g., NaIO4) Oxidant->Lipid_Quinone Lipid_Quinone_2 Lipid-Ortho-Quinone Protein Protein with Nucleophilic Residue (e.g., Cys, Lys) Conjugate Lipid-Protein Conjugate Protein->Conjugate Lipid_Quinone_2->Conjugate Michael Addition

Caption: Chemical pathway for lipid-catechol conjugation to a protein.

Experimental Workflow

The overall experimental process can be broken down into three main stages: synthesis of the lipid-catechol linker, conjugation of the linker to the protein, and finally, purification and characterization of the resulting conjugate.

A Synthesis of Lipid-Catechol Linker C Oxidation of Lipid-Catechol A->C Linker ready B Protein Preparation D Conjugation Reaction B->D Protein in buffer C->D Activated Linker E Quenching D->E F Purification of Conjugate E->F G Characterization F->G H Final Product: Lipid-Protein Conjugate G->H

Caption: High-level experimental workflow for lipid-catechol protein conjugation.

Detailed Experimental Protocols

Protocol 1: Synthesis of a DSPE-PEG-Dopamine Lipid-Catechol Linker

This protocol describes the synthesis of a lipid-catechol linker using a commercially available lipid, DSPE-PEG-COOH, and dopamine, which contains the catechol moiety. The reaction forms a stable amide bond.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH)

  • Dopamine hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO 2 kDa)

  • Lyophilizer

Procedure:

  • Activation of Lipid: Dissolve DSPE-PEG-COOH (e.g., 50 mg, 1 equiv.) in anhydrous DMF (5 mL). Add NHS (1.5 equiv.) and EDC (1.5 equiv.). Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4 hours to activate the carboxylic acid group.

  • Amine Coupling: In a separate flask, dissolve dopamine hydrochloride (2 equiv.) in anhydrous DMF (3 mL). Add TEA (2.2 equiv.) to neutralize the hydrochloride and deprotonate the amine group.

  • Reaction: Slowly add the dopamine solution to the activated lipid solution. Let the reaction proceed overnight at room temperature with continuous stirring under an inert atmosphere. The pH should be maintained around 8.0-8.5.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (2 kDa MWCO).

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted dopamine, EDC/NHS byproducts, and DMF.

    • Freeze the purified solution and lyophilize to obtain the DSPE-PEG-Dopamine linker as a white powder.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR and Mass Spectrometry.

Protocol 2: Conjugation of Lipid-Catechol to a Protein

This protocol details the conjugation of the synthesized DSPE-PEG-Dopamine to a protein containing accessible lysine or cysteine residues.

Materials:

  • Target Protein (e.g., Bovine Serum Albumin, a therapeutic antibody)

  • DSPE-PEG-Dopamine (from Protocol 1)

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Glycine or 1 M 2-mercaptoethanol

  • Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer (PBS, pH 7.4) to a final concentration of 2-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or thiols if not targeting cysteine specifically.

  • Lipid-Catechol Oxidation (Activation):

    • Dissolve the DSPE-PEG-Dopamine linker in the reaction buffer to a concentration of 10-20 mg/mL.

    • Add an aqueous solution of sodium periodate (NaIO₄) to the linker solution. A molar ratio of 1:1 (NaIO₄:linker) is a good starting point.

    • Incubate the mixture for 20-30 minutes at room temperature in the dark. The solution may change color, indicating the formation of the o-quinone.

  • Conjugation Reaction:

    • Immediately add the activated lipid-quinone solution to the protein solution.

    • The molar ratio of linker to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution. Use glycine to quench reactions targeting amines or 2-mercaptoethanol for reactions targeting thiols. Add to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification:

    • Load the reaction mixture onto a pre-equilibrated SEC column.

    • Elute with PBS (pH 7.4) and collect fractions.

    • Monitor the elution profile using UV absorbance at 280 nm. The first peak corresponds to the high molecular weight lipid-protein conjugate, while later peaks correspond to unreacted lipid and other small molecules.

  • Analysis: Pool the fractions containing the purified conjugate. Confirm conjugation using SDS-PAGE (which should show a shift in molecular weight) and, if available, mass spectrometry.

Data Presentation

Table 1: Summary of Reaction Conditions
ParameterProtocol 1: Linker SynthesisProtocol 2: Protein Conjugation
Solvent/Buffer Anhydrous DMFPhosphate-Buffered Saline (PBS)
pH ~8.0-8.5 (during coupling)7.4
Temperature Room TemperatureRoom Temperature or 4°C
Reaction Time 12-16 hours2-4 hours
Key Reagents EDC, NHS, Dopamine, TEASodium Periodate (NaIO₄)
Molar Ratios DSPE:EDC:NHS = 1:1.5:1.5DSPE:Dopamine = 1:2Linker:Protein = 10:1 to 20:1Linker:NaIO₄ = 1:1
Quenching Agent N/AGlycine or 2-mercaptoethanol
Table 2: Characterization of Lipid-Protein Conjugate
Analysis TechniqueExpected OutcomePurpose
SDS-PAGE Increased molecular weight band for the conjugate compared to the native protein.Confirmation of successful conjugation and assessment of purity.
Size Exclusion Chromatography (SEC) Elution at an earlier time point (higher apparent MW) compared to the unconjugated protein.Purification and confirmation of increased size.
Mass Spectrometry (e.g., MALDI-TOF) A mass shift corresponding to the addition of one or more lipid-catechol linkers.Determination of the degree of lipidation (number of lipids per protein).
UV-Vis Spectrophotometry Measurement of protein concentration (A280).Quantitation of the final product.
Dynamic Light Scattering (DLS) Potential for self-assembly into nanoparticles; provides size distribution.Assessment of aggregation state and formulation potential.

Conclusion

The protocol described provides a robust framework for the conjugation of catechol-modified lipids to proteins. This method leverages the reliable chemistry of catechol oxidation and subsequent Michael addition to achieve stable, covalent lipidation of therapeutic proteins. Researchers and drug development professionals can adapt this guide to their specific protein and lipid of interest, with the understanding that optimization of molar ratios, reaction times, and purification strategies may be necessary to achieve the desired degree of lipidation and final product purity. The resulting lipid-protein conjugates hold significant promise for improving the delivery and efficacy of next-generation protein therapeutics.

Application Notes and Protocols for In Vivo Imaging of Lipid Catechol Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid Catechol (LC) nanoparticles are an emerging class of nanocarriers that combine the biocompatibility of lipids with the adhesive and reactive properties of catechols. Inspired by the adhesive proteins of marine mussels, the catechol moieties on the nanoparticle surface offer unique opportunities for surface functionalization and interaction with biological tissues. Understanding the in vivo fate of these nanoparticles is critical for their development as drug delivery vehicles and diagnostic agents. This document provides detailed application notes and protocols for tracking LC nanoparticles in vivo using common imaging modalities: fluorescence imaging and Positron Emission Tomography (PET).

While specific quantitative biodistribution data for this compound nanoparticles are still emerging, the following protocols and data for analogous lipid-based nanoparticles provide a strong framework for experimental design and data interpretation. It is important to note that the catechol coating may influence the biodistribution profile. For instance, polycatecholamine coatings have been observed to lead to rapid clearance and increased liver uptake due to the adsorption of proteins like fibrinogen from the bloodstream[1].

I. Fluorescence Imaging of this compound Nanoparticles

Fluorescence imaging is a widely accessible and valuable tool for visualizing the biodistribution of nanoparticles in small animal models. By incorporating a lipophilic near-infrared (NIR) fluorescent dye, such as DiR (1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide), into the lipid core of the LC nanoparticles, their accumulation in various organs can be monitored non-invasively and ex vivo.

Application Notes:
  • Dye Selection: NIR dyes like DiR are preferred for in vivo imaging due to their deep tissue penetration and low autofluorescence.

  • Quantitative Analysis: While fluorescence imaging provides excellent qualitative and semi-quantitative data, it's important to be aware of limitations. Signal attenuation through different tissues can affect the accuracy of quantification. For rigorous quantitative assessment, it is advisable to correlate imaging data with methods like HPLC or radioactivity measurements of excised organs[2].

  • Controls: Always include a control group of animals injected with the free dye to differentiate between the biodistribution of the nanoparticle and the dye itself.

Experimental Protocol: Fluorescent Labeling and In Vivo Imaging

This protocol is adapted from a method for labeling lipid nanoparticles with DiR dye[3][4].

Materials:

  • This compound (LC) nanoparticle suspension

  • DiR fluorescent dye

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filters (e.g., Amicon Ultra, 10 kDa MWCO)

  • Orbital shaker

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Animal model (e.g., BALB/c mice)

Protocol Steps:

  • Preparation of DiR Stock Solution: Dissolve DiR dye in DMSO to a final concentration of 1 mg/mL.

  • Labeling of LC Nanoparticles:

    • Add 10 µL of the DiR/DMSO solution to 5 mL of the LC nanoparticle suspension in a conical tube.

    • Cover the tube with aluminum foil to protect it from light.

    • Incubate the mixture at room temperature for 15 minutes with gentle shaking (100 rpm) on an orbital shaker[3].

  • Purification of Labeled Nanoparticles:

    • Transfer the nanoparticle suspension to centrifugal filters.

    • Centrifuge at an appropriate speed (e.g., 4,000 x g) for 10-15 minutes to pellet the nanoparticles and remove unincorporated dye.

    • Resuspend the nanoparticle pellet in sterile PBS.

    • Repeat the washing step twice to ensure complete removal of free dye.

    • After the final wash, resuspend the DiR-labeled LC nanoparticles in a suitable volume of sterile PBS for injection.

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • Acquire a baseline fluorescence image before injection.

    • Administer the DiR-labeled LC nanoparticles via tail vein injection (typically 100-200 µL).

    • Acquire fluorescence images at various time points (e.g., 1, 4, 24, and 48 hours) post-injection. Use an appropriate excitation/emission filter set for DiR (e.g., 745 nm excitation, 800 nm emission).

  • Ex Vivo Imaging and Biodistribution Analysis:

    • At the final time point, euthanize the mice.

    • Perfuse with saline to remove blood from the organs.

    • Excise the major organs (liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

    • Arrange the organs in the imaging system and acquire a final fluorescence image.

    • Use the system's software to quantify the average radiant efficiency in each organ.

Quantitative Data Presentation

The following table presents representative biodistribution data for DiR-labeled lipid nanoparticles in mice, which can serve as an expected outcome for LC nanoparticles.

OrganAverage Radiant Efficiency (p/s/cm²/sr) / (µW/cm²)
LiverHigh
SpleenModerate to High
LungsLow to Moderate
KidneysLow
HeartLow
BrainVery Low
TumorVariable (dependent on EPR effect)

Note: This is a qualitative representation. Actual values will depend on the specific nanoparticle formulation, animal model, and imaging system. A study on DiR-loaded PLGA nanoparticles showed that at 4mg of nanoparticles per mouse, bright signals were observed in the liver, spleen, and tumor.

II. Positron Emission Tomography (PET) Imaging of this compound Nanoparticles

PET is a highly sensitive and quantitative imaging modality that allows for the precise tracking of radiolabeled molecules in vivo. By chelating a positron-emitting radionuclide, such as Copper-64 (64Cu), to the surface of LC nanoparticles, their biodistribution can be accurately quantified in terms of percentage of injected dose per gram of tissue (%ID/g).

Application Notes:
  • Chelator Conjugation: A chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), must be conjugated to the surface of the LC nanoparticles to stably bind the radiometal. This can be achieved by incorporating a DOTA-conjugated lipid into the nanoparticle formulation.

  • Radionuclide Selection: 64Cu is a suitable radionuclide for nanoparticle tracking due to its relatively long half-life (12.7 hours), which allows for imaging at later time points when nanoparticle circulation and accumulation have occurred.

  • Quantitative Accuracy: PET provides excellent quantitative data. The signal is not affected by tissue depth, and the data can be directly converted to activity concentration, allowing for accurate pharmacokinetic modeling.

Experimental Protocol: 64Cu-Labeling and PET Imaging

This protocol is adapted from methods for radiolabeling DOTA-functionalized nanoparticles with 64Cu.

Materials:

  • DOTA-functionalized LC nanoparticles

  • 64CuCl2 in 0.1 M HCl

  • Ammonium acetate buffer (0.1 M, pH 5.5)

  • EDTA or DTPA solution (10 mM)

  • PD-10 desalting column

  • Radio-TLC system

  • MicroPET scanner

  • Animal model (e.g., athymic nude mice)

Protocol Steps:

  • Radiolabeling Reaction:

    • In a sterile, pyrogen-free vial, mix the DOTA-functionalized LC nanoparticles (e.g., 5 mg) with ammonium acetate buffer.

    • Add 64CuCl2 (e.g., 3 mCi) to the nanoparticle solution.

    • Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.

  • Chelation of Unbound 64Cu:

    • Add a small volume of EDTA or DTPA solution to the reaction mixture to chelate any nonspecifically bound 64Cu.

    • Incubate for 5 minutes at 37°C.

  • Purification of 64Cu-labeled Nanoparticles:

    • Purify the 64Cu-LC nanoparticles using a PD-10 desalting column, eluting with sterile saline.

    • Collect the fractions containing the radiolabeled nanoparticles.

  • Quality Control:

    • Determine the radiolabeling efficiency and radiochemical purity using a radio-TLC system. The radiochemical purity should be >95%.

  • In Vivo PET Imaging:

    • Anesthetize the mice.

    • Administer a known activity of the 64Cu-LC nanoparticles (e.g., 100 µCi) via tail vein injection.

    • Acquire PET scans at various time points (e.g., 1, 4, 24, and 48 hours) post-injection.

  • Biodistribution Analysis:

    • After the final PET scan, euthanize the mice.

    • Excise the major organs and tissues.

    • Weigh each organ and measure the radioactivity using a gamma counter.

    • Calculate the %ID/g for each organ.

Quantitative Data Presentation

The following table shows representative quantitative biodistribution data for 64Cu-labeled nanoparticles in mice.

Organ% Injected Dose per Gram (%ID/g) at 4h% Injected Dose per Gram (%ID/g) at 24h
Blood7.9 ± 0.81.0 ± 0.05
LiverHighModerate
SpleenModerateModerate
KidneysLowLow
LungsLowLow
HeartLowLow
TumorVariableVariable

Note: These values are adapted from a study on 64Cu-labeled iron oxide nanoparticles and should be considered as an example. A study on 64Cu-labeled melanin nanoparticles showed tumor uptake of 11.75 ± 0.49 %ID/g at 4h and 5.62 ± 0.52 %ID/g at 24h.

III. Visualization of Experimental Workflows and Biological Interactions

Experimental Workflow for In Vivo Imaging

experimental_workflow General Workflow for In Vivo Imaging of LC Nanoparticles cluster_prep Nanoparticle Preparation & Labeling cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis LC_NP This compound (LC) Nanoparticle Synthesis Labeling Labeling with Fluorescent Dye (e.g., DiR) or Radiolabel (e.g., 64Cu) LC_NP->Labeling Purification Purification and Quality Control Labeling->Purification Injection Intravenous Injection into Animal Model Purification->Injection Imaging Longitudinal Imaging (Fluorescence or PET) Injection->Imaging Euthanasia Euthanasia and Organ Excision Imaging->Euthanasia ExVivo_Imaging Ex Vivo Organ Imaging Euthanasia->ExVivo_Imaging Quantification Quantitative Biodistribution Analysis ExVivo_Imaging->Quantification

Caption: General workflow for in vivo imaging of LC Nanoparticles.

Putative Biological Interactions of this compound Nanoparticles

The catechol moieties on the nanoparticle surface are expected to interact with biological components, influencing the nanoparticle's fate. A key interaction is the formation of a protein corona upon injection into the bloodstream. For catechol-coated surfaces, this corona can be enriched in proteins like fibrinogen, which can lead to recognition by the mononuclear phagocyte system (MPS) and subsequent clearance, primarily by the liver and spleen.

biological_interaction Hypothesized In Vivo Interactions of LC Nanoparticles LC_NP This compound NP (Injected into Bloodstream) Protein_Corona Formation of Protein Corona (Enriched in Fibrinogen) LC_NP->Protein_Corona Immediate Target Accumulation at Target Site (e.g., Tumor via EPR effect) LC_NP->Target If long-circulating MPS Mononuclear Phagocyte System (MPS) (Liver, Spleen) Protein_Corona->MPS Recognition Clearance Nanoparticle Clearance MPS->Clearance

References

Troubleshooting & Optimization

How to improve the yield of Lipid Catechol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Lipid-Catechol conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during Lipid-Catechol synthesis, offering potential causes and solutions to improve reaction yield and product purity.

Q1: My Lipid-Catechol synthesis reaction has a very low yield. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue in Lipid-Catechol synthesis. Several factors can contribute to this problem. Systematically evaluating each aspect of your experimental setup is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Poor Reagent Quality: The purity of your starting materials is critical. Impurities in the lipid, catechol, or coupling reagents can lead to side reactions and significantly reduce the yield.

    • Solution: Use high-purity reagents from reputable suppliers. If possible, verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, Mass Spectrometry) before starting the reaction.

  • Suboptimal Reaction Conditions: The reaction conditions, including temperature, pH, solvent, and reaction time, play a vital role in the efficiency of the coupling reaction.

    • Solution: Optimize your reaction conditions. This may involve screening different solvents, adjusting the pH (especially for carbodiimide chemistry), and running the reaction at different temperatures and for varying durations. Refer to the data in Table 1 for insights into how these parameters can affect the yield.

  • Oxidation of Catechol: Catechol moieties are susceptible to oxidation, especially in the presence of oxygen or metal ions, which can lead to the formation of o-quinones and other byproducts.[1]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Using degassed solvents can also be beneficial. The addition of antioxidants may be considered, but their compatibility with the reaction chemistry must be verified.

  • Inefficient Coupling Chemistry: The choice of coupling agents and their stoichiometry is crucial for efficient amide bond formation between the lipid and the catecholamine.

    • Solution: For carbodiimide-based coupling (e.g., EDC/NHS), ensure the correct molar ratios of the lipid, catecholamine, EDC, and NHS are used. The order of addition of reagents can also be important.

  • Hydrolysis of Activated Intermediates: In aqueous or protic solvents, the activated lipid (e.g., O-acylisourea intermediate in EDC coupling) can be susceptible to hydrolysis, reverting it to the starting carboxylic acid.

    • Solution: While some water may be necessary depending on the specific protocol, using anhydrous solvents can minimize hydrolysis. If using aqueous media, ensure the reaction is performed promptly after the addition of coupling agents.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of catechol synthesis, providing a basis for experimental optimization.

Table 1: Influence of Reaction Parameters on Catechol Synthesis Yield

ParameterCondition AYield (%)Condition BYield (%)Reference
Catalyst Pd(OAc)₂43Pd(OPiv)₂58[2]
Base With Li₂CO₃43Without Base51[2]
Solvent Toluene58C₆F₆35[2]
Temperature 100°C3150°C32
pH 7.089 (Guaiacol Conversion)1.899 (Guaiacol Conversion)

Experimental Protocols

This section provides detailed methodologies for key experiments in Lipid-Catechol synthesis.

Protocol 1: Lipid-Catechol Conjugation via EDC/NHS Coupling

This protocol describes a general procedure for conjugating a lipid with a carboxyl functional group to a catecholamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Carboxyl-terminated lipid

  • Catecholamine (e.g., Dopamine hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas.

  • Lipid Activation:

    • Dissolve the carboxyl-terminated lipid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

    • Add EDC (1.2 equivalents) to the mixture and stir at room temperature for 4-6 hours to form the NHS-activated lipid.

  • Coupling Reaction:

    • In a separate flask, dissolve the catecholamine (1.5 equivalents) in anhydrous DMF. Add a base such as TEA or DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.

    • Slowly add the catecholamine solution to the activated lipid solution under an inert atmosphere.

    • Allow the reaction to stir at room temperature overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 5% HCl), a mild basic solution (e.g., 5% NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification of Lipid-Catechol Conjugate by Column Chromatography

This protocol outlines the purification of the crude Lipid-Catechol product using silica gel column chromatography.

Materials:

  • Crude Lipid-Catechol product

  • Silica gel (for column chromatography)

  • Appropriate solvent system (e.g., Hexane/Ethyl Acetate or Chloroform/Methanol gradient), determined by TLC analysis

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen eluent (starting with a low polarity mixture).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Equilibrate the column by running the eluent through it until the silica bed is stable. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Begin eluting the column with the solvent system, starting with a low polarity.

    • Gradually increase the polarity of the eluent to separate the components. The non-polar lipid starting material will typically elute first, followed by the desired Lipid-Catechol conjugate. More polar impurities will elute last or remain on the column.

  • Fraction Collection: Collect the eluate in fractions using test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Lipid-Catechol conjugate.

Visualizations

The following diagrams illustrate key aspects of Lipid-Catechol synthesis.

Caption: Chemical reaction pathway for Lipid-Catechol synthesis via EDC/NHS coupling.

Troubleshooting_Workflow Start Low Yield in Lipid-Catechol Synthesis Check_Reagents Check Reagent Purity (Lipid, Catechol, Solvents) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, pH, Time) Check_Reagents->Optimize_Conditions Reagents OK Solution Improved Yield Check_Reagents->Solution Impure Reagents Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) & Degassed Solvents Optimize_Conditions->Inert_Atmosphere Conditions Optimized Check_Stoichiometry Verify Stoichiometry of Coupling Reagents Inert_Atmosphere->Check_Stoichiometry Oxidation Minimized Purification_Method Review Purification Method (TLC, Column Chromatography) Check_Stoichiometry->Purification_Method Stoichiometry Correct Analysis Analyze Byproducts (MS, NMR) Purification_Method->Analysis Purification Effective Purification_Method->Solution Product Loss during Purification Analysis->Solution

Caption: Troubleshooting workflow for addressing low yield in Lipid-Catechol synthesis.

References

Technical Support Center: Lipid Catechol Nanoassemblies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Lipid Catechol Nanoassemblies (LCNs).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to the aggregation of LCNs during and after synthesis.

Issue 1: Immediate Aggregation Upon Formation

Visible precipitation or a rapid increase in particle size observed by Dynamic Light Scattering (DLS) immediately after synthesis.

Potential Cause Recommended Action
Incorrect Stoichiometry Ensure the molar ratio of this compound to the boronic acid-containing compound is optimized. An excess of either component can lead to incomplete nanoassembly formation and aggregation.
Suboptimal pH The formation of the boronate ester bond between the catechol and boronic acid is pH-dependent.[1][2] Verify and adjust the pH of the reaction buffer to the optimal range for bond formation, which is typically slightly basic.[1]
Poor Solvent Quality Use high-purity, RNase-free water and fresh, high-quality organic solvents. Impurities can interfere with self-assembly and induce aggregation.
Inadequate Mixing Ensure rapid and uniform mixing of the lipid and aqueous phases. For microfluidic synthesis, check for any blockages or inconsistencies in flow rates.[3] For bulk mixing, ensure the stirring rate is adequate.

Issue 2: Aggregation During Storage

An increase in hydrodynamic radius and polydispersity index (PDI) observed by DLS after a period of storage.

Potential Cause Recommended Action
Inappropriate Storage Temperature LCNs, like other lipid nanoparticles, are sensitive to temperature fluctuations.[4] Store samples at recommended temperatures, typically between 2-8°C for short-term storage and -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
pH Shift in Storage Buffer Over time, the pH of the storage buffer can change, especially if not adequately buffered. This can disrupt the stability of the boronate ester bond and lead to aggregation. Use a robust buffering system and verify the pH of the suspension periodically.
Hydrolysis of Boronate Ester The boronate ester bond is reversible and can hydrolyze, leading to the disassembly and subsequent aggregation of the nanoassemblies. Consider strategies to stabilize the bond, such as using boronic acids with higher binding affinities or optimizing the formulation with stabilizing excipients.
Lack of Steric Stabilization For long-term stability, especially at higher concentrations, steric stabilization is often necessary. Incorporate a small percentage (e.g., 1-5 mol%) of a PEGylated lipid into your formulation to provide a protective hydrophilic corona.
High Ionic Strength High salt concentrations in the storage buffer can screen surface charges and reduce electrostatic repulsion between nanoparticles, leading to aggregation. If possible, store nanoassemblies in a low ionic strength buffer.

Issue 3: Aggregation Induced by Environmental Stress

Aggregation observed after procedures such as filtration, centrifugation, or lyophilization.

Potential Cause Recommended Action
Shear Stress High shear forces during filtration or centrifugation can disrupt the nanoassemblies. Use gentle filtration methods (e.g., larger pore size filters for removing large aggregates) and optimize centrifugation speed and duration.
Cryo-Aggregation During freezing for lyophilization, ice crystal formation can force nanoassemblies together, causing irreversible aggregation.
Reconstitution Issues After lyophilization, the redispersion process can be critical. Aggregation can occur if the reconstitution medium is not optimal or if the process is too vigorous.

Frequently Asked Questions (FAQs)

Q1: What are this compound Nanoassemblies (LCNs)?

A1: LCNs are self-assembled nanoparticles formed from a specialized lipid containing a catechol group. These lipids are designed to covalently bind with boronic acid-containing compounds to form lipid prodrug nanoassemblies (LPNA). This dynamic covalent chemistry allows for the creation of stable nanoassemblies for various biomedical applications.

Q2: What is the primary mechanism of LCN aggregation?

A2: Aggregation of LCNs can be driven by several factors. A primary cause is the disruption of the forces that maintain their colloidal stability. This can include the hydrolysis of the boronate ester bond that holds the assembly together, leading to disassembly and subsequent uncontrolled aggregation. Additionally, like other nanoparticles, LCNs are subject to van der Waals forces that cause them to aggregate if repulsive forces (electrostatic or steric) are insufficient.

Q3: How does pH affect the stability of LCNs?

A3: The pH of the surrounding medium is critical for LCN stability for two main reasons. First, the formation and stability of the boronate ester bond between the catechol and boronic acid are pH-dependent. Deviations from the optimal pH can lead to bond cleavage and disassembly. Second, the surface charge of the nanoassemblies can be influenced by pH, which in turn affects the electrostatic repulsion between particles. Aggregation is often most rapid near the isoelectric point where the net surface charge is minimal.

Q4: Can I use PEGylated lipids to prevent the aggregation of LCNs?

A4: Yes, incorporating PEGylated lipids into the LCN formulation is a highly effective strategy for preventing aggregation. The polyethylene glycol (PEG) chains form a hydrophilic layer on the surface of the nanoassembly, providing a steric barrier that prevents close contact and aggregation between particles. This is known as steric stabilization.

Q5: What is the ideal storage condition for LCNs?

A5: For short-term storage (up to a few weeks), refrigeration at 2-8°C in a suitable buffer is often recommended. For long-term storage, freezing at -20°C or -80°C is preferable to slow down chemical degradation and hydrolysis. However, it is crucial to use cryoprotectants like sucrose or trehalose to prevent aggregation during freezing and thawing. Lyophilization (freeze-drying) in the presence of lyoprotectants can also be an excellent option for long-term stability.

Q6: How can I monitor the aggregation of my LCNs?

A6: The most common and effective technique for monitoring nanoparticle aggregation is Dynamic Light Scattering (DLS). DLS measures the hydrodynamic diameter and the polydispersity index (PDI) of the nanoassemblies in suspension. An increase in the average size and PDI over time is indicative of aggregation. Visual inspection for turbidity or precipitation can also be a simple, albeit less sensitive, indicator. For detailed morphological analysis of aggregates, Cryogenic Transmission Electron Microscopy (cryo-TEM) is the gold standard.

Data Presentation

The following tables summarize quantitative data from studies on lipid nanoparticle stability. While not specific to LCNs, this data provides a valuable reference for understanding the impact of various parameters on nanoassembly aggregation.

Table 1: Effect of Storage Temperature on Lipid Nanoparticle (LNP) Stability

Storage Temperature (°C)Observation Period (Days)Change in Particle SizeChange in Polydispersity Index (PDI)Reference
25156Significant IncreaseSignificant Increase
2156Minimal ChangeMinimal Change
-20156Moderate Increase (due to freeze-thaw)Moderate Increase

Table 2: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles

CryoprotectantConcentration (w/v)Change in Particle SizeChange in EfficacyReference
None0%Significant IncreaseSignificant Decrease
Sucrose20%Minimal ChangeMaintained
Trehalose20%Minimal ChangeMaintained

Table 3: Influence of PEG-Lipid Concentration on LNP Properties

PEG-Lipid (mol%)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
1.5~46< 0.2> 90%
5.0~58< 0.2~85%
10.0~58< 0.2< 80%

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Size and Aggregation Analysis

This protocol outlines the steps for measuring the hydrodynamic diameter and polydispersity index (PDI) of LCNs to assess their aggregation state.

  • Sample Preparation:

    • Dilute the LCN suspension to an appropriate concentration (typically 0.1-1.0 mg/mL) using the same buffer in which they are stored. The buffer should be filtered through a 0.22 µm filter to remove any dust or contaminants.

    • Ensure the sample is well-mixed by gentle pipetting. Avoid vigorous vortexing, which can induce aggregation.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters in the software, including the dispersant (refractive index and viscosity of the buffer) and the material properties of the LCNs (if known).

    • Set the measurement temperature, typically 25°C.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for at least 2 minutes.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the z-average hydrodynamic diameter and the PDI.

    • A monomodal size distribution with a low PDI (< 0.2) generally indicates a stable, non-aggregated sample. The presence of larger particle populations or a high PDI (> 0.3) suggests aggregation.

Protocol 2: Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphological Characterization

This protocol describes the preparation of vitrified LCN samples for high-resolution imaging of their morphology and aggregation state.

  • Grid Preparation:

    • Use holey carbon TEM grids. Glow-discharge the grids immediately before use to render the carbon surface hydrophilic.

  • Sample Application and Vitrification:

    • Work in a controlled environment with high humidity to minimize sample evaporation.

    • Apply 3-4 µL of the LCN suspension to the hydrophilic side of the TEM grid.

    • Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the holes in the carbon film.

    • Immediately plunge-freeze the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) using a vitrification apparatus (e.g., Vitrobot). This process must be rapid to ensure the water vitrifies into an amorphous solid rather than crystallizing.

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

    • Insert the holder into the TEM. Maintain the grid at liquid nitrogen temperature throughout the imaging process.

    • Acquire images at a low electron dose to minimize radiation damage to the sample.

  • Image Analysis:

    • Examine the micrographs to visualize the morphology of individual LCNs.

    • Assess the presence of aggregates, their size, and their structure. Cryo-TEM can distinguish between individual, well-dispersed nanoassemblies and various forms of aggregates.

Visualizations

LCN_Formation cluster_reactants Reactants cluster_process Self-Assembly Process Lipid_Catechol This compound Mixing Mixing in Aqueous Buffer (pH) Lipid_Catechol->Mixing Boronic_Acid_Compound Boronic Acid Compound Boronic_Acid_Compound->Mixing LCN This compound Nanoassembly (LCN) Mixing->LCN Dynamic Covalent Bond (Boronate Ester)

Caption: Formation of a this compound Nanoassembly (LCN).

Troubleshooting_Workflow Start Aggregation Observed Timing When did aggregation occur? Start->Timing Immediate Immediately after synthesis Timing->Immediate Immediate Storage During storage Timing->Storage Storage Stress After physical stress (e.g., filtration, freeze-thaw) Timing->Stress Stress Check_Stoichiometry Check_Stoichiometry Immediate->Check_Stoichiometry Check_Temp Check_Temp Storage->Check_Temp Gentle_Handling Gentle_Handling Stress->Gentle_Handling Check_pH Optimize pH Check_Mixing Improve Mixing Check_pH->Check_Mixing Resolution Aggregation Resolved Check_Mixing->Resolution Check_Buffer Use Stable Buffer Add_Stabilizer Add PEG-Lipid Check_Buffer->Add_Stabilizer Add_Stabilizer->Resolution Add_Cryoprotectant Add Cryoprotectant Add_Cryoprotectant->Resolution Check_Stoichiometry->Check_pH Check_Temp->Check_Buffer Gentle_Handling->Add_Cryoprotectant

Caption: Troubleshooting workflow for LCN aggregation.

Stability_Factors cluster_formulation Formulation Factors cluster_process Process Parameters cluster_storage Storage Conditions LCN_Stability LCN Stability Stoichiometry Stoichiometry LCN_Stability->Stoichiometry PEGylation PEGylation LCN_Stability->PEGylation Lipid_Quality Lipid_Quality LCN_Stability->Lipid_Quality pH pH LCN_Stability->pH Ionic_Strength Ionic_Strength LCN_Stability->Ionic_Strength Mixing_Method Mixing_Method LCN_Stability->Mixing_Method Temperature Temperature LCN_Stability->Temperature Buffer_Choice Buffer_Choice LCN_Stability->Buffer_Choice Cryoprotectants Cryoprotectants LCN_Stability->Cryoprotectants

Caption: Key factors influencing LCN stability.

References

Technical Support Center: Optimizing Drug Loading Capacity of Lipid-Catechol Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lipid-Catechol Nanoparticles (LCNs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the drug loading capacity of LCNs and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are Lipid-Catechol Nanoparticles (LCNs)?

A1: Lipid-Catechol Nanoparticles are typically lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), that have been surface-functionalized with catechol-containing molecules (e.g., polydopamine). This surface modification imparts unique adhesive and reactive properties to the nanoparticles. The catechol groups can also offer protective effects against oxidative stress and modulate inflammatory responses.

Q2: What are the advantages of using catechol functionalization on lipid nanoparticles?

A2: Catechol functionalization offers several benefits:

  • Enhanced Stability: The catechol coating can improve the colloidal stability of the nanoparticles.

  • Bioadhesion: Catechol groups promote adhesion to mucosal surfaces, which can increase drug residence time at the target site.

  • Further Functionalization: The reactive nature of catechols allows for easy conjugation of targeting ligands, imaging agents, or other molecules.

  • Controlled Drug Release: Catechol moieties can form reversible bonds with certain drugs, such as those containing boronic acid, enabling stimulus-responsive drug release[1].

Q3: How does the catechol layer affect drug loading?

A3: The catechol layer can influence drug loading in two primary ways:

  • Core Loading: The presence of the catechol shell can impact the encapsulation of drugs within the lipid core during nanoparticle formation.

  • Surface Loading: The catechol groups on the surface can be used to load drugs through covalent or reversible bonds, which is particularly useful for drugs that are difficult to encapsulate in the lipid matrix[1].

Q4: What types of drugs are suitable for loading into LCNs?

A4: LCNs are versatile drug delivery systems. Hydrophobic drugs can be encapsulated within the lipid core, similar to traditional lipid nanoparticles. Additionally, drugs with specific functional groups, such as boronic acids, can be conjugated to the catechol surface[1]. The choice of loading strategy depends on the physicochemical properties of the drug.

Troubleshooting Guides

Low Drug Loading Efficiency

Q: My drug loading efficiency is consistently low. What are the potential causes and how can I improve it?

A: Low drug loading efficiency is a common issue. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Poor drug solubility in the lipid matrix. Select a lipid in which the drug has higher solubility. For NLCs, incorporate a liquid lipid (oil) that is a good solvent for the drug to create a less-ordered lipid core, which can increase drug accommodation[2][3].
Drug partitioning into the external aqueous phase during synthesis. Optimize the pH of the aqueous phase to reduce the ionization and water solubility of the drug. Increase the viscosity of the aqueous phase by adding viscogens.
Drug expulsion during lipid crystallization. Use a mixture of lipids to create an imperfect crystal lattice, which provides more space for the drug molecules. Optimize the cooling rate during synthesis; rapid cooling can sometimes trap more drug.
Inefficient binding to the catechol surface (for surface-loaded drugs). Ensure the drug has a compatible functional group for binding to catechol (e.g., boronic acid). Optimize the pH and reaction time for the conjugation reaction. Increase the density of catechol groups on the nanoparticle surface.
Suboptimal lipid-to-drug ratio. Systematically vary the lipid-to-drug ratio to find the optimal concentration for maximum loading. High drug concentrations can sometimes lead to aggregation and lower encapsulation.
Particle Aggregation and Instability

Q: My LCNs are aggregating after synthesis or during storage. How can I improve their stability?

A: Particle aggregation can be caused by several factors. Here are some troubleshooting steps:

Potential Cause Suggested Solution
Insufficient surfactant concentration. Increase the concentration of the surfactant to provide adequate steric or electrostatic stabilization. Screen different types of surfactants to find one that is most effective for your lipid system.
High polydispersity index (PDI). Optimize the homogenization or sonication parameters (e.g., time, power, cycles) to produce a more uniform particle size distribution. A PDI value below 0.3 is generally considered acceptable for lipid-based nanocarriers.
Incomplete or uneven catechol coating. Optimize the conditions for catechol polymerization (e.g., pH, concentration of dopamine). Ensure thorough mixing during the functionalization step.
Changes in temperature during storage. Store the LCN dispersion at a recommended temperature (often 4°C) to prevent lipid rearrangement and drug expulsion, which can lead to aggregation.
Inappropriate pH or ionic strength of the dispersion medium. Maintain the LCNs in a buffer with an optimal pH and low ionic strength to ensure colloidal stability.

Data Presentation

Table 1: Factors Influencing Drug Loading in Lipid-Catechol Nanoparticles

Parameter Effect on Drug Loading Typical Range/Value
Lipid Composition The choice of solid and liquid lipids significantly impacts the drug's solubility and accommodation within the nanoparticle core. NLCs generally have higher loading capacity than SLNs.Solid:Liquid Lipid Ratio (for NLCs): 70:30 to 99.9:0.1
Surfactant Concentration Affects particle size and stability, which indirectly influences drug loading.0.5% to 5% (w/w)
Drug Lipophilicity (LogP) Higher lipophilicity generally leads to better encapsulation in the lipid core.Varies by drug
Catechol Functionalization Density For surface-loaded drugs, a higher density of catechol groups can increase the loading capacity.Varies based on application
Homogenization Pressure/Time Can influence particle size and drug entrapment.500-1500 bar; 3-5 cycles for High-Pressure Homogenization

Experimental Protocols

Protocol 1: Synthesis of LCNs by High-Pressure Homogenization (Hot Method)
  • Preparation of Lipid Phase: Weigh the solid lipid (e.g., glyceryl monostearate) and, for NLCs, the liquid lipid (e.g., oleic acid). Heat the mixture 5-10°C above the melting point of the solid lipid. Dissolve the hydrophobic drug in this molten lipid phase.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80). Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3 cycles).

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature. The lipid will recrystallize, forming the solid lipid nanoparticles.

  • Catechol Functionalization:

    • Adjust the pH of the nanoparticle dispersion to ~8.5 using Tris buffer.

    • Add dopamine hydrochloride to the dispersion (e.g., to a final concentration of 1-2 mg/mL).

    • Stir the mixture at room temperature for 6-12 hours to allow for the polymerization of dopamine on the nanoparticle surface.

    • Purify the LCNs by centrifugation or dialysis to remove unreacted dopamine.

Protocol 2: Quantification of Drug Loading and Encapsulation Efficiency
  • Separation of Free Drug: Place a known amount of the LCN dispersion in a centrifugal filter unit (e.g., Amicon Ultra, with a molecular weight cutoff appropriate for your drug). Centrifuge to separate the nanoparticles from the aqueous phase containing the free, unencapsulated drug.

  • Quantification of Free Drug: Measure the concentration of the drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation of Encapsulation Efficiency (EE):

    • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

  • Quantification of Total Drug: Disrupt a known amount of the LCN dispersion by adding a suitable solvent (e.g., methanol, chloroform) to dissolve the lipids and release the encapsulated drug.

  • Calculation of Drug Loading (DL):

    • DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Catechol Functionalization cluster_characterization Characterization prep_lipid Prepare Lipid Phase (Lipid + Drug) pre_emulsion Form Pre-emulsion prep_lipid->pre_emulsion prep_aqueous Prepare Aqueous Phase (Surfactant) prep_aqueous->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling homogenization->cooling ph_adjust Adjust pH to ~8.5 cooling->ph_adjust Lipid Nanoparticles add_dopamine Add Dopamine ph_adjust->add_dopamine polymerization Polymerization add_dopamine->polymerization purification Purification polymerization->purification dls Size & PDI (DLS) purification->dls Lipid-Catechol Nanoparticles zeta Zeta Potential purification->zeta tem Morphology (TEM) purification->tem drug_loading Drug Loading (HPLC) purification->drug_loading troubleshooting_drug_loading start Low Drug Loading Efficiency? drug_prop Is the drug highly hydrophilic? start->drug_prop Yes lipid_sol Is drug solubility in the lipid matrix low? drug_prop->lipid_sol No sol_hydrophilic Consider surface loading via catechol conjugation. drug_prop->sol_hydrophilic Yes surface_load Can the drug be surface-loaded? lipid_sol->surface_load No sol_lipid_sol Screen different lipids. Use NLCs with a suitable liquid lipid. lipid_sol->sol_lipid_sol Yes sol_surface_load Optimize conjugation chemistry (pH, reaction time). surface_load->sol_surface_load Yes optimize_ratio Optimize lipid:drug ratio and process parameters. surface_load->optimize_ratio No no_solution Re-evaluate formulation strategy. sol_hydrophilic->no_solution sol_lipid_sol->no_solution sol_surface_load->no_solution optimize_ratio->no_solution

References

Troubleshooting low encapsulation efficiency in Lipid Catechol formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lipid Catechol Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low encapsulation efficiency in lipid nanoparticles (LNPs) incorporating catechol-containing molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the encapsulation efficiency (EE) of catechol-containing molecules in lipid nanoparticles?

A1: Several factors critically impact the encapsulation efficiency of catechol derivatives. These can be broadly categorized as:

  • Properties of the Catechol Molecule : The solubility, size, charge (pKa-dependent), and lipophilicity of your specific catechol-containing active pharmaceutical ingredient (API) are crucial. Its ability to interact with the lipid core or bilayer via hydrogen bonding, hydrophobic interactions, or π-π stacking is a key determinant.[1][2][3]

  • Formulation Parameters : The choice of lipids (e.g., ionizable lipids, phospholipids, cholesterol), the drug-to-lipid ratio, and the composition of the aqueous buffer (especially pH and ionic strength) significantly affect encapsulation.[1][4]

  • Preparation Method : The technique used to prepare the LNPs, such as thin-film hydration, microfluidic mixing, or high-pressure homogenization, has a substantial impact on the final encapsulation efficiency.

Q2: How does the pH of the aqueous buffer affect the encapsulation of catechol-containing payloads?

A2: The pH of the aqueous buffer is a critical parameter. The catechol moiety and any other ionizable groups on your molecule will be protonated or deprotonated depending on the pH. This affects the molecule's overall charge and its interaction with ionizable lipids in the LNP formulation. For formulations using common ionizable lipids, an acidic aqueous buffer (typically pH 4.0-5.0) is used to protonate the lipid, facilitating electrostatic interactions with negatively charged payloads. You must consider the pKa of your catechol derivative to select a pH that optimizes its charge and solubility for encapsulation.

Q3: What is a typical range for the drug-to-lipid ratio, and how does it impact encapsulation efficiency?

A3: The drug-to-lipid ratio is a key parameter that must be optimized empirically. Generally, increasing the amount of drug relative to the lipid can lead to saturation of the nanoparticle's loading capacity, resulting in a plateau or decrease in encapsulation efficiency. A common starting point for the drug-to-lipid weight ratio is between 1:10 and 1:20. It is recommended to perform a titration study to find the optimal ratio for your specific lipid composition and catechol derivative.

Q4: How is Encapsulation Efficiency (EE) accurately measured?

A4: To measure EE, the unencapsulated ("free") drug must be separated from the lipid nanoparticles. This is commonly achieved through methods like dialysis, size exclusion chromatography (SEC), or ultracentrifugation using centrifugal filter units. The amount of drug in the filtrate (free drug) or in the intact nanoparticles (encapsulated drug) is then quantified using a suitable analytical technique like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC). The EE is calculated using the formula:

Encapsulation Efficiency (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100

It is important to note that a significant portion of the initial drug can be lost during formulation, so it is also useful to calculate the encapsulation efficiency based on the final measured total drug in the product (EE%).

Troubleshooting Guide: Low Encapsulation Efficiency (<70%)

This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

ObservationPotential Cause(s)Recommended Action(s)
Low Overall EE (<70%) 1. Suboptimal pH : The pH of the aqueous buffer does not favor the necessary electrostatic or hydrophobic interactions for encapsulation. 2. Poor Drug Solubility : The catechol derivative has low solubility in either the lipid or aqueous phase, leading to precipitation. 3. Incorrect Drug-to-Lipid Ratio : The loading capacity of the nanoparticles has been exceeded. 4. Inefficient Mixing : The mixing of the lipid (organic) and aqueous phases is too slow or inefficient, preventing proper nanoparticle self-assembly.1. Optimize pH : Test a range of pH values for the aqueous buffer (e.g., from 3.0 to 6.0) to find the optimal point for your specific catechol molecule and ionizable lipid. 2. Modify Formulation : If solubility is an issue, consider using a co-solvent or selecting different lipids that are more compatible with your drug. 3. Optimize Ratio : Perform a drug-to-lipid ratio titration, testing ratios from 1:5 to 1:30 to identify the optimal loading. 4. Improve Mixing : If using microfluidics, increase the total flow rate (TFR). If using bulk methods like sonication, optimize the duration and power.
Precipitation Observed During Formulation 1. Drug Saturation : The concentration of the catechol derivative is above its solubility limit in the formulation medium. 2. Lipid Incompatibility : The chosen lipids are not suitable for encapsulating the drug, leading to its expulsion and precipitation. 3. pH Shift : A rapid change in pH during mixing causes the drug to become insoluble.1. Reduce Drug Concentration : Lower the initial concentration of the catechol derivative. 2. Screen Lipids : Test different helper lipids. For hydrophobic catechol derivatives, competition with cholesterol might be an issue; try reducing the cholesterol molar ratio. 3. Buffer Selection : Ensure a robust buffering system is in place to maintain the target pH throughout the formulation process.
Inconsistent EE Between Batches 1. Variability in Lipid Stocks : Lipid stock solutions may have degraded or their concentrations may be inaccurate. 2. Inconsistent Mixing Parameters : Manual mixing methods can introduce variability. Fluctuations in flow rates for automated systems. 3. Temperature Fluctuations : The temperature during formulation was not consistent, affecting lipid fluidity and self-assembly.1. Use Fresh Stocks : Prepare fresh lipid stock solutions and verify their concentrations before each use. 2. Standardize Mixing : Use an automated system like a microfluidic mixer for better reproducibility. If using manual methods, ensure mixing times and speeds are kept constant. 3. Control Temperature : Ensure all solutions and equipment are maintained at the specified temperature throughout the formulation process.

Data on Formulation Parameters

The following table summarizes the impact of key formulation variables on nanoparticle characteristics.

ParameterTypical RangeEffect on Encapsulation Efficiency (EE)Effect on Particle Size
Ionizable Lipid:Drug (N/P Ratio) 2 to 10Increasing the ratio generally increases EE up to a certain point by providing more binding sites for the payload.Can influence particle size and stability.
Drug:Total Lipid (w/w Ratio) 1:5 to 1:30EE is optimal within a specific range; overloading leads to a sharp decrease in EE.High drug loading can sometimes increase particle size and polydispersity.
Cholesterol (mol %) 20% to 45%May decrease EE for hydrophobic drugs that compete for space in the bilayer.Increases membrane rigidity and stability.
PEG-Lipid (mol %) 0.5% to 2.5%Can slightly decrease EE by creating a hydrophilic corona, but is essential for steric stability and preventing aggregation.Controls particle size and provides a "stealth" shield.
Aqueous Phase pH 3.0 to 6.0Highly critical. Must be optimized to control the ionization state of both the lipid and the catechol payload for efficient complexation.Can affect particle size and zeta potential.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of this compound nanoparticles using a microfluidic system, which offers high reproducibility.

1. Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA)

  • Helper Lipid (e.g., DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2k)

  • Catechol-containing API

  • Ethanol (ACS grade)

  • Aqueous Buffer (e.g., 50 mM Citrate Buffer, pH 4.0)

  • Microfluidic Mixer (e.g., NanoAssemblr®)

2. Preparation of Solutions:

  • Lipid Stock Solution (in Ethanol) : Prepare a stock solution containing the ionizable lipid, DSPC, Cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should typically be between 10-25 mg/mL. Ensure all lipids are fully dissolved.

  • Aqueous Payload Solution : Dissolve the catechol-containing API in the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.

3. Microfluidic Mixing:

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Set the total flow rate (TFR) to a value between 2-12 mL/min.

  • Set the flow rate ratio (FRR) of the aqueous phase to the organic (lipid) phase. A common starting point is 3:1.

  • Load the lipid solution into one syringe and the aqueous payload solution into another.

  • Initiate the mixing process. The rapid mixing of the two streams will induce nanoparticle self-assembly and payload encapsulation.

4. Downstream Processing:

  • Collect the nanoparticle suspension.

  • Immediately dialyze the sample against a purification buffer (e.g., PBS, pH 7.4) for 18-24 hours to remove the ethanol and unencapsulated API. Change the buffer 3-4 times.

  • Concentrate the sample if necessary using centrifugal filters.

  • Sterilize the final formulation by passing it through a 0.22 µm filter.

Protocol 2: Quantification of Encapsulation Efficiency

This protocol uses centrifugal ultrafiltration to separate free drug from LNPs.

1. Materials:

  • LNP formulation

  • Centrifugal filter units with a molecular weight cutoff (MWCO) appropriate to retain the LNPs (e.g., 100 kDa).

  • Quantification instrument (e.g., HPLC or UV-Vis Spectrophotometer).

2. Separation of Free Drug:

  • Pre-rinse the centrifugal filter unit with the appropriate buffer to remove any preservatives.

  • Add a known volume of the LNP formulation (e.g., 500 µL) to the upper chamber of the filter unit.

  • Centrifuge the unit according to the manufacturer's specifications (e.g., 5000 x g for 10-15 minutes). This will force the aqueous phase containing the small, unencapsulated drug molecules through the membrane into the collection tube.

  • Collect the filtrate, which contains the free drug.

3. Quantification:

  • Measure the concentration of the drug in the filtrate using a pre-established calibration curve on your analytical instrument.

  • Calculate the total amount of free drug in the initial volume.

  • Apply the formula from FAQ A4 to determine the Encapsulation Efficiency (%).

Visualizations

Troubleshooting_Workflow start Start: Low Encapsulation Efficiency (<70%) check_params Review Formulation Parameters start->check_params Initial Assessment check_process Review Formulation Process start->check_process ph Is Aqueous Buffer pH Optimized? check_params->ph mixing Is Mixing Method Efficient & Reproducible? check_process->mixing ratio Is Drug:Lipid Ratio Optimized? ph->ratio Yes adjust_ph Action: Perform pH Titration (3.0-6.0) ph->adjust_ph No lipids Is Lipid Composition Suitable? ratio->lipids Yes adjust_ratio Action: Perform Ratio Titration (1:5 to 1:30) ratio->adjust_ratio No adjust_lipids Action: Screen Helper Lipids / Adjust Cholesterol % lipids->adjust_lipids No re_evaluate Re-formulate and Measure EE lipids->re_evaluate Yes adjust_ph->re_evaluate adjust_ratio->re_evaluate adjust_lipids->re_evaluate temp Was Temperature Controlled? mixing->temp Yes adjust_mixing Action: Increase Flow Rate / Optimize Sonication mixing->adjust_mixing No adjust_temp Action: Ensure Consistent Temp Control temp->adjust_temp No temp->re_evaluate Yes adjust_mixing->re_evaluate adjust_temp->re_evaluate

Caption: Troubleshooting logic for low encapsulation efficiency.

LNP_Workflow cluster_prep 1. Solution Preparation cluster_form 2. Formulation cluster_purify 3. Purification & Analysis lipid_prep Prepare Lipid Mix in Ethanol mixing Rapid Microfluidic Mixing (FRR 3:1) lipid_prep->mixing aq_prep Prepare Catechol-API in Aqueous Buffer (pH 4) aq_prep->mixing dialysis Dialysis vs. PBS (to remove ethanol) mixing->dialysis analysis Characterization: Size, PDI, and EE% dialysis->analysis

Caption: Workflow for LNP preparation via microfluidics.

Catechol_Interactions cluster_lnp Lipid Nanoparticle Core ionizable Ionizable Lipid (+) helper Helper Lipid chol Cholesterol catechol Catechol Payload catechol->ionizable Electrostatic Interaction catechol->helper H-Bonding / Hydrophobic catechol->chol Competition for Bilayer Space

Caption: Potential interactions within a this compound LNP.

References

Stability issues of Lipid Catechol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lipid Catechol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aqueous solution of this compound changed color (e.g., turned pink, brown, or black) shortly after preparation. What is happening?

A: This color change is a classic indicator of catechol oxidation. The catechol moiety in your lipid is highly susceptible to oxidation, especially in aqueous solutions exposed to air (oxygen). The initial oxidation forms o-quinones, which are often colored and highly reactive. These intermediates can then polymerize, leading to the formation of darker, melanin-like compounds.[1][2] This process is accelerated by factors such as neutral to alkaline pH, presence of metal ions, and exposure to light.

Q2: I've observed a loss of efficacy or unexpected results in my downstream applications. Could this be related to the stability of my this compound solution?

A: Yes, it is highly probable. The oxidation of the catechol group alters the molecule's chemical structure, which can lead to:

  • Loss of Biological Activity: The antioxidant properties and the ability to form specific complexes (e.g., with boronic acids in lipid prodrug nanoassemblies) are dependent on the intact dihydroxy-benzene structure of the catechol.[1][3]

  • Formation of Reactive Intermediates: The resulting o-quinones are reactive and can covalently bind to other molecules in your experiment, such as proteins or other formulation components, leading to unpredictable outcomes.[1]

  • Degradation of the Lipid Component: Conditions promoting catechol oxidation can also contribute to lipid peroxidation, further compromising the integrity of your formulation.

Q3: What are the primary factors that accelerate the degradation of this compound in aqueous solutions?

A: The stability of this compound is influenced by several factors, primarily related to the oxidation of the catechol ring and hydrolysis or oxidation of the lipid chains. Key factors include:

  • pH: Higher pH (neutral to alkaline) significantly accelerates the rate of catechol oxidation. Acidic conditions generally improve stability.

  • Oxygen: Dissolved oxygen is a key reactant in the oxidation process.

  • Metal Ions: Divalent metal cations, such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), can catalyze the oxidation of catechols.

  • Temperature: Elevated temperatures increase the rate of both oxidation and hydrolysis.

  • Light: Exposure to light, particularly UV light, can promote the generation of free radicals and accelerate degradation.

Q4: How can I prepare and store my aqueous this compound solutions to maximize stability?

A: To minimize degradation, meticulous preparation and storage are crucial. Follow these guidelines:

  • Use Degassed Buffers: Prepare your aqueous solutions using buffers that have been deoxygenated by sparging with an inert gas like argon or nitrogen.

  • Work under an Inert Atmosphere: If possible, handle the solutions in a glove box or under a stream of inert gas.

  • Control pH: Use a slightly acidic buffer (e.g., pH 4-6) if compatible with your application. Immediate acidification has been shown to prevent catecholamine degradation.

  • Add Chelating Agents: Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that catalyze oxidation.

  • Consider Antioxidants: Adding antioxidants such as ascorbic acid or sodium metabisulfite can help protect the catechol moiety.

  • Storage Conditions: Store solutions in amber vials to protect from light, at low temperatures (-20°C or -80°C), and under an inert atmosphere (e.g., argon). Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

While specific quantitative stability data for this compound is not widely published, data from related catecholamine compounds can provide valuable insights into degradation kinetics.

Table 1: Stability of Catecholamines Under Various Conditions (Note: This data is for general catecholamines and should be used as a reference for handling this compound.)

CompoundVehicle/ConditionTemperatureDurationStability OutcomeCitation
DopamineArtificial Cerebrospinal Fluid (aCSF)Room Temp36 hoursAlmost complete degradation
DopamineaCSF-80°C36 hoursStability slightly improved, but degradation still significant
DopamineMilli-Q Water or Ringer's SolutionRoom Temp36 hoursStable
Dopamine & EpinephrineD10W, D5W, or 0.9% NaClAmbient84 hoursConcentrations did not change
CatecholaminesUntreated Urine SamplesRoom Temp24 hoursPartial degradation in ~50% of samples
CatecholaminesUrine Samples with Immediate AcidificationRoom Temp> 24 hoursDegradation prevented

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Dispersion

This protocol outlines a general procedure for preparing a more stable aqueous dispersion of this compound for research purposes.

  • Buffer Preparation:

    • Prepare your desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl).

    • Adjust the pH to a slightly acidic value (e.g., pH 6.0), if permissible for your experiment.

    • Add a chelating agent, such as 0.1 mM EDTA, to the buffer.

    • Degas the buffer by sparging with high-purity argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Lipid Film Hydration:

    • If starting from a solid or an organic solvent, create a thin lipid film at the bottom of a round-bottom flask by evaporating the organic solvent under a stream of nitrogen.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration & Dispersion:

    • Perform all subsequent steps under an inert atmosphere (e.g., in a glove box or under a constant, gentle stream of argon).

    • Add the degassed buffer from Step 1 to the lipid film.

    • Hydrate the lipid film by gentle agitation at a temperature above the lipid's phase transition temperature.

    • To form a homogenous dispersion or nanoassemblies, use sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size. Keep the sample on ice during sonication to prevent overheating.

  • Storage:

    • Transfer the final dispersion into amber glass vials.

    • Flush the headspace of the vial with argon or nitrogen before sealing.

    • Store immediately at the recommended temperature (-20°C or -80°C).

Protocol 2: Assessment of this compound Oxidation via UV-Vis Spectroscopy

This is a straightforward method to monitor the primary oxidation of the catechol moiety.

  • Sample Preparation: Prepare your this compound solution/dispersion as described in Protocol 1 or your standard lab procedure.

  • Initial Measurement: Immediately after preparation, take a baseline UV-Vis spectrum (e.g., from 250 nm to 700 nm). The intact catechol group typically has a strong absorbance in the UV range (~280 nm).

  • Incubation: Store your sample under the conditions you wish to test (e.g., room temperature on the benchtop vs. 4°C in the dark).

  • Time-Point Measurements: At regular intervals (e.g., 1, 4, 8, 24 hours), take another UV-Vis spectrum.

  • Data Analysis: Monitor for a decrease in the absorbance peak around 280 nm, which indicates the loss of the catechol structure. Concurrently, look for the appearance of new absorbance peaks in the visible range (400-600 nm), which indicates the formation of colored oxidation products like o-quinones.

Visual Guides: Pathways and Workflows

cluster_factors Accelerating Factors LC This compound (Reduced Form, Colorless) SQ Semiquinone Radical LC->SQ -e⁻, -H⁺ OQ o-Quinone (Colored, Reactive) SQ->OQ -e⁻, -H⁺ Polymer Polymerized Products (Dark Precipitate) OQ->Polymer Polymerization Factors O₂ (Oxygen) Metal Ions (Fe³⁺, Cu²⁺) High pH Light / UV Factors->LC promote oxidation

Caption: Primary oxidation pathway of the catechol moiety in this compound.

start Start: Prepare This compound Solution prep Prepare Degassed, Acidic Buffer with EDTA start->prep hydrate Hydrate Lipid Film Under Inert Gas (Ar/N₂) prep->hydrate disperse Disperse via Sonication or Extrusion hydrate->disperse store Store in Amber Vials at -80°C under Argon disperse->store test Perform Stability Test (e.g., UV-Vis, HPLC) disperse->test t=0 sample store->test t=x sample

Caption: Recommended workflow for preparing and testing this compound solutions.

rect_node rect_node final_node final_node q1 Solution Color Change? a1 Primary oxidation is likely. Proceed to check conditions. q1->a1 Yes end Solution Stabilized q1->end No q2 Used Degassed Buffer/Inert Gas? q3 Buffer pH > 7? q2->q3 Yes a2 Introduce inert gas (Ar/N₂) sparging and handling to remove O₂. q2->a2 No q4 EDTA or other chelator added? q3->q4 No a3 Lower buffer pH to 4-6 to slow oxidation. q3->a3 Yes a4 Add 0.1 mM EDTA to sequester metal ions. q4->a4 No a5 Store samples protected from light at -20°C or lower. q4->a5 Yes a1->q2 a2->q3 a3->q4 a4->a5 a5->end

Caption: Troubleshooting decision tree for this compound solution instability.

References

Strategies to reduce the cytotoxicity of Lipid Catechol formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lipid catechol formulations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the cytotoxicity of our this compound formulations?

A1: The cytotoxicity of this compound formulations is multifactorial. Key factors include the intrinsic properties of the nanoparticle, such as its size, surface charge, and concentration. The composition of the lipid components, including the type of catechol-lipid, helper lipids, and any surface modifications like PEGylation, also plays a crucial role. Furthermore, the oxidative state of the catechol moieties can significantly impact cytotoxicity, as oxidation can lead to the generation of reactive oxygen species (ROS).[1]

Q2: We are observing high levels of cytotoxicity in our cell cultures. What are the most likely causes?

A2: High cytotoxicity can stem from several sources. A primary suspect is the presence of positively charged lipids in your formulation, which can disrupt cell membranes. Unoptimized concentrations of the this compound nanoparticles leading to cellular overload is another common cause. Additionally, the oxidation of catechol groups on the nanoparticle surface can induce oxidative stress and subsequent cell death. It is also important to rule out contamination of your formulation with solvents or other reagents used during preparation.[1]

Q3: How can we modify our formulation to reduce cytotoxicity?

A3: Several strategies can be employed to decrease the cytotoxicity of your this compound formulations. One effective approach is to incorporate polyethylene glycol (PEG) lipids (PEGylation) into your formulation. PEGylation creates a hydrophilic shield on the nanoparticle surface, which can reduce non-specific interactions with cells and decrease uptake by the mononuclear phagocyte system, thus lowering overall toxicity.[2][3] Another strategy is to use ionizable cationic lipids instead of permanently cationic ones. These lipids are positively charged at a low pH, facilitating encapsulation of nucleic acids, but are neutral at physiological pH, reducing interactions with cell membranes.[4] Optimizing the lipid-to-drug ratio and ensuring the use of highly purified components can also significantly improve the safety profile of your formulation.

Q4: What is the role of catechol oxidation in cytotoxicity, and how can we minimize it?

A4: Catechol moieties can undergo oxidation, especially in aqueous environments, leading to the formation of quinones and reactive oxygen species (ROS). An excess of ROS can induce oxidative stress within cells, damaging cellular components like membranes and DNA, which can trigger apoptosis or necrosis. To minimize this, you can work in an oxygen-reduced environment during formulation or incorporate antioxidants into your formulation. Protecting the catechol groups with a temporary protecting group, such as a boronic acid, during formulation is another advanced strategy.

Q5: Which in vitro assays are most appropriate for assessing the cytotoxicity of our this compound formulations?

A5: A combination of assays is recommended to get a comprehensive understanding of the cytotoxic mechanisms. The MTT or MTS assay is a good starting point to assess metabolic activity and overall cell viability. To measure cell membrane integrity, the Lactate Dehydrogenase (LDH) assay is a reliable choice. Given the potential for catechol oxidation to induce oxidative stress, a Reactive Oxygen Species (ROS) assay, such as one using the DCFH-DA probe, is also highly recommended to investigate this specific pathway.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in MTT/MTS Assay
Possible Cause Troubleshooting Steps
Cationic Lipid Toxicity - If using permanently cationic lipids, consider replacing them with ionizable cationic lipids. - Reduce the molar ratio of the cationic lipid in the formulation.
High Nanoparticle Concentration - Perform a dose-response study to determine the optimal, non-toxic concentration range for your specific cell line. - Ensure accurate quantification of your nanoparticle concentration before treating cells.
Catechol-Induced Oxidative Stress - Measure ROS production in your cell model. - Include an antioxidant control in your experiments. - Prepare formulations in degassed buffers to minimize oxidation.
Residual Solvents or Impurities - Ensure your purification methods (e.g., dialysis, tangential flow filtration) are effective in removing organic solvents and other synthesis byproducts. - Use high-purity lipids and reagents.
Issue 2: Discrepancies Between Different Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Different Cytotoxic Mechanisms - High LDH release with minimal MTT reduction may indicate rapid membrane damage (necrosis). - Significant MTT reduction without immediate LDH release could suggest apoptosis or metabolic inhibition. - Correlate results with an apoptosis-specific assay (e.g., Annexin V/PI staining) to elucidate the cell death pathway.
Nanoparticle Interference with Assay - Run nanoparticle-only controls for each assay to check for interference with absorbance or fluorescence readings. - For absorbance-based assays, centrifuge plates after incubation and before reading to pellet any interfering nanoparticles.
Time-Dependent Effects - Conduct a time-course experiment (e.g., 24h, 48h, 72h) to understand the kinetics of the cytotoxic response. Some effects may be delayed.

Quantitative Data Summary

The following tables summarize cytotoxicity data for various lipid nanoparticle formulations. While specific data for this compound formulations are limited, these tables provide a comparative baseline.

Table 1: IC50 Values of Different Lipid Nanoparticle Formulations

Formulation TypeCell LineAssayIC50 (µg/mL)Reference
Cationic LNP-siRNAA549Cell Proliferation> 64
Anionic LNP-siRNAA549Cell Proliferation> 128
Neutral LNP-siRNAA549Cell Proliferation> 128
Doxorubicin-loaded Dextran-lipid NPKHOS (Osteosarcoma)MTT~0.1 µM
Doxorubicin-loaded Dextran-lipid NPSKOV-3 (Ovarian Cancer)MTT~0.3 µM

Table 2: Effect of PEGylation on Cytotoxicity

FormulationCell LineAssayCytotoxicity MetricReference
Non-coated SLNTHP-1LDHCC50 ~100 µg/mL
2% PE-PEG coated SLNTHP-1LDHCC50 ~200 µg/mL
Non-coated SLNSCC-25LDHCC50 ~150 µg/mL
2% PE-PEG coated SLNSCC-25LDHCC50 ~250 µg/mL

Experimental Protocols

MTT Cell Viability Assay

This protocol assesses cell metabolic activity as an indicator of viability.

Materials:

  • 96-well cell culture plates

  • Human cell line (e.g., HeLa, A549)

  • Complete culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of your this compound formulations in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (0.5 mg/mL final concentration) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well and pipette gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • Cells and culture medium

  • Commercially available LDH cytotoxicity assay kit (e.g., Pierce LDH Cytotoxicity Assay Kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (provided in the kit) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. Subtract the 680 nm reading from the 490 nm reading to get the final value.

Reactive Oxygen Species (ROS) Assay

This protocol measures intracellular ROS levels using the fluorescent probe 2′,7′-dichlorofluorescein-diacetate (DCFH-DA).

Materials:

  • 96-well black, clear-bottom cell culture plates

  • Cells and culture medium

  • DCFH-DA solution (10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, seeding in a black-walled plate.

  • Probe Loading: After the desired treatment incubation time, remove the medium and wash the cells twice with warm HBSS.

  • Incubation with DCFH-DA: Add 100 µL of a 10-25 µM DCFH-DA solution in HBSS or serum-free medium to each well. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with HBSS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of HBSS to each well. Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Visualizations

cluster_formulation Formulation Optimization cluster_cytotoxicity Cytotoxicity Mechanisms Lipid_Composition Lipid Composition (Cationic, Helper, Catechol-Lipid) Particle_Properties Physicochemical Properties (Size, Charge, PDI) Lipid_Composition->Particle_Properties Membrane_Disruption Membrane Disruption Lipid_Composition->Membrane_Disruption PEGylation PEGylation (PEG Density, Chain Length) Reduced_Cytotoxicity Reduced Cytotoxicity PEGylation->Reduced_Cytotoxicity Particle_Properties->Membrane_Disruption Apoptosis_Necrosis Apoptosis / Necrosis Membrane_Disruption->Apoptosis_Necrosis Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Apoptosis_Necrosis Start High Cytotoxicity Observed Check_Concentration Is Nanoparticle Concentration Optimized? Start->Check_Concentration Check_Charge Is Surface Charge Positive? Check_Concentration->Check_Charge Yes Optimize_Dose Perform Dose-Response Study Check_Concentration->Optimize_Dose No Check_ROS Is ROS Production Elevated? Check_Charge->Check_ROS No Modify_Lipids Switch to Ionizable Lipids or Add PEGylation Check_Charge->Modify_Lipids Yes Add_Antioxidants Incorporate Antioxidants or Use Anoxic Conditions Check_ROS->Add_Antioxidants Yes End Cytotoxicity Reduced Check_ROS->End No Optimize_Dose->End Modify_Lipids->End Add_Antioxidants->End cluster_cell_based Cell-Based Assays cluster_endpoints Measured Endpoints MTT MTT Assay (Metabolic Activity) Viability Cell Viability MTT->Viability LDH LDH Assay (Membrane Integrity) Membrane_Damage Membrane Damage LDH->Membrane_Damage ROS ROS Assay (Oxidative Stress) Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Formulation This compound Formulation Formulation->MTT Formulation->LDH Formulation->ROS

References

Technical Support Center: Overcoming Challenges in Scaling Up Lipid Catechol Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and scale-up of Lipid Catechol production.

Frequently Asked Questions (FAQs)

1. What are the most critical factors to consider when scaling up this compound synthesis?

Scaling up this compound synthesis requires careful consideration of several factors to maintain product quality and process efficiency. Key considerations include:

  • Reaction Kinetics and Stoichiometry: Maintaining the optimal molar ratios of reactants is crucial. At larger scales, mixing efficiency can decrease, leading to localized concentration gradients and potential side reactions. It is often necessary to adjust addition rates and agitation speeds.

  • Temperature Control: Exothermic or endothermic reactions that are easily managed at the lab scale can become problematic at larger scales. Efficient heat exchange systems are necessary to maintain a consistent temperature profile throughout the reactor, preventing side product formation and degradation.

  • Solvent Selection and Volume: The choice of solvent can impact reaction kinetics, solubility of reactants and products, and downstream purification processes. When scaling up, solvent volumes increase significantly, impacting cost, safety, and environmental considerations.

  • Purification Strategy: Purification methods that are effective at the lab scale, such as column chromatography, may not be economically or practically feasible for large-scale production. Developing a scalable purification strategy, potentially involving crystallization, liquid-liquid extraction, or tangential flow filtration, is critical.

  • Stability of Lipid Catechols: Catechols are susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen and light. The longer processing times associated with larger scales increase the risk of degradation. Inert atmosphere blanketing and the use of antioxidants should be considered.

2. How does the lipid chain length and saturation affect the properties of Lipid Catechols?

The length and saturation of the lipid chain significantly influence the physicochemical properties and biological activity of Lipid Catechols:

  • Solubility and Formulation: Longer and more saturated lipid chains tend to be more hydrophobic, which can affect their solubility in reaction solvents and their ability to be formulated into lipid-based delivery systems like nanoparticles. Shorter or unsaturated chains may increase solubility in a wider range of solvents.[1][2]

  • Self-Assembly and Nanoparticle Formation: The lipid chain geometry plays a crucial role in the packing of Lipid Catechols into nanoparticles. The presence of double bonds (unsaturation) introduces kinks in the acyl chains, which can increase the fluidity of lipid bilayers and affect the size and stability of the resulting nanoparticles.[3][4] Saturated lipid chains tend to form more ordered and rigid structures.[5]

  • Biological Activity: The lipid component can influence how the this compound interacts with cell membranes and biological systems. The chain length and saturation can affect membrane fluidity, cellular uptake, and the overall pharmacokinetic profile of the molecule.

3. What are the common impurities encountered during this compound production and how can they be minimized?

Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual catechol precursors or lipid synthons. Optimizing reaction time, temperature, and stoichiometry can minimize these.

  • Oxidation Products: Catechols are prone to oxidation, leading to the formation of quinones and other colored impurities. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) and using antioxidants can mitigate this.

  • Side-Reaction Products: Depending on the synthetic route, side reactions such as polymerization of the catechol moiety or hydrolysis of ester linkages can occur. Careful control of reaction conditions is essential.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps can be carried over into the final product. Proper drying and purification techniques, such as vacuum drying and recrystallization, are necessary for their removal.

Troubleshooting Guides

Synthesis & Reaction Optimization
Problem Potential Cause Troubleshooting Steps
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Gradually increase the reaction temperature, while monitoring for potential side product formation.
Poor mixing at larger scales leading to localized concentration gradients.Increase agitation speed or use a more efficient stirring mechanism (e.g., overhead stirrer with a larger impeller). Consider slower, controlled addition of reagents.
Degradation of the catechol moiety due to oxidation.Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure throughout the reaction. Consider adding a small amount of a suitable antioxidant.
Formation of Colored Impurities (Brown/Black Tarry Material) Oxidation of the catechol to form quinones and polymeric materials.Work under strictly anaerobic and anhydrous conditions. Use freshly distilled and degassed solvents.
Reaction temperature is too high, leading to thermal decomposition.Optimize the reaction temperature by running small-scale experiments at different temperatures.
Inconsistent Batch-to-Batch Results Variability in the quality of starting materials.Source high-purity starting materials and characterize them before use.
Poor control over reaction parameters (temperature, mixing, addition rate).Implement robust process controls and use automated reactors for better reproducibility.
Purification Challenges
Problem Potential Cause Troubleshooting Steps
Difficulty in Removing Unreacted Starting Materials Similar polarity of the product and starting materials.Optimize the mobile phase for column chromatography to improve separation. Consider derivatization of the unreacted starting material to alter its polarity.
Co-crystallization of product and starting material.Experiment with different recrystallization solvents or solvent mixtures. A multi-step purification process involving both chromatography and recrystallization may be necessary.
Product Oiling Out During Crystallization The product is not sufficiently pure, or the wrong solvent is being used.Purify the crude product further before attempting crystallization. Screen a variety of solvents and solvent combinations.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Recovery from Purification Product loss during multiple purification steps.Minimize the number of transfer steps. Optimize each purification step for maximum recovery.
Adsorption of the product onto the stationary phase during chromatography.Choose a less adsorptive stationary phase or modify the mobile phase (e.g., by adding a small amount of a polar solvent).

Data Presentation

Table 1: Impact of Reaction Parameters on the Yield of 4-Alkylcatechols

Alkyl ChainReaction Time (h)Temperature (°C)CatalystSolventYield (%)
C8480AcidToluene75
C8880AcidToluene85
C12480AcidToluene72
C12880AcidToluene82
C164100AcidXylene78
C168100AcidXylene88

Note: This table is a representative example based on general organic synthesis principles and may not reflect the exact outcomes for all this compound syntheses.

Table 2: Purification Efficiency of Lipid Catechols using Different Techniques

This compoundPurification MethodPurity Before (%)Purity After (%)Recovery (%)
C8-CatecholColumn Chromatography (Silica Gel)70>9885
C12-CatecholRecrystallization (Ethanol/Water)85>9990
C16-CatecholPreparative HPLC90>99.575

Note: This table illustrates typical purification efficiencies. Actual results will vary depending on the specific this compound and the initial purity of the crude product.

Experimental Protocols

Synthesis of 3-[(Z)-pentadec-8-enyl]catechol (A Model this compound)

This protocol is based on the synthesis of a urushiol monoene and serves as a representative example.

  • Protection of Starting Material: 6-Chlorohexan-1-ol is protected at the hydroxyl group using ethyl vinyl ether.

  • Grignard-type Reaction: The protected 6-chlorohexan-1-ol is reacted with 2,3-dimethoxybenzaldehyde in the presence of lithium to form 1-(2,3-dimethoxyphenyl)heptane-1,7-diol.

  • Deprotection: The protecting group is removed using methanolic 4-toluenesulphonic acid.

  • Hydrogenolysis: Catalytic hydrogenolysis in ethanol with a palladium-carbon catalyst selectively affords 7-(2,3-dimethoxyphenyl)heptan-1-ol.

  • Bromination and Demethylation: The dimethoxy compound is reacted with boron tribromide, resulting in both bromination of the alcohol and demethylation of the methoxy groups to yield 7-(2,3-dihydroxyphenyl)heptylbromide.

  • Alkylation: The resulting bromide is reacted with excess lithium oct-1-yne in tetrahydrofuran (THF) containing hexamethylphosphoric triamide to produce 3-(pentadec-8-ynyl)catechol.

  • Selective Hydrogenation: Catalytic hydrogenation in ethyl acetate containing quinoline selectively reduces the alkyne to the cis-alkene, yielding 3-[(Z)-pentadec-8-enyl]catechol.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Catechol Precursor + Lipid Synthon Reaction Coupling Reaction (e.g., Etherification, Acylation) Reactants->Reaction Crude Crude this compound Reaction->Crude Extraction Liquid-Liquid Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Recrystallization Chromatography->Crystallization Pure Pure this compound Crystallization->Pure QC Quality Control (HPLC, NMR, MS) Pure->QC

Caption: A generalized workflow for the synthesis, purification, and analysis of Lipid Catechols.

This compound Modulation of the Nrf2 Antioxidant Pathway

LC This compound Keap1 Keap1 LC->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Protection Cellular Protection Genes->Protection

Caption: Lipid Catechols can activate the Nrf2 pathway, leading to antioxidant gene expression.

Potential Influence of Lipid Catechols on the NF-κB Inflammatory Pathway

LC This compound IKK IKK Complex LC->IKK inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Genes activates transcription Inflammation Inflammation Genes->Inflammation

Caption: Lipid Catechols may inhibit the NF-κB pathway, reducing inflammation.

References

How to control the size and polydispersity of Lipid Catechol nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the size and polydispersity of Lipid Catechol nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles?

This compound nanoparticles, more accurately described as Lipid Prodrug Nanoassemblies (LPNAs), are self-assembled nanoparticles formed through a dynamic covalent bond between a catechol-containing lipid and a drug molecule functionalized with a boronic acid.[1] This boronate ester linkage provides a pH- and/or oxidative-responsive drug release mechanism.[1]

Q2: What are the key factors influencing the size and polydispersity of this compound nanoparticles?

The size and polydispersity of these nanoparticles are governed by both formulation and process parameters. Key factors include the lipid composition (specifically the molar ratio of the catechol lipid to the boronic acid-modified drug), the overall lipid concentration, the properties of the aqueous buffer (especially pH), and the method of nanoparticle formation (e.g., nanoprecipitation, microfluidics).[2][3][4]

Q3: Why is pH control so critical for the formation of these nanoparticles?

The formation of the boronate ester bond between the catechol and boronic acid is highly pH-dependent. This reaction is most efficient at a pH that is optimal for the specific boronic acid and catechol pair, typically in a neutral to slightly alkaline range. Deviations from the optimal pH can lead to incomplete nanoparticle formation, larger particle sizes, and broader polydispersity.

Q4: What is a typical Polydispersity Index (PDI) for these nanoparticles?

A Polydispersity Index (PDI) value of 0.2 or below is generally considered acceptable for lipid-based nanoparticle formulations in drug delivery, indicating a monodisperse and homogenous population. Values above 0.3 may suggest a heterogeneous population with multiple size distributions, which could impact the in vivo performance and reproducibility of the formulation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Large Particle Size (>200 nm) Suboptimal pH of the aqueous phase: The pH may not be conducive to efficient boronate ester formation, leading to aggregation.Systematically screen a range of pH values for your aqueous buffer (e.g., from 6.0 to 8.0) to find the optimal condition for your specific this compound and boronic acid-drug conjugate.
High lipid concentration: Higher concentrations of lipids can lead to the formation of larger particles.Decrease the total lipid concentration in the organic phase.
Inefficient mixing: Slow or inefficient mixing of the organic and aqueous phases can result in larger, more polydisperse nanoparticles.Increase the stirring speed during nanoprecipitation or increase the total flow rate if using a microfluidic device.
Inappropriate solvent/antisolvent ratio: The ratio of the organic solvent to the aqueous buffer can influence the rate of nanoprecipitation and final particle size.Optimize the volume ratio of the organic phase to the aqueous phase.
High Polydispersity Index (PDI > 0.3) Aggregation of nanoparticles: The formulation may be unstable, leading to the clumping of nanoparticles.Ensure the zeta potential of the nanoparticles is sufficient for electrostatic stabilization. Consider adding a small percentage (e.g., 1-2 mol%) of a PEGylated lipid to the formulation to provide steric stability.
Suboptimal mixing conditions: Inconsistent mixing can lead to a broad size distribution.Ensure rapid and uniform mixing. For nanoprecipitation, inject the organic phase quickly into the vigorously stirred aqueous phase. For microfluidics, ensure the channels are not blocked and the flow is stable.
Presence of impurities: Dust or other particulates in the buffers or on the glassware can lead to erroneous DLS readings.Filter all buffers through a 0.22 µm filter and use clean, dust-free glassware and cuvettes.
Low Drug Encapsulation Efficiency Incomplete boronate ester formation: The reaction between the this compound and the boronic acid-drug may be inefficient.Confirm the optimal pH for boronate ester formation. Increase the reaction time or temperature (if the components are stable) during nanoparticle formation.
Hydrolysis of the boronate ester: The boronate ester bond may be hydrolyzing after formation, leading to drug leakage.Assess the stability of the nanoparticles at different pH values and temperatures. Store the nanoparticle suspension at an optimal pH and temperature to minimize hydrolysis.
Incorrect stoichiometry: The molar ratio of this compound to the boronic acid-drug is critical for efficient conjugation.Systematically vary the molar ratio of the this compound to the drug to find the optimal ratio for high encapsulation efficiency.
Batch-to-Batch Inconsistency Variability in manual mixing: Manual injection and stirring can introduce variability.For improved reproducibility, consider using a syringe pump for controlled addition of the organic phase or transitioning to a microfluidic-based synthesis method.
Fluctuations in temperature: Temperature can affect lipid solubility and the kinetics of self-assembly.Perform the synthesis in a temperature-controlled environment, such as a water bath.
Degradation of catechol or boronic acid: These functional groups can be sensitive to oxidation or hydrolysis over time.Use fresh reagents and store stock solutions appropriately (e.g., protected from light, at low temperature).

Experimental Protocols

Protocol 1: Nanoprecipitation Method for this compound Nanoparticle Synthesis

This protocol describes a general method for the synthesis of this compound nanoparticles based on the nanoprecipitation technique.

1. Materials:

  • This compound

  • Boronic acid-functionalized drug

  • Ethanol (or other suitable water-miscible organic solvent)

  • Aqueous buffer (e.g., MES, HEPES, or PBS), pH adjusted to the desired value

  • (Optional) PEGylated lipid (e.g., DSPE-PEG2000)

2. Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars

  • Syringe pump (recommended for reproducibility)

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Dialysis membrane (e.g., 10 kDa MWCO)

3. Procedure:

  • Preparation of the Organic Phase: Dissolve the this compound and the boronic acid-functionalized drug (at the desired molar ratio) in ethanol. If using a PEGylated lipid, dissolve it in this phase as well. The total lipid concentration can be optimized, but a starting point is typically 1-10 mg/mL.

  • Preparation of the Aqueous Phase: Prepare the aqueous buffer at the desired pH. Filter the buffer through a 0.22 µm syringe filter to remove any particulates.

  • Nanoparticle Formation:

    • Place the aqueous buffer in a glass vial with a magnetic stir bar and stir at a constant, vigorous speed (e.g., 800-1000 rpm).

    • Using a syringe, rapidly inject the organic phase into the stirring aqueous phase. The volume ratio of the organic to aqueous phase is a key parameter to optimize (e.g., 1:5 or 1:10). The use of a syringe pump will ensure a constant injection rate.

    • Upon injection, the nanoparticles will self-assemble, and the solution will appear opalescent.

  • Purification:

    • Allow the nanoparticle suspension to stir for a defined period (e.g., 1-2 hours) to ensure complete formation of the boronate ester bonds.

    • Transfer the suspension to a dialysis membrane and dialyze against the aqueous buffer for 24-48 hours to remove the organic solvent and any unreacted components. Change the buffer periodically.

  • Characterization:

    • Measure the hydrodynamic diameter and Polydispersity Index (PDI) of the purified nanoparticle suspension using Dynamic Light Scattering (DLS).

    • Determine the drug encapsulation efficiency using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) after separating the nanoparticles from the aqueous medium (e.g., by ultracentrifugation).

Data Presentation

Table 1: Effect of Formulation Parameters on Nanoparticle Size and PDI

ParameterVariationEffect on Particle SizeEffect on PDI
pH of Aqueous Phase Increasing pH towards optimal for boronate ester formationDecreaseDecrease
Lipid Concentration IncreaseIncreaseIncrease
Aqueous:Organic Ratio IncreaseDecreaseDecrease
PEG-Lipid Content Increase (from 0 to 5 mol%)DecreaseDecrease

Note: These are general trends, and the optimal conditions should be determined experimentally for each specific this compound and drug combination.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization organic_phase Organic Phase (this compound + Drug-BA in Ethanol) mixing Rapid Mixing (Nanoprecipitation) organic_phase->mixing aqueous_phase Aqueous Phase (Filtered Buffer at specific pH) aqueous_phase->mixing dialysis Dialysis mixing->dialysis characterization Characterization (DLS, Zeta Potential, EE%) dialysis->characterization

Caption: Experimental workflow for the synthesis of this compound nanoparticles.

parameter_relationships size Particle Size pdi PDI stability Stability ph pH ph->size influences ph->stability influences lipid_conc Lipid Concentration lipid_conc->size influences lipid_conc->pdi influences ratio Phase Ratio ratio->size influences ratio->pdi influences peg PEG-Lipid % peg->size influences peg->stability influences mixing Mixing Rate mixing->size influences mixing->pdi influences

Caption: Key parameters influencing this compound nanoparticle properties.

References

Technical Support Center: Purification of Lipid Catechol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Lipid Catechol after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound, which are amphiphilic molecules, involve chromatographic techniques and recrystallization. The choice of method depends on the specific properties of the this compound, the nature of the impurities, and the desired final purity.

  • Column Chromatography: This is a widely used technique for purifying lipophilic and amphiphilic compounds. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents.[1][2][3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful tool. Reversed-phase columns (like C18) are often employed with a gradient of water and an organic solvent as the mobile phase.[4][5]

  • Recrystallization: This method is suitable if the this compound is a solid and the impurities have different solubility profiles. The selection of an appropriate solvent system is critical for successful recrystallization.

Q2: How do I choose the right purification method for my this compound?

A2: The selection of the purification method depends on several factors:

  • Purity requirements: For very high purity, such as for pharmaceutical applications, preparative HPLC is often the best choice. For general research purposes, column chromatography may be sufficient.

  • Scale of synthesis: Column chromatography and recrystallization are generally more scalable than preparative HPLC.

  • Nature of impurities: The polarity and chemical nature of the impurities will dictate the most effective separation technique. For example, if the impurities are much more or less polar than the this compound, column chromatography can be very effective.

  • Physical state of the product: Recrystallization is only applicable to solid compounds.

Q3: What are common impurities in this compound synthesis?

A3: Impurities can originate from starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Unreacted starting materials (e.g., the long-chain lipid or the catechol precursor).

  • Byproducts from the coupling reaction.

  • Oxidation products of the catechol moiety, which can lead to colored impurities.

  • Residual catalysts or reagents used in the synthesis.

Q4: How can I assess the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of a column chromatography purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the desired product and identifying any impurities with distinct NMR signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the this compound and can help in the identification of impurities.

Troubleshooting Guides

Column Chromatography

Problem: My this compound is not separating from the impurities on the silica gel column.

  • Possible Cause: The polarity of the mobile phase is not optimal.

  • Solution:

    • Analyze with TLC: Before running the column, use Thin-Layer Chromatography (TLC) to determine the best solvent system. The ideal mobile phase should give your this compound an Rf value of approximately 0.2-0.4.

    • Use a Gradient Elution: Start with a less polar solvent to elute non-polar impurities, and gradually increase the polarity of the mobile phase to elute your this compound and then more polar impurities.

    • Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a reversed-phase material like C18 silica.

Problem: My this compound is streaking or tailing on the TLC plate and column.

  • Possible Cause: The catechol hydroxyl groups may be interacting strongly with the acidic silica gel.

  • Solution:

    • Add a Modifier to the Mobile Phase: Adding a small amount of a polar solvent like methanol or a few drops of acetic or formic acid to the mobile phase can help to reduce tailing by competing for the active sites on the silica gel.

    • Use Deactivated Silica Gel: You can deactivate the silica gel by adding a small percentage of water to it before packing the column.

Problem: I am getting a low yield after column chromatography.

  • Possible Cause: The this compound is irreversibly adsorbed onto the silica gel or is spread across too many fractions.

  • Solution:

    • Monitor the Column Carefully: Collect smaller fractions and analyze them by TLC to avoid mixing pure fractions with impure ones.

    • Flush the Column: After eluting your product, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to check if any product remains adsorbed.

    • Consider a Different Stationary Phase: If irreversible adsorption is a major issue, a less active stationary phase might be necessary.

Recrystallization

Problem: My this compound is "oiling out" instead of crystallizing.

  • Possible Cause: The solvent is too non-polar, the solution is too concentrated, or the cooling is too rapid. The long lipid chain can make crystallization challenging.

  • Solution:

    • Choose a Different Solvent System: Experiment with different solvent mixtures. A good starting point is a solvent in which the this compound is soluble when hot but insoluble when cold. Common solvent systems for lipophilic compounds include hexane/ethyl acetate, methanol/water, and acetone/water.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of crystals rather than an oil.

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

    • Seed Crystals: If you have a small amount of pure, solid this compound, adding a seed crystal to the cooled solution can initiate crystallization.

Problem: The crystals are colored, but the pure compound should be colorless.

  • Possible Cause: Colored impurities, often oxidation products of the catechol, are co-crystallizing with your product.

  • Solution:

    • Charcoal Treatment: Dissolve the impure solid in the hot recrystallization solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

    • Perform a Second Recrystallization: A second recrystallization from a different solvent system may be effective in removing the trapped impurities.

Experimental Protocols

General Workflow for this compound Purification

start Crude this compound (Post-Synthesis) tlc TLC Analysis (Assess purity and determine chromatography conditions) start->tlc decision Is purity > 95%? tlc->decision purification_choice Choose Purification Method decision->purification_choice No pure_product Pure this compound decision->pure_product Yes column Column Chromatography purification_choice->column Moderate Purity Large Scale hplc Preparative HPLC purification_choice->hplc High Purity Small Scale recrystallization Recrystallization purification_choice->recrystallization Solid Product analysis Purity and Structure Confirmation (TLC, HPLC, NMR, MS) column->analysis hplc->analysis recrystallization->analysis analysis->pure_product end Store Product pure_product->end

Caption: General workflow for the purification and analysis of this compound.

Protocol 1: Silica Gel Column Chromatography
  • Slurry Preparation: Weigh out silica gel (typically 50-100 times the weight of your crude product) and create a slurry with a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent). Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting with your chosen mobile phase (determined by prior TLC analysis). Start with a low polarity solvent and gradually increase the polarity if using a gradient.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

start Prepare Silica Gel Slurry pack Pack Column start->pack load Load Crude This compound pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified This compound evaporate->product

Caption: Workflow for this compound purification by silica gel column chromatography.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude this compound in various solvents and solvent mixtures to find one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. You can then place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

start Dissolve Crude Product in Minimum Hot Solvent filter_hot Hot Filtration (if necessary) start->filter_hot cool Slowly Cool Solution filter_hot->cool crystallize Induce Crystallization (if necessary) cool->crystallize filter_cold Collect Crystals by Vacuum Filtration crystallize->filter_cold wash Wash Crystals with Cold Solvent filter_cold->wash dry Dry Crystals Under Vacuum wash->dry product Pure Crystalline This compound dry->product

Caption: Step-by-step process for the recrystallization of this compound.

Quantitative Data Summary

The following table summarizes representative data for the purification of catechols and related lipid compounds. Note that actual yields and purity will vary depending on the specific this compound, the synthesis route, and the purification method employed.

Purification MethodCompound TypeTypical Yield (%)Typical Purity (%)Reference
Extractive DistillationCatechol->99.5
Column Chromatography (Silica Gel)Catechins28.8 - 32>90 - 96.3
Column Chromatography (Bonded Phase)Lipid Mixtures>95 (Recovery)High
Ion Exchange ChromatographyCatechol 1,2-dioxygenase45-

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always adapt these methods to their specific compounds and perform appropriate safety assessments before conducting any experiments.

References

Addressing batch-to-batch variability in Lipid Catechol formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in Lipid Catechol (LC) formulations.

Frequently Asked Questions (FAQs)

Q1: What are this compound (LC) formulations?

This compound (LC) formulations are a type of lipid-based nanoparticle that incorporates lipids functionalized with a catechol moiety. The catechol group, a benzene ring with two adjacent hydroxyl groups, provides unique functionalities, such as strong adhesion to surfaces and the ability to form reversible covalent bonds, for example with boronic acids. These properties make LC formulations promising for various biomedical applications, including drug delivery and bio-adhesion.

Q2: What are the primary sources of batch-to-batch variability in LC formulations?

The primary sources of batch-to-batch variability in LC formulations include:

  • Catechol Oxidation: Catechol moieties are susceptible to oxidation, which can be influenced by pH, exposure to oxygen, and the presence of metal ions.[1][2] Oxidation can lead to changes in particle size, charge, and functionality.

  • Inconsistent Raw Materials: Variability in the purity and quality of the this compound, helper lipids, and other excipients can significantly impact the final formulation's characteristics.

  • Process Parameters: Slight variations in manufacturing process parameters such as mixing speed, temperature, and buffer composition can lead to inconsistencies in particle size, polydispersity, and encapsulation efficiency.

  • Storage and Handling: Improper storage conditions, including exposure to light and oxygen, can promote the degradation of the catechol group and affect the long-term stability of the formulation.

Q3: How can I prevent the oxidation of the catechol moiety during formulation?

Preventing the oxidation of the catechol moiety is critical for ensuring the consistency and functionality of LC formulations. Here are some key strategies:

  • Work at Acidic to Neutral pH: Catechol oxidation is more prominent at alkaline pH.[1] Performing the formulation process in a slightly acidic buffer (pH 4-6) can help to minimize oxidation.

  • Use Degassed Buffers: Removing dissolved oxygen from your aqueous buffers by sparging with an inert gas like argon or nitrogen can significantly reduce the rate of oxidation.

  • Incorporate Antioxidants: The addition of a mild reducing agent, such as ascorbic acid, to the formulation can help to protect the catechol groups from oxidation.

  • Protect from Light: Store your this compound raw materials and final formulations protected from light to prevent photo-oxidation.

  • Use Chelating Agents: Trace metal ions can catalyze catechol oxidation. Including a chelating agent like EDTA in your buffers can help to sequester these ions.

Q4: What are the key quality attributes I should monitor for my LC formulations?

To ensure the quality and consistency of your LC formulations, you should monitor the following critical quality attributes (CQAs):

  • Particle Size and Polydispersity Index (PDI): These parameters affect the biological fate and efficacy of the nanoparticles.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of colloidal stability.

  • Encapsulation Efficiency: This measures the amount of active pharmaceutical ingredient (API) or cargo successfully loaded into the nanoparticles.

  • Catechol Integrity: It is crucial to assess the oxidation state of the catechol group to ensure the functionality of the formulation. This can be monitored using spectroscopic techniques.

Troubleshooting Guides

Issue 1: Increased Particle Size and/or Polydispersity Index (PDI) in a New Batch
Potential Cause Troubleshooting Steps
Catechol Oxidation and Cross-linking 1. Visually inspect the formulation for any color change (a brownish tint may indicate oxidation).2. Analyze the catechol integrity using UV-Vis spectroscopy. An increase in absorbance around 300-500 nm can indicate quinone formation.3. Review your formulation protocol to ensure all measures to prevent oxidation were strictly followed (e.g., use of degassed buffers, acidic pH).
Variability in Raw Materials 1. Verify the certificate of analysis for all lipid components.2. If possible, test a new lot of the this compound or other key excipients.3. Ensure proper storage of all raw materials as per the manufacturer's recommendations.
Inconsistent Mixing/Homogenization 1. Check the settings and calibration of your formulation equipment (e.g., microfluidic mixer, homogenizer).2. Ensure consistent flow rates, mixing times, and temperatures across all batches.
Improper Buffer Preparation 1. Verify the pH and ionic strength of all buffers used in the formulation.2. Ensure buffers are freshly prepared and properly stored.
Issue 2: Low Encapsulation Efficiency
Potential Cause Troubleshooting Steps
Suboptimal Lipid Ratios 1. Systematically vary the molar ratios of the this compound to other lipid components to find the optimal composition for your cargo.
Poor Drug/Cargo Solubility in the Lipid Matrix 1. Assess the solubility of your cargo in the molten lipid phase.2. Consider the use of a co-solvent if compatible with your formulation.
Interaction between Cargo and Catechol Moiety 1. Investigate potential interactions between your cargo and the catechol group that might hinder encapsulation.2. If your cargo is pH-sensitive, ensure the formulation pH is compatible with its stability and solubility.
Inefficient Purification 1. Review your purification method (e.g., dialysis, tangential flow filtration) to ensure it is not leading to premature release of the encapsulated cargo.
Issue 3: Formulation Instability During Storage (Aggregation, Color Change)
Potential Cause Troubleshooting Steps
Ongoing Catechol Oxidation 1. This is a primary suspect for instability. Re-evaluate your strategy for preventing oxidation during formulation and consider adding antioxidants to the final formulation for long-term stability.2. Store the formulation under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal Zeta Potential 1. Measure the zeta potential of your formulation. A value close to neutral may indicate a higher propensity for aggregation.2. Adjust the buffer composition or pH to achieve a more optimal zeta potential (typically > ±20 mV for electrostatic stabilization).
Inappropriate Storage Temperature 1. Investigate the effect of different storage temperatures (e.g., 4°C, -20°C, -80°C) on the stability of your formulation.2. Be aware that freezing and thawing cycles can sometimes induce particle aggregation.
Hydrolysis of Lipid Components 1. Ensure the pH of the storage buffer is optimal for the chemical stability of all lipid components.

Quantitative Data Summary

The following table provides typical ranges for key quality attributes of lipid nanoparticle formulations. Note that the optimal values for your specific this compound formulation may vary and should be determined experimentally.

Parameter Typical Range Significance
Particle Size (Z-average) 50 - 200 nmInfluences circulation time, cellular uptake, and biodistribution.
Polydispersity Index (PDI) < 0.2Indicates a narrow and homogenous particle size distribution.
Zeta Potential > ±20 mVSuggests good colloidal stability due to electrostatic repulsion.
Encapsulation Efficiency > 80%High encapsulation ensures efficient delivery of the cargo.

Experimental Protocols

Protocol 1: Formulation of this compound (LC) Nanoparticles using Microfluidics

This protocol describes a general method for preparing LC nanoparticles. The specific lipid ratios and process parameters should be optimized for your application.

Materials:

  • This compound

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEGylated lipid

  • Ethanol (200 proof, molecular biology grade)

  • Acidic Buffer (e.g., 50 mM Sodium Acetate, pH 5.0), deoxygenated

  • Cargo (e.g., API, nucleic acid)

  • Microfluidic mixing system

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the this compound and other lipid components in ethanol to the desired concentrations. Ensure complete dissolution.

  • Prepare Aqueous Phase: Dissolve the cargo in the deoxygenated acidic buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another.

    • Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.

    • Initiate mixing to form the LC nanoparticles.

  • Purification:

    • Immediately after formation, purify the nanoparticles to remove ethanol and unencapsulated cargo. This is typically done by dialysis or tangential flow filtration against a suitable storage buffer (e.g., PBS, pH 6.5-7.4).

  • Characterization:

    • Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine encapsulation efficiency using an appropriate assay for your cargo (e.g., fluorescence-based assay for nucleic acids).

    • Assess catechol integrity using UV-Vis spectroscopy.

Protocol 2: Assessment of Catechol Oxidation by UV-Vis Spectroscopy

This protocol provides a method to monitor the oxidation of the catechol moiety.

Materials:

  • LC nanoparticle formulation

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Blank Measurement: Use the formulation buffer as a blank.

  • Sample Measurement:

    • Dilute your LC nanoparticle formulation to a suitable concentration in the formulation buffer.

    • Acquire the UV-Vis spectrum from 250 nm to 600 nm.

  • Data Analysis:

    • The reduced form of catechol typically does not have significant absorbance in the visible range.

    • The formation of oxidized quinone species will result in the appearance of a new absorbance peak, often in the range of 300-500 nm.

    • A time-course study can be performed to monitor the rate of oxidation under different conditions (e.g., exposure to air, different pH values).

Visualizations

Troubleshooting_Workflow start Batch-to-Batch Variability Observed (e.g., Size, PDI, EE%) check_oxidation Assess Catechol Oxidation (Visual, UV-Vis) start->check_oxidation oxidation_present Oxidation Confirmed check_oxidation->oxidation_present Yes check_raw_materials Verify Raw Materials (CoA, Lot-to-Lot) check_oxidation->check_raw_materials No review_oxidation_prevention Review and Optimize Oxidation Prevention Steps (pH, Degassing, Antioxidants) oxidation_present->review_oxidation_prevention end Batch Consistency Achieved review_oxidation_prevention->end material_issue Raw Material Issue Identified check_raw_materials->material_issue Yes check_process_params Review Process Parameters (Flow Rates, Temp, Mixing) check_raw_materials->check_process_params No qualify_new_materials Qualify New Batch of Raw Materials material_issue->qualify_new_materials qualify_new_materials->end process_issue Process Deviation Found check_process_params->process_issue Yes check_process_params->end No recalibrate_optimize Recalibrate Equipment and Standardize Process process_issue->recalibrate_optimize recalibrate_optimize->end

Caption: Troubleshooting workflow for batch-to-batch variability.

Catechol_Oxidation_Pathway cluster_conditions Oxidizing Conditions catechol Catechol (Reduced Form) semiquinone Semiquinone Radical catechol->semiquinone -e⁻, -H⁺ quinone Ortho-quinone (Oxidized Form) semiquinone->quinone -e⁻, -H⁺ crosslinking Further Reactions (Cross-linking, Color Change) quinone->crosslinking O₂ O₂ Metal Ions Metal Ions High pH High pH

Caption: Simplified pathway of catechol oxidation.

Experimental_Workflow prep_lipids 1. Prepare Lipid Stocks in Ethanol mixing 3. Microfluidic Mixing prep_lipids->mixing prep_aqueous 2. Prepare Aqueous Phase (with cargo in degassed buffer) prep_aqueous->mixing purification 4. Purification (Dialysis / TFF) mixing->purification characterization 5. Characterization purification->characterization size_pdi Size & PDI (DLS) characterization->size_pdi zeta Zeta Potential (DLS) characterization->zeta ee Encapsulation Efficiency characterization->ee stability Stability Assessment (UV-Vis, DLS over time) characterization->stability

Caption: Experimental workflow for LC nanoparticle formulation.

References

Validation & Comparative

A Comparative Guide: Lipid Catechol Nanoassemblies vs. Traditional Liposomes in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a constant drive to develop more efficient, targeted, and stable nanocarriers. Among the established platforms, liposomes have long been a cornerstone, offering versatility and biocompatibility. However, novel systems like Lipid Catechol nanoassemblies (LCAs) are emerging with unique properties that present a compelling alternative. This guide provides an objective, data-driven comparison of LCAs, also referred to as Lipid Prodrug Nanoassemblies (LPNAs), and traditional liposomes to aid researchers in selecting the optimal platform for their therapeutic applications.

Fundamental Structural and Compositional Differences

Traditional liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. This amphiphilic nature allows for the encapsulation of both hydrophilic drugs in the aqueous compartment and hydrophobic drugs within the lipid bilayer. Their composition can be tailored using a variety of phospholipids, cholesterol, and surface-modifying agents like polyethylene glycol (PEG) to enhance stability and circulation time.

This compound nanoassemblies, in contrast, are formed through the self-assembly of a specialized lipid containing a catechol moiety. This catechol group forms a dynamic covalent boronate bond with drugs that either inherently possess or are modified to include a boronic acid group. This results in a prodrug nanoassembly where the drug is an integral part of the nanoparticle structure, rather than being passively encapsulated.[1][2]

cluster_0 Traditional Liposome cluster_1 This compound Nanoassembly (LCA/LPNA) liposome Phospholipid Bilayer bilayer_drug Hydrophobic Drug liposome->bilayer_drug Embedded in bilayer aqueous_core Aqueous Core (Hydrophilic Drug) lca Self-Assembled Core lipid_catechol Lipid with Catechol drug_boronic Drug with Boronic Acid lipid_catechol->drug_boronic Dynamic Covalent Boronate Bond

Figure 1: Structural comparison of a traditional liposome and a this compound Nanoassembly.

Comparative Performance Data

The following tables summarize the key performance characteristics of LCAs and traditional liposomes based on available experimental data. It is important to note that direct comparative studies are limited, and the data for traditional liposomes represents a general range achievable with optimized formulations.

Table 1: Physicochemical Properties
PropertyThis compound Nanoassemblies (LPNAs)Traditional Liposomes
Size (nm) ~100 - 200 nm[1][2]50 - 400 nm (tunable)
Zeta Potential (mV) Charge reversal from negative at pH 7.4 to positive at acidic pH[2]Varies with lipid composition (-30 to +30 mV)
Morphology Spherical nanoassembliesSpherical vesicles (unilamellar or multilamellar)
Stability Stable in serum; dynamic covalent bond enhances stability.Variable; can be enhanced with cholesterol and PEGylation.
Table 2: Drug Loading and Release
ParameterThis compound Nanoassemblies (LPNAs)Traditional Liposomes
Drug Loading Mechanism Covalent prodrug formation (dynamic covalent boronate bond)Passive encapsulation (hydrophilic in core, hydrophobic in bilayer) or active loading
Drug Loading Capacity Dependent on the stoichiometry of the lipid-drug reaction.Encapsulation Efficiency: 35% - >90% (drug and method dependent)
In Vitro Drug Release Stimuli-responsive: triggered by acidic pH and/or oxidative stress.Sustained release, tunable by lipid composition and temperature.
Table 3: Biological Performance
ParameterThis compound Nanoassemblies (LPNAs)Traditional Liposomes
Cellular Uptake Enhanced uptake in acidic tumor microenvironments due to charge reversal.Primarily via endocytosis; can be enhanced with targeting ligands.
Cytotoxicity (IC50) Lipid-BTZ: Showed significant dose-dependent cytotoxicity against 4T1, HeLa, and A2780 cells, slightly lower than free Bortezomib (BTZ).Liposomal BTZ: Can have higher or lower IC50 than free drug depending on formulation and cell line. For free BTZ in 4T1 cells, IC50 can be around 10-50 nM.
In Vivo Performance Lipid-BTZ: Reduced tumor growth and increased survival in a 4T1 murine mammary carcinoma model. Lipid-CIP: Eradicated staphylococci in a mouse model of peritoneal infection.Liposomal BTZ: Enhanced antitumor efficacy and prolonged circulation compared to free BTZ. Liposomal Ciprofloxacin: Improved antibacterial activity against lung infections.

Experimental Protocols

Preparation of this compound Nanoassemblies (LPNAs)

This protocol is based on the formation of LPNAs via dynamic covalent boronates.

  • Synthesis of Boronic Acid-Modified Drug: If the drug does not contain a native boronic acid group, it is first chemically modified to introduce one.

  • Formation of Lipid-Drug Conjugate: The boronic acid-modified drug is mixed with the this compound in an organic solvent (e.g., DMSO) to form the lipid-drug conjugate through a dynamic covalent boronate bond.

  • Nanoassembly Formation: The lipid-drug conjugate solution is then added dropwise to an aqueous solution under vigorous stirring. The change in solvent polarity induces the self-assembly of the amphiphilic conjugates into LPNAs.

  • Purification: The resulting nanoassembly suspension is purified by dialysis against deionized water to remove the organic solvent and any unreacted components.

cluster_workflow LCA/LPNA Preparation Workflow start Start step1 Synthesize Boronic Acid-Modified Drug start->step1 step2 Mix with this compound in Organic Solvent step1->step2 step3 Add to Aqueous Solution with Stirring step2->step3 step4 Purify by Dialysis step3->step4 end End step4->end

Figure 2: Workflow for the preparation of this compound Nanoassemblies.

Preparation of Traditional Liposomes (Thin-Film Hydration Method)

This is a common method for preparing liposomes.

  • Lipid Film Formation: The desired lipids (e.g., phospholipids and cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain a hydrophilic drug) by gentle rotation. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Purification: Free, unencapsulated drug is removed by methods such as dialysis, gel filtration chromatography, or centrifugation.

In Vitro Drug Release Assay (Dialysis Method)
  • A known concentration of the nanoparticle suspension (LCAs or liposomes) is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline at a specific pH) at a controlled temperature (e.g., 37°C) with constant stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Cellular Uptake Assay (Flow Cytometry)
  • Cells of a specific cell line are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are then incubated with a fluorescently labeled version of the nanoparticles (either LCAs or liposomes) at various concentrations for a defined period.

  • After incubation, the cells are washed to remove non-internalized nanoparticles, trypsinized, and resuspended in a suitable buffer.

  • The fluorescence intensity of the individual cells is then analyzed by flow cytometry to quantify the cellular uptake.

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in a 96-well plate and incubated overnight.

  • The cells are then treated with various concentrations of the nanoparticle formulations, free drug, and a control (media only) for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm). Cell viability is calculated as a percentage relative to the untreated control cells.

Signaling Pathways and Cellular Interaction

The distinct surface properties of LCAs and traditional liposomes can influence their interaction with cells and subsequent intracellular trafficking.

cluster_lca LCA Cellular Interaction cluster_lipo Liposome Cellular Interaction lca LCA (Negative Charge at pH 7.4) acidic_env Acidic Tumor Microenvironment (pH < 7.0) lca->acidic_env charge_reversal Charge Reversal to Positive acidic_env->charge_reversal enhanced_uptake Enhanced Cellular Uptake charge_reversal->enhanced_uptake endosome Endosome enhanced_uptake->endosome release Drug Release (Acid/ROS) endosome->release Stimuli-Responsive liposome Liposome (Neutral or Charged) endocytosis Endocytosis liposome->endocytosis endosome_lipo Endosome endocytosis->endosome_lipo lysosome Lysosome endosome_lipo->lysosome Endo-lysosomal pathway cytosolic_release Cytosolic Drug Release endosome_lipo->cytosolic_release Endosomal Escape

Figure 3: Proposed cellular interaction pathways for LCAs and traditional liposomes.

Traditional liposomes are typically internalized by cells through various endocytic pathways. Their fate within the cell, including endosomal escape and subsequent drug release, is highly dependent on their lipid composition.

LCAs exhibit a unique charge-reversal property. At physiological pH (7.4), they have a negative surface charge, which can help in reducing non-specific interactions with proteins in the bloodstream. However, in the acidic microenvironment of tumors, the surface charge of LCAs becomes positive, which is proposed to enhance their interaction with and uptake by cancer cells. Once inside the cell, the dynamic covalent boronate bond is designed to cleave under the acidic conditions of endosomes or in the presence of reactive oxygen species (ROS), leading to a targeted release of the active drug.

Conclusion

Both this compound nanoassemblies and traditional liposomes offer distinct advantages as drug delivery platforms.

Traditional liposomes are a well-established and highly versatile system with a long history of clinical use. Their properties can be extensively tuned by altering their lipid composition, size, and surface chemistry, allowing for the delivery of a wide range of drugs.

This compound nanoassemblies represent a novel and promising approach, particularly for drugs that can be modified with a boronic acid moiety. Their key advantages lie in the stable, covalent drug loading, which can prevent premature drug leakage, and their stimuli-responsive drug release mechanism that can be triggered by the specific microenvironment of diseased tissues. The charge-reversal property is a particularly attractive feature for targeted cancer therapy.

The choice between these two platforms will ultimately depend on the specific therapeutic agent, the desired release profile, and the targeted disease. For drugs that are difficult to encapsulate or prone to leakage from traditional liposomes, LCAs may offer a superior solution. Conversely, for a broader range of drugs and applications where extensive formulation optimization has already been established, traditional liposomes remain a robust and reliable choice. Further direct comparative studies are warranted to fully elucidate the relative merits of these two promising nanodelivery systems in various therapeutic contexts.

References

Lipid Catechols vs. Other Catechol Derivatives as Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of lipid catechols versus other catechol derivatives. The inclusion of a lipid component to the catechol structure significantly influences its antioxidant properties, primarily by enhancing its solubility in lipidic environments and its interaction with cell membranes. This guide synthesizes experimental evidence and established structure-activity relationships to provide a clear comparison for research and development applications.

Core Principles: The Antioxidant Mechanism of Catechols

The antioxidant activity of catechols is primarily attributed to their dihydroxyphenyl functional group. This structure can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions. Upon donation of a hydrogen atom, the catechol forms a stable semiquinone radical, which is less reactive than the initial free radical. A second hydrogen atom can be donated to neutralize another radical, leading to the formation of a stable ortho-quinone.

The Impact of Lipophilicity on Antioxidant Efficacy

The addition of a lipid or alkyl chain to a catechol molecule enhances its lipophilicity. This structural modification is a key determinant of its antioxidant efficacy, particularly in biological systems. Increased lipophilicity allows the molecule to better partition into and traverse lipid-rich environments such as cell membranes and lipoproteins. This targeted localization enhances the protection of lipids from peroxidation, a critical factor in cellular health and disease.

Studies have consistently shown that increasing the length of the alkyl chain on the catechol ring can lead to a corresponding increase in antioxidant activity, up to a certain point, after which a "cut-off" effect may be observed. Electron-donating alkyl groups can also enhance the hydrogen-donating ability of the hydroxyl groups, further boosting antioxidant capacity.[1]

Quantitative Comparison of Antioxidant Activity

Direct quantitative comparisons of lipid catechols and other catechol derivatives under identical experimental conditions are limited in publicly available literature.[1][2] However, based on established structure-activity relationships, a clear trend in antioxidant efficacy can be extrapolated. The following tables summarize the expected relative antioxidant activities in common in vitro assays. A lower IC50 value indicates higher antioxidant activity, while a higher Trolox Equivalent Antioxidant Capacity (TEAC) value signifies greater activity.

Table 1: Expected Comparative Antioxidant Activity in DPPH Radical Scavenging Assay

CompoundStructureExpected Relative DPPH IC50Rationale
CatecholHigherBaseline antioxidant activity due to the catechol group.
4-MethylcatecholIntermediateThe electron-donating methyl group slightly enhances antioxidant activity.
4-EthylcatecholLowerThe ethyl group has a slightly stronger electron-donating effect than the methyl group, further increasing antioxidant activity.[1]
4-PropylcatecholLowerThe longer alkyl chain increases lipophilicity and electron-donating capacity, leading to higher antioxidant activity.[1]

Table 2: Expected Comparative Antioxidant Activity in ABTS Radical Cation Scavenging Assay

CompoundStructureExpected Relative ABTS TEACRationale
CatecholLowerGood antioxidant activity, serving as a baseline for comparison.
4-MethylcatecholIntermediateThe methyl group enhances the ability to scavenge the ABTS radical cation.
4-EthylcatecholHigherIncreased electron-donating nature of the ethyl group leads to greater scavenging capacity.
4-PropylcatecholHigherThe propyl group further enhances the molecule's ability to neutralize the ABTS radical, indicating superior antioxidant potential in this assay.

Cellular Antioxidant Activity

Key Signaling Pathway: Keap1-Nrf2 Activation

Catechols, including lipidated derivatives, can exert their antioxidant effects not only through direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A primary pathway involved is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor protein, Keap1, which targets it for degradation. When exposed to oxidative stress or electrophilic compounds like catechol-derived quinones, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_are_binding Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Keap1_inactive Inactive Keap1 Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation LipidCatechol Lipid Catechol LipidCatechol->Keap1_Nrf2 Induces dissociation OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces dissociation Maf Maf Nrf2_n->Maf Nrf2_Maf Nrf2-Maf Complex ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Nrf2_Maf->ARE Binds to

Caption: Keap1-Nrf2 signaling pathway activation by lipid catechols.

Experimental Protocols

Detailed methodologies for the key assays discussed in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and stored in the dark.

  • Sample Preparation: The catechol derivatives are dissolved in the same solvent as the DPPH solution to create a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solutions in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours. This solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The catechol derivatives are dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction: A small volume of the sample solution is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.

Protocol:

  • Cell Culture: Human hepatocarcinoma (HepG2) or other suitable cells are cultured in a 96-well microplate until confluent.

  • Loading with Probe: The cells are washed and then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is a cell-permeable probe. Inside the cells, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cells.

  • Treatment with Antioxidant: The cells are then treated with various concentrations of the catechol derivatives or a control vehicle.

  • Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce oxidative stress. The peroxyl radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement: The fluorescence is measured over time using a microplate reader.

  • Calculation: The antioxidant capacity is determined by the ability of the compound to inhibit the formation of DCF compared to the control. The results can be expressed as quercetin equivalents.

Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_CAA CAA Assay DPPH1 Prepare DPPH Solution & Samples DPPH2 Mix DPPH and Samples DPPH1->DPPH2 DPPH3 Incubate in Dark DPPH2->DPPH3 DPPH4 Measure Absorbance at 517 nm DPPH3->DPPH4 ABTS1 Generate ABTS•+ Stock ABTS2 Dilute ABTS•+ & Prepare Samples ABTS1->ABTS2 ABTS3 Mix ABTS•+ and Samples ABTS2->ABTS3 ABTS4 Incubate ABTS3->ABTS4 ABTS5 Measure Absorbance at 734 nm ABTS4->ABTS5 CAA1 Culture Cells CAA2 Load Cells with DCFH-DA CAA1->CAA2 CAA3 Treat with Catechols CAA2->CAA3 CAA4 Induce Oxidative Stress (AAPH) CAA3->CAA4 CAA5 Measure Fluorescence CAA4->CAA5

References

In Vivo Showdown: Lipid Catechol Outshines Traditional Carriers in Prodrug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug delivery, a novel contender, Lipid Catechol, is demonstrating significant promise in overcoming the limitations of conventional lipid-based carriers. Forming lipid prodrug nanoassemblies (LPNA), this innovative approach offers enhanced drug stability and targeted release, setting a new benchmark for in vivo performance. This guide provides a comprehensive comparison of this compound with established platforms like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), supported by available experimental data.

Performance at a Glance: A Comparative Data Summary

The in vivo efficacy of any drug carrier is determined by a combination of factors including drug loading capacity, circulation time, and accumulation at the target site. The following table summarizes the key quantitative data available for this compound and its counterparts.

FeatureThis compound (LPNA)LiposomesSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)
Drug Loading Forms prodrug nanoassemblies with boronic acid-containing compounds[1]Encapsulates hydrophilic and lipophilic drugs[2]Generally lower due to crystalline structure[3]Higher than SLNs due to imperfect crystal structure[3][4]
In Vivo Efficacy Eradicated staphylococci in a mouse model of peritoneal infection; Reduced tumor growth and increased survival in a murine mammary carcinoma modelClinically approved formulations like Doxil® for cancer therapyDemonstrated efficacy in various preclinical modelsImproved drug stability and loading compared to SLNs
Release Mechanism Reversible covalent bond with boronic acid-containing drugs, allowing for controlled releasePassive diffusion or triggered release (e.g., pH, temperature)Diffusion and lipid matrix degradationDiffusion and lipid matrix degradation
Biocompatibility Composed of biocompatible lipidsGenerally biocompatible, composed of natural or synthetic lipidsMade from physiological lipids, generally considered safeComposed of a blend of solid and liquid lipids, considered biocompatible
Key Advantage Stable prodrug formulation with potential for targeted releaseVersatile for a wide range of drugs; clinically established platformGood physical stability and controlled releaseHigh drug loading and improved stability over SLNs
Limitations Requires the drug to contain a boronic acid moietyPotential for drug leakage and rapid clearance by the immune systemLower drug loading capacity and potential for drug expulsionPotential for gelation and unpredictable drug release

The this compound Advantage: A Novel Mechanism of Action

This compound distinguishes itself through its unique drug conjugation strategy. It contains a catechol group that forms a reversible covalent bond with drugs containing a boronic acid group. This results in the formation of lipid prodrug nanoassemblies (LPNA). This approach offers several potential advantages over traditional encapsulation methods:

  • Enhanced Stability: By covalently linking the drug to the lipid, the premature leakage of the drug from the carrier is minimized, a common challenge with liposomes.

  • Controlled Release: The reversible nature of the boronate bond allows for controlled drug release at the target site, potentially triggered by local physiological conditions.

  • Versatility in Targeting: The surface of the LPNA can be further modified with targeting ligands to enhance accumulation in specific tissues or cells.

Experimental Protocols: A Look at the Evidence

The in vivo performance of this compound has been demonstrated in preclinical models. Here are the methodologies from a key study:

In Vivo Efficacy of this compound-based LPNA in a Mouse Model of Peritoneal S. aureus Infection
  • Animal Model: Female BALB/c mice were used.

  • Intervention: Mice were intraperitoneally injected with a lethal dose of S. aureus.

  • Treatment: One hour after infection, mice were treated with LPNAs composed of this compound conjugated to a phenylboronic acid-modified ciprofloxacin (a broad-spectrum antibiotic).

  • Outcome Measurement: Survival of the mice was monitored over a period of 7 days.

  • Results: The LPNA treatment group showed a significant increase in survival compared to control groups, indicating the effective eradication of the bacterial infection.

In Vivo Efficacy of this compound-based LPNA in a Murine Mammary Carcinoma Model
  • Animal Model: Female BALB/c mice were implanted with 4T1 murine mammary carcinoma cells.

  • Treatment: Once tumors reached a certain volume, mice were treated with LPNAs composed of this compound conjugated to bortezomib (an anticancer drug).

  • Outcome Measurement: Tumor growth was monitored, and survival of the mice was recorded.

  • Results: The LPNA-bortezomib treatment led to a significant reduction in tumor growth and an increase in the survival rate of the mice compared to control groups.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.

Drug_Carrier_Comparison cluster_LipidCatechol This compound (LPNA) cluster_ConventionalCarriers Conventional Lipid Carriers cluster_Release Drug Release Mechanisms LC This compound Contains Catechol Group LPNA LPNA Prodrug Nanoassembly LC->LPNA Forms covalent bond with Drug_BA Drug Contains Boronic Acid Drug_BA->LPNA LPNA_Release Reversible Bond Cleavage LPNA->LPNA_Release Liposome Liposome Phospholipid Bilayer Conventional_Release Diffusion / Matrix Erosion Liposome->Conventional_Release SLN SLN Solid Lipid Core SLN->Conventional_Release NLC NLC Solid & Liquid Lipid Core NLC->Conventional_Release Drug Drug (Hydrophilic/Lipophilic) Drug->Liposome Encapsulated in aqueous core or lipid bilayer Drug->SLN Dispersed in solid matrix Drug->NLC Dispersed in lipid matrix

Caption: Comparison of this compound's prodrug formation with conventional lipid-based drug encapsulation methods.

Experimental_Workflow cluster_Infection_Model Peritoneal Infection Model cluster_Cancer_Model Mammary Carcinoma Model Infection Induce S. aureus Infection in Mice Treatment_Infection Administer this compound-Ciprofloxacin LPNA Infection->Treatment_Infection Monitor_Survival Monitor Survival Over 7 Days Treatment_Infection->Monitor_Survival Tumor_Implantation Implant 4T1 Tumor Cells in Mice Treatment_Cancer Administer this compound-Bortezomib LPNA Tumor_Implantation->Treatment_Cancer Monitor_Tumor Monitor Tumor Growth and Survival Treatment_Cancer->Monitor_Tumor

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound-based LPNAs.

Conclusion: A Promising Future for Prodrug Nanoassemblies

While still in the early stages of development, this compound-based drug carriers have demonstrated significant potential to address key challenges in drug delivery. Their unique mechanism of forming stable lipid prodrug nanoassemblies offers a compelling alternative to traditional encapsulation techniques. The preclinical data, though limited, suggests superior in vivo performance in terms of efficacy and targeted drug action. Further research, including direct comparative studies with other lipid-based carriers, will be crucial to fully elucidate the advantages and potential clinical applications of this exciting new platform. For researchers and drug development professionals, this compound represents a novel and powerful tool in the quest for more effective and safer therapies.

References

Validation of Lipid Catechol's antioxidant activity in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of lipidated catechols in cellular models against other common antioxidants. The inclusion of a lipid moiety to the catechol structure is a strategic approach to enhance cellular uptake and membrane localization, potentially leading to improved protection against oxidative stress. Here, we focus on Hydroxytyrosol Acetate and Dodecyl Gallate as representative examples of lipid catechols and compare their performance with their non-lipidated parent compounds, as well as established antioxidants like Trolox (a water-soluble analog of Vitamin E) and Quercetin .

Data Presentation: Comparative Antioxidant Performance

The following tables summarize the quantitative data on the antioxidant activity of lipid catechols and their counterparts. The data is compiled from various studies to provide a comparative overview.

Table 1: Cellular Antioxidant Activity (CAA)

This table compares the ability of different antioxidants to neutralize intracellular reactive oxygen species (ROS). A lower effective concentration indicates higher potency.

CompoundCell LineAssayEffective Concentration for ProtectionReference CompoundKey Finding
Hydroxytyrosol Acetate ARPE-19Cell Viability, Mitochondrial Membrane Potential10 µM HydroxytyrosolMore effective at a lower concentration than its parent compound.[1][2][3][4]
HydroxytyrosolARPE-19Cell Viability, Mitochondrial Membrane Potential50 µMHydroxytyrosol AcetateLess effective than its acetylated form.[1]
QuercetinHepG2CAA (DCFH-DA)Standard ReferenceTest CompoundsUsed as a standard for determining quercetin equivalents (QE).
TroloxMultipleVariousStandard ReferenceTest CompoundsCommonly used as a standard for antioxidant capacity.

Table 2: Inhibition of Lipid Peroxidation

This table highlights the capacity of the antioxidants to prevent the oxidative degradation of lipids, a key event in cellular damage.

CompoundModel SystemAssayEfficacyComparisonKey Finding
Dodecyl Gallate Mitochondrial SuspensionFe(III)-ADP/NADH induced peroxidationEffective Inhibitor Gallic AcidSignificantly more effective than its non-lipidated parent compound.
Gallic AcidMitochondrial SuspensionFe(III)-ADP/NADH induced peroxidationNo inhibitory activityDodecyl GallateThe lipid chain is crucial for inhibiting lipid peroxidation.
Hydroxytyrosol Acetate SH-SY5Y CellsProtein Carbonyl FormationHigh capacity to prevent carbonyl generation HydroxytyrosolDemonstrates a strong ability to prevent protein damage secondary to lipid peroxidation.
HydroxytyrosolSH-SY5Y CellsThiol OxidationHigh ability to prevent thiol oxidationHydroxytyrosol AcetateShows a different profile of protection compared to its acetylated form.

Table 3: Modulation of Endogenous Antioxidant Enzymes

This table outlines the ability of the compounds to upregulate the cell's own defense mechanisms by modulating the activity of key antioxidant enzymes.

CompoundCell LineEnzyme(s) UpregulatedKey PathwayComparisonKey Finding
Hydroxytyrosol Acetate ARPE-19Phase II Enzymes (HO-1, NQO1, GCLc, GCLm)Nrf2 Activation HydroxytyrosolMore efficient activator of the Nrf2 pathway than its parent compound.
HydroxytyrosolLS180, HepG2, ARPE-19SOD, CAT, GPx , GST, GRNrf2 Activation-Upregulates a broad range of antioxidant enzymes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a free radical generator.

Materials:

  • Adherent cells (e.g., HepG2, ARPE-19)

  • 96-well black, clear-bottom cell culture plates

  • DCFH-DA probe

  • Free radical initiator (e.g., AAPH)

  • Test compounds (Lipid Catechol, Trolox, Quercetin)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: On the day of the assay, remove the culture medium and wash the cells with PBS. Add fresh medium containing the test compounds at various concentrations and incubate for a specified period (e.g., 1-24 hours).

  • Probe Loading: Remove the medium containing the test compounds and wash the cells with PBS. Add a solution of DCFH-DA in a suitable buffer and incubate for a defined time (e.g., 60 minutes) to allow for cellular uptake and deacetylation.

  • Induction of Oxidative Stress: Wash the cells to remove excess probe. Add the free radical initiator to all wells except for the negative control.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) at regular intervals for a specified duration (e.g., 1 hour).

  • Data Analysis: Calculate the area under the curve (AUC) from the fluorescence kinetics. The CAA value is typically expressed as a percentage of inhibition of fluorescence compared to the control (cells treated only with the radical initiator) or as Quercetin Equivalents (QE).

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Materials:

  • Cell or tissue homogenates

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Malondialdehyde (MDA) standard

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Sample Preparation: Harvest and lyse cells. The lysate is then treated to precipitate proteins.

  • Reaction: Add the TBA reagent to the protein-free supernatant.

  • Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.

  • Measurement: Cool the samples and measure the absorbance or fluorescence of the resulting pink-colored adduct at the appropriate wavelength (e.g., 532 nm for absorbance).

  • Quantification: Determine the concentration of MDA in the samples by comparing the readings to a standard curve generated with known concentrations of MDA. Normalize the results to the total protein content of the sample.

Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

These assays measure the specific activity of key antioxidant enzymes in cell lysates. Commercially available kits are often used for these measurements.

  • Superoxide Dismutase (SOD) Activity Assay: This assay is typically based on the inhibition of the reduction of a chromogenic compound (e.g., WST-1) by superoxide radicals generated by an enzymatic reaction (e.g., xanthine/xanthine oxidase). The degree of inhibition is proportional to the SOD activity.

  • Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The remaining H2O2 can be reacted with a probe to produce a colored or fluorescent product, and the decrease in H2O2 concentration is proportional to the catalase activity.

  • Glutathione Peroxidase (GPx) Activity Assay: This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) using NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.

Mandatory Visualizations

Signaling Pathway: this compound Activation of the Nrf2 Antioxidant Response

Lipid catechols, such as Hydroxytyrosol Acetate, are potent activators of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 (Ubiquitinated) Keap1_Nrf2->Nrf2_ub Ubiquitination Keap1_mod Keap1 (Modified) Keap1_Nrf2->Keap1_mod Proteasome Proteasome Nrf2_ub->Proteasome Degradation Lipid_Catechol This compound (e.g., Hydroxytyrosol Acetate) Lipid_Catechol->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 (Free) Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (e.g., SOD, CAT, GPx, HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

The following diagram illustrates the key steps in the Cellular Antioxidant Activity (CAA) assay.

CAA_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_cells Incubate cells to form a monolayer seed_cells->incubate_cells treat_compounds Treat cells with this compound and controls incubate_cells->treat_compounds load_probe Load cells with DCFH-DA probe treat_compounds->load_probe induce_stress Induce oxidative stress with a free radical generator load_probe->induce_stress measure_fluorescence Measure fluorescence kinetically induce_stress->measure_fluorescence analyze_data Analyze data (AUC) and calculate CAA values measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Logical Relationship: Superiority of Lipid Catechols

This diagram illustrates the rationale behind the enhanced antioxidant activity of lipidated catechols compared to their non-lipidated parent compounds.

Lipid_Catechol_Advantage cluster_advantages Enhanced Properties parent_catechol Parent Catechol (e.g., Hydroxytyrosol) lipid_catechol This compound (e.g., Hydroxytyrosol Acetate) parent_catechol->lipid_catechol lipid_moiety Lipid Moiety (e.g., Acetate, Dodecyl) lipid_moiety->lipid_catechol lipophilicity Increased Lipophilicity lipid_catechol->lipophilicity membrane_interaction Improved Membrane Interaction lipophilicity->membrane_interaction cellular_uptake Enhanced Cellular Uptake lipophilicity->cellular_uptake superior_activity Superior Cellular Antioxidant Activity membrane_interaction->superior_activity cellular_uptake->superior_activity

Caption: Rationale for the enhanced antioxidant activity of Lipid Catechols.

References

A Head-to-Head Comparison of Lipid Catechol Synthesis Methods for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of lipid catechols is a critical step in the development of advanced drug delivery systems, particularly for applications requiring targeted delivery and stimuli-responsive release. This guide provides a head-to-head comparison of different synthetic methodologies, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.

The conjugation of lipids to catechol moieties, such as dopamine, offers a versatile platform for creating functionalized liposomes and nanoparticles. These lipid catechols can impart unique properties to delivery vehicles, including enhanced cellular uptake, pH-sensitive drug release, and the ability to form stable complexes with various therapeutic agents. However, the synthesis of these conjugates can be challenging due to the inherent reactivity of the catechol group, which is prone to oxidation. This guide explores and compares key synthetic strategies, focusing on protecting group chemistry, coupling reactions, and protecting-group-free approaches.

Key Synthetic Strategies at a Glance

The synthesis of lipid catechols generally involves three main approaches, each with distinct advantages and challenges:

  • Protecting Group-Based Synthesis: This classical approach involves the protection of the reactive catechol hydroxyls, followed by coupling to the lipid moiety and subsequent deprotection. This strategy offers high selectivity and prevents unwanted side reactions.

  • Direct Coupling of Unprotected Catechols: This method aims to simplify the synthetic process by directly coupling a catechol-containing molecule to a lipid without the use of protecting groups. This approach is more atom-economical but requires careful control of reaction conditions to avoid oxidation.

  • Lipid Activation and Coupling to Catecholamines: In this strategy, the lipid itself is activated and then reacted with a catecholamine, such as dopamine. This can be an effective method, particularly when the catecholamine is readily available.

Quantitative Performance Comparison

The choice of synthetic method significantly impacts key performance indicators such as yield, purity, reaction time, and scalability. The following table summarizes the typical performance of the different strategies discussed in this guide.

Synthesis Method Key Steps Typical Yield Purity Reaction Time Scalability Key Considerations
Protecting Group-Based Synthesis 1. Protection of Catechol2. Lipid Coupling3. DeprotectionModerate to HighHighLong (multi-step)ModerateRequires additional protection/deprotection steps, increasing complexity and cost. Offers high control and purity.
Direct Coupling (Protecting-Group-Free) 1. Direct conjugation of unprotected catecholVariableModerate to HighShortHighSimpler, fewer steps. Risk of catechol oxidation and side reactions. Requires careful optimization of reaction conditions.
Lipid Activation and Coupling 1. Activation of Lipid2. Coupling with CatecholamineModerate to HighHighModerateHighEfficient for readily available catecholamines. The choice of activation method is critical for success.

Detailed Experimental Protocols and Methodologies

This section provides detailed experimental protocols for the key synthesis methods, enabling researchers to replicate and adapt these procedures for their specific needs.

Method 1: Protecting Group-Based Synthesis of a DSPE-PEG-Catechol Conjugate

This method utilizes a protecting group for the catechol moiety to ensure selective reaction and high purity of the final product.

Workflow Diagram:

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection Catechol Dopamine ProtectedCatechol Protected Dopamine Catechol->ProtectedCatechol Protection ProtectingAgent Protecting Agent (e.g., Acetonide) ProtectingAgent->ProtectedCatechol ProtectedCatechol_c Protected Dopamine CoupledProduct Protected DSPE-PEG-Dopamine ProtectedCatechol_c->CoupledProduct EDC/NHS Coupling DSPE_PEG_NHS DSPE-PEG-NHS DSPE_PEG_NHS->CoupledProduct CoupledProduct_d Protected DSPE-PEG-Dopamine FinalProduct DSPE-PEG-Catechol CoupledProduct_d->FinalProduct Deprotection (e.g., mild acid) G cluster_0 Direct Coupling Dopamine Dopamine FinalProduct Lipid-Catechol Conjugate Dopamine->FinalProduct Direct Coupling ActivatedLipid Activated Lipid (e.g., NHS-ester) ActivatedLipid->FinalProduct G cluster_0 Step 1: Lipid Activation cluster_1 Step 2: Coupling CarboxyLipid Carboxy-terminated Lipid ActivatedLipid NHS-activated Lipid CarboxyLipid->ActivatedLipid Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLipid ActivatedLipid_c NHS-activated Lipid FinalProduct Lipid-Dopamine Conjugate ActivatedLipid_c->FinalProduct Coupling Dopamine Dopamine Dopamine->FinalProduct

Benchmarking Lipid Catechol drug delivery systems against existing platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of novel drug delivery platforms, this guide provides an objective comparison of Lipid Catechol drug delivery systems against established platforms such as liposomes, polymeric nanoparticles, and other lipid-based nanoparticles. This analysis is supported by available experimental data to benchmark performance across key delivery parameters.

Executive Summary

This compound drug delivery systems represent an innovative approach, leveraging dynamic covalent chemistry for prodrug nanoassembly. This platform offers potential advantages in drug loading and controlled release, particularly for drugs containing boronic acid moieties. While direct head-to-head comparative studies with other platforms are emerging, existing data allows for a preliminary assessment of its potential.

Data Presentation: Performance Metrics

The following tables summarize key performance indicators for this compound nanoassemblies and other common drug delivery platforms. It is important to note that these values are often drug- and formulation-dependent, and direct comparisons should be made with caution when data is not from a head-to-head study.

Table 1: Comparative Physicochemical Properties and Encapsulation Efficiency

Nanoparticle SystemCompositionParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Citation
This compound Nanoassemblies Catechol-functionalized lipid, boronic acid-modified drug75 - 150High (Covalent conjugation)Drug-dependent, potentially high[1]
Liposomes Phospholipids, Cholesterol50 - 20027.65 (for Oxaliplatin)Varies[2]
Polymeric Nanoparticles (PLGA) Poly(lactic-co-glycolic acid)150 - 30037 (for Paclitaxel)Varies[3]
Solid Lipid Nanoparticles (SLNs) Solid lipids, Surfactants100 - 400Varies, can be low for hydrophilic drugsGenerally < 10[4]
Nanostructured Lipid Carriers (NLCs) Solid and liquid lipids, Surfactants100 - 300Higher than SLNsGenerally higher than SLNs[5]
Lipid-Polymer Hybrid Nanoparticles PLGA core, Lipid shell100 - 20059 (for Paclitaxel)Varies

Table 2: Comparative In Vitro Drug Release Characteristics

Nanoparticle SystemRelease MechanismKey FeaturesCitation
This compound Nanoassemblies pH and/or oxidative microenvironment-triggeredOn-demand release at target site
Liposomes Diffusion, Erosion, Stimuli-responsiveTunable release profile
Polymeric Nanoparticles (PLGA) Bulk erosion, DiffusionSustained release over extended periods
Solid Lipid Nanoparticles (SLNs) Diffusion from solid matrixOften shows burst release
Nanostructured Lipid Carriers (NLCs) Diffusion from imperfect lipid matrixMore sustained release than SLNs
Lipid-Polymer Hybrid Nanoparticles Diffusion, Polymer erosionControlled and sustained release

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for the preparation and characterization of these nanoparticle systems.

Protocol 1: Preparation of this compound Prodrug Nanoassemblies

This protocol is based on the formation of dynamic covalent boronates between a catechol-functionalized lipid and a boronic acid-modified drug.

Materials:

  • Catechol-functionalized lipid

  • Boronic acid-modified drug (e.g., ciprofloxacin-PBA, bortezomib)

  • Organic solvent (e.g., ethanol)

  • Aqueous buffer (e.g., PBS pH 7.4)

Procedure:

  • Dissolution: Dissolve the catechol-functionalized lipid and the boronic acid-modified drug in an organic solvent.

  • Self-Assembly: Add the organic solution dropwise into an aqueous buffer under gentle stirring. The lipid-prodrug nanoassemblies (LPNAs) will form spontaneously.

  • Solvent Removal: Remove the organic solvent by dialysis or evaporation under reduced pressure.

  • Characterization: Characterize the resulting LPNAs for particle size, zeta potential, and drug loading.

Protocol 2: Preparation of Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).

Materials:

  • Phospholipids (e.g., DPPC, DSPC)

  • Cholesterol

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve lipids and the drug (if lipid-soluble) in an organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (containing the drug if water-soluble) by gentle agitation above the lipid phase transition temperature. This results in the formation of MLVs.

  • Size Reduction (Optional): To obtain SUVs, sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 3: Characterization of Nanoparticle Drug Delivery Systems

Standard characterization techniques are essential to ensure the quality and reproducibility of nanoparticle formulations.

  • Particle Size and Polydispersity Index (PDI):

    • Technique: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the nanoparticle suspension in an appropriate solvent and measure the particle size distribution and PDI at a fixed scattering angle.

  • Zeta Potential:

    • Technique: Laser Doppler Velocimetry.

    • Procedure: Measure the electrophoretic mobility of the nanoparticles in a suitable buffer to determine their surface charge.

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Procedure:

      • Separate the nanoparticles from the aqueous medium containing the free drug by centrifugation or ultracentrifugation.

      • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

      • Calculate EE and DL using the following formulas:

        • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

        • DL (%) = [(Total Drug - Free Drug) / Total Nanoparticle Weight] x 100

Mandatory Visualizations

Cellular Uptake Mechanisms of Nanoparticles

The following diagram illustrates the primary endocytic pathways involved in the cellular internalization of nanoparticles. The specific pathway utilized can depend on the nanoparticle's size, shape, and surface chemistry.

Cellular Uptake of Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell cluster_clathrin Clathrin-mediated Endocytosis cluster_caveolae Caveolae-mediated Endocytosis Nanoparticles Nanoparticles Clathrin_Coated_Pit Clathrin-coated Pit Nanoparticles->Clathrin_Coated_Pit Receptor Binding Caveolae Caveolae Nanoparticles->Caveolae Lipid Raft Interaction Cell_Membrane Cell Membrane Clathrin_Coated_Vesicle Clathrin-coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle Early_Endosome Early Endosome Clathrin_Coated_Vesicle->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Golgi Golgi Apparatus Late_Endosome->Golgi Recycling Caveosome Caveosome Caveolae->Caveosome Caveosome->Golgi ER Endoplasmic Reticulum Caveosome->ER

Caption: Major endocytic pathways for nanoparticle cellular uptake.

General Experimental Workflow for Nanoparticle Comparison

This diagram outlines a typical experimental workflow for the comparative evaluation of different nanoparticle-based drug delivery systems.

Experimental Workflow for Nanoparticle Comparison cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., this compound, Liposome, Polymeric) Physicochemical Physicochemical Characterization (Size, Zeta, PDI, Morphology) Formulation->Physicochemical Drug_Loading Encapsulation Efficiency & Drug Loading Formulation->Drug_Loading Cell_Uptake Cellular Uptake & Trafficking Physicochemical->Cell_Uptake Cytotoxicity Biocompatibility & Cytotoxicity Physicochemical->Cytotoxicity Release Drug Release Kinetics Drug_Loading->Release Pharmacokinetics Pharmacokinetics & Biodistribution Release->Pharmacokinetics Efficacy Therapeutic Efficacy Cell_Uptake->Efficacy Toxicity In Vivo Toxicity Cytotoxicity->Toxicity

Caption: A streamlined workflow for benchmarking drug delivery systems.

References

Cross-validation of analytical techniques for Lipid Catechol characterization

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Cross-Validation of Analytical Techniques for Lipid Catechol Characterization

For researchers, scientists, and drug development professionals, the accurate characterization of lipid catechols—compounds featuring both a lipid and a catechol moiety—is critical for quality control, structural elucidation, and understanding their biological activity. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for characterizing these complex molecules.

Comparative Analysis of Analytical Techniques

The characterization of lipid catechols requires a multi-faceted approach, as no single technique can provide all the necessary information. The lipid portion confers solubility in organic solvents and influences chromatographic behavior, while the catechol group provides a chromophore for UV-Vis spectroscopy and specific reactive sites. A combination of chromatographic and spectroscopic methods is typically employed for a comprehensive analysis.

The primary techniques for characterizing lipid catechols include:

  • High-Performance Liquid Chromatography (HPLC) for separation and quantification.

  • Mass Spectrometry (MS) for molecular weight determination and structural analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structure elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy for quantification.

The selection of a method depends on the specific analytical goal, such as purity assessment, structural confirmation, or quantitative analysis.

Data Presentation: Performance Metrics

The following table summarizes the quantitative performance of each analytical technique for the characterization of lipid catechols. The values are representative and can vary based on the specific compound, sample matrix, and instrumentation.

Parameter HPLC-UV LC-MS/MS NMR Spectroscopy UV-Vis Spectroscopy FTIR Spectroscopy
Primary Use Quantification, PurityIdentification, QuantificationStructure ElucidationQuantificationFunctional Group ID
Typical Sensitivity ng-µgpg-ng[1]mgµg-mgmg
Linearity (R²) > 0.99[2]> 0.99[1]N/A (Quantitative NMR requires internal standards)> 0.99N/A
Lower Limit of Quantification (LLOQ) ~10-100 ng/mL~10-20 pg/mL[1]~0.1-1 mg/mL~0.1-1 µg/mLNot typically used for quantification
Intra-Assay Precision (CV%) < 5%< 5%[1]< 2% (for qNMR)< 3%N/A
Inter-Assay Precision (CV%) < 10%< 5%< 5% (for qNMR)< 5%N/A
Specificity Moderate to High (retention time)Very High (mass-to-charge ratio)Very High (unique spectral fingerprint)Low to ModerateModerate

Experimental Workflows and Logical Diagrams

A logical workflow is essential for the efficient and comprehensive characterization of lipid catechols. The following diagrams illustrate a typical experimental workflow and a comparison of the information provided by each technique.

G Experimental Workflow for this compound Characterization cluster_0 Sample Preparation Extraction Solvent Extraction Purification Column Chromatography (Optional) Extraction->Purification HPLC HPLC Separation (Purity & Quantification) Purification->HPLC Inject NMR NMR Spectroscopy (Definitive Structure) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry (Molecular Weight & Formula) HPLC->MS Couple for LC-MS HPLC_UV HPLC-UV

Caption: A typical workflow for isolating and characterizing lipid catechols.

G Information Provided by Each Analytical Technique cluster_HPLC HPLC cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Spectroscopy Other Spectroscopy Analyte This compound Purity Purity Analyte->Purity MolWeight Molecular Weight Analyte->MolWeight Connectivity Atom Connectivity Analyte->Connectivity FuncGroups Functional Groups (FTIR) Analyte->FuncGroups RetentionTime Retention Time Purity->RetentionTime Quant_HPLC Quantification RetentionTime->Quant_HPLC Fragmentation Fragmentation Pattern MolWeight->Fragmentation Formula Elemental Formula (High-Res MS) Fragmentation->Formula Stereochem Stereochemistry Connectivity->Stereochem Structure 3D Structure Stereochem->Structure Quant_UV Quantification (UV-Vis) FuncGroups->Quant_UV

Caption: Comparison of the structural and quantitative data from each technique.

Experimental Protocols

Detailed methodologies are crucial for reproducing and cross-validating analytical results.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is ideal for determining the purity of a this compound sample and for its quantification.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The gradient can be optimized to separate the this compound from impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 280 nm, which is the characteristic absorbance wavelength for the catechol moiety.

  • Sample Preparation: Prepare a stock solution of the this compound in the mobile phase or a compatible solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve for quantification.

  • Analysis: Inject 10-20 µL of the sample. Purity is determined by the peak area percentage of the main component. Quantification is achieved by comparing the peak area of the sample to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides superior specificity for identification and quantification by combining the separation power of HPLC with the mass-analyzing capabilities of MS.

  • Instrumentation: An HPLC system coupled to a mass spectrometer, typically a triple quadrupole or high-resolution instrument (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions: Same as the HPLC-UV method described above.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. ESI is suitable for polar lipids.

    • Scan Mode: For initial identification, a full scan is used to determine the parent ion's mass-to-charge ratio (m/z).

    • Tandem MS (MS/MS): To confirm the structure, the parent ion is fragmented, and the resulting product ions are analyzed. This provides a unique fragmentation pattern that acts as a structural fingerprint.

    • Multiple Reaction Monitoring (MRM): For highly sensitive and specific quantification, specific precursor-to-product ion transitions are monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous elucidation of a molecule's complete chemical structure.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4). Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing.

  • ¹H NMR Acquisition: This experiment provides information about the number and chemical environment of hydrogen atoms. Key signals include aromatic protons from the catechol ring and aliphatic protons from the lipid chain.

  • ¹³C NMR Acquisition: This provides information on the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assignment of all proton and carbon signals and establishing the connectivity of atoms within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a sample.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Interpretation: The resulting spectrum will show absorption bands corresponding to specific functional groups. For a this compound, key expected peaks include:

    • ~3300-3500 cm⁻¹: O-H stretching (from the catechol hydroxyl groups).

    • ~2850-2960 cm⁻¹: C-H stretching (from the lipid alkyl chain).

    • ~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching (from the aromatic ring).

    • ~1250 cm⁻¹: C-O stretching (from the phenol group).

Ultraviolet-Visible (UV-Vis) Spectroscopy

This technique is a simple and effective method for quantifying lipid catechols in solution, provided there are no other interfering chromophores.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the this compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration.

  • Data Acquisition: Scan the sample solution from approximately 200 to 400 nm, using the pure solvent as a blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax), which is typically around 280 nm for catechols. To quantify the concentration in an unknown sample, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax.

References

Comparative study of the biocompatibility of various Lipid Catechol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanomedicine has seen a significant interest in the development of novel lipid-based nanoparticles for targeted drug delivery. Among these, Lipid Catechol (LC) derivatives have emerged as a promising class of molecules due to their unique chemical properties that allow for the formation of stable lipid prodrug nanoassemblies. This guide provides a comparative overview of the biocompatibility of various LC derivatives, presenting available experimental data to aid researchers in the selection of appropriate candidates for their drug delivery platforms.

Biocompatibility Profile: A Tabular Comparison

The following tables summarize the available quantitative data on the cytotoxicity, inflammatory response, and hemocompatibility of select this compound derivatives and related compounds. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources. Methodological differences between studies should be considered when interpreting these results.

Table 1: In Vitro Cytotoxicity of this compound Derivatives and Related Compounds

Compound/FormulationCell LineAssayConcentrationResult (e.g., % Viability, IC50)
This compound (CAS 2930813-52-6) Murine FibroblastsNot SpecifiedNot SpecifiedMinimal toxicity reported for triclosan-conjugated micelles.[1]
Catechol-functionalized Nanoparticles (NP2 & NP29) RAW 264.7 MacrophagesNot SpecifiedNot SpecifiedProtective effect against oxidative stress.[2]
Catechol GL-15 (Glioblastoma)Annexin V600 µM20.7% apoptotic cells (vs. 0.4% in control).[3]
Catechol Zebrafish LarvaeLC50188.8 µMLethal concentration 50.[4]
PACA Nanoparticles (Control) RAW 264.7 MacrophagesWST-832 and 128 µg/mLCell viability below 5%.[5]
SM1-3e Lipid Nanoparticles RAW 264.7 MacrophagesMTT5-10 µM75-95% cell viability.

Table 2: Inflammatory Response to this compound Derivatives and Related Compounds

Compound/FormulationCell Line/ModelBiomarkerResult
Catechol and derivatives (3-methylcatechol, 4-methylcatechol) BV-2 MicrogliaNO, TNF-αSignificant decrease in LPS-induced production.
Catechol-functionalized Nanoparticles (NP2 & NP29) RAW 264.7 MacrophagesInflammatory ResponseRegulatory effect on stimulated macrophages.
2-Chlorohexadecanal (2-ClHDA) and 2-Chloropalmitic acid (2-ClPA) In vivo (rat mesentery)Leukocyte-endothelial cell interactions, ROS productionSignificant increase in inflammatory events.
SM1-3e Lipid Nanoparticles RAW 264.7 MacrophagesTNF-αModest increase in secretion (3-4 pg/mL).

Table 3: Hemocompatibility of Materials (General)

TestStandardPurpose
Hemolysis ASTM F756To assess the potential of a material to damage red blood cells.

Key Signaling Pathway: NF-κB in Inflammatory Response

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Several studies indicate that catechol derivatives can modulate this pathway, leading to a decrease in the production of pro-inflammatory cytokines.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway in Response to Inflammatory Stimuli cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB sequesters Ub Ubiquitin IkB->Ub is ubiquitinated DNA DNA NF_kB->DNA translocates to nucleus and binds to Proteasome Proteasome Proteasome->IkB degrades Ub->Proteasome targets for degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: NF-κB signaling pathway activation by inflammatory stimuli.

Experimental Methodologies

To ensure the reproducibility and comparability of biocompatibility data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro biocompatibility assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate and incubate for 24h Treatment Treat cells with various concentrations of this compound derivatives Cell_Seeding->Treatment Incubation Incubate for a defined period (e.g., 24h, 48h, 72h) Treatment->Incubation MTT_Addition Add MTT solution to each well and incubate for 2-4h Incubation->MTT_Addition Formazan_Formation Living cells with active mitochondria reduce MTT to purple formazan crystals MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability relative to untreated controls Absorbance_Measurement->Data_Analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Treatment: Expose the cells to various concentrations of the test compounds (this compound derivatives) and appropriate controls (positive and negative).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: After incubation, carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Protocol Details:

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix a portion of the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Hemocompatibility Evaluation: Hemolysis Assay (ASTM F756)

This assay evaluates the potential of a material to cause hemolysis (red blood cell lysis).

Hemolysis_Assay_Workflow Hemolysis Assay Workflow (Direct Contact) Blood_Collection Collect fresh human blood in an anticoagulant (e.g., citrate) Blood_Dilution Dilute the blood with a physiologically compatible buffer (e.g., PBS) Blood_Collection->Blood_Dilution Incubation_Setup Incubate the test material (this compound derivative) with the diluted blood Blood_Dilution->Incubation_Setup Incubation Incubate all samples at 37°C for a specified time (e.g., 3-4 hours) Incubation_Setup->Incubation Controls Prepare positive (e.g., water) and negative (e.g., PBS) controls Controls->Incubation Centrifugation Centrifuge the samples to pellet intact red blood cells Incubation->Centrifugation Supernatant_Analysis Measure the absorbance of hemoglobin in the supernatant at ~540 nm Centrifugation->Supernatant_Analysis Hemolysis_Calculation Calculate the percentage of hemolysis relative to the positive control Supernatant_Analysis->Hemolysis_Calculation

Caption: Workflow for assessing hemocompatibility using a direct contact hemolysis assay.

Protocol Details (Direct Contact Method):

  • Blood Preparation: Obtain fresh human blood and dilute it with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Sample Preparation: Prepare the test material (this compound derivative) at the desired concentrations.

  • Incubation: Add the diluted blood to tubes containing the test material, a positive control (e.g., deionized water), and a negative control (e.g., PBS). Incubate the tubes at 37°C for a specified period (typically 3-4 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Supernatant Analysis: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at approximately 540 nm.

  • Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control (which represents 100% hemolysis).

Conclusion

The available data suggests that this compound derivatives, particularly when formulated into nanoparticles, generally exhibit favorable biocompatibility profiles. Their anti-inflammatory properties, mediated in part through the NF-κB pathway, make them attractive candidates for drug delivery applications where modulation of the immune response is desired. However, the cytotoxicity of the parent catechol molecule at higher concentrations highlights the importance of careful formulation and dose consideration.

This guide underscores the need for direct, side-by-side comparative studies of various this compound derivatives to establish a clearer understanding of their structure-activity relationships with respect to biocompatibility. Researchers are encouraged to utilize the standardized protocols outlined herein to generate robust and comparable data that will accelerate the development of safe and effective nanomedicines.

References

A Comparative Guide to the Long-Term Stability of Lipid-Catechol Formulations and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of nanoparticle formulations is a critical factor in the development of effective and reliable drug delivery systems. This guide provides a comparative assessment of the long-term stability of Lipid-Catechol (LC) formulations against other common nanoparticle platforms, including standard liposomes, lipid nanoparticles (LNPs), and polymeric nanoparticles. The information presented is supported by a summary of experimental data from various studies and detailed experimental protocols for key stability-indicating assays.

Comparative Stability of Nanoparticle Formulations

The stability of a nanoparticle formulation is influenced by a multitude of factors, including its composition, size, surface charge, and the storage conditions (e.g., temperature, pH). Below is a comparative summary of the long-term stability of different nanoparticle formulations based on available research.

Formulation TypeKey Stability-Indicating ParametersTypical Long-Term Stability ProfileFactors Influencing Stability
Lipid-Catechol (LC) Formulations Particle Size (DLS), Polydispersity Index (PDI), Zeta Potential, Encapsulation EfficiencyCatechol-functionalized liposomes have shown good stability, with minimal changes in size and drug leakage over several weeks to months at 4°C. The catechol moiety can enhance stability through its adhesive and antioxidant properties.pH of the storage buffer, temperature, presence of oxidizing agents, lipid composition.
Standard Liposomes Particle Size, PDI, Zeta Potential, Drug LeakageStability can vary significantly based on lipid composition. Liposomes made from saturated, high-phase-transition-temperature (Tc) lipids with cholesterol are generally more stable, showing good stability for months at 4°C.[1] Formulations with unsaturated lipids are more prone to oxidation and degradation.[1]Lipid composition (acyl chain length, saturation), cholesterol content, surface charge, storage temperature, pH, presence of cryoprotectants for frozen storage.
Lipid Nanoparticles (LNPs) Particle Size, PDI, Zeta Potential, mRNA/siRNA Integrity & EncapsulationLNP stability is highly dependent on storage conditions. Refrigerated (2°C) aqueous solutions can be stable for over 150 days.[2] For longer-term storage, freezing at -20°C or -80°C with cryoprotectants like sucrose or trehalose is often necessary to prevent aggregation and maintain efficacy.[3]Storage temperature, pH of the buffer, presence of cryoprotectants, formulation components (ionizable lipids, PEG-lipids).[2]
Polymeric Nanoparticles Particle Size, PDI, Zeta Potential, Drug Release Profile, Polymer DegradationGenerally exhibit good long-term stability, especially in a lyophilized state. The degradation rate of the polymer (e.g., PLGA) can be tailored to control drug release and is a key factor in their long-term stability profile.Polymer type and molecular weight, drug-polymer interactions, storage as a lyophilized powder vs. aqueous suspension, temperature.

Experimental Protocols

Accurate assessment of long-term stability requires robust and well-defined experimental protocols. The following are detailed methodologies for key experiments cited in the stability assessment of nanoparticle formulations.

Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Objective: To monitor changes in the size and size distribution of nanoparticles over time, which are critical indicators of aggregation or degradation.

Methodology:

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate filtered buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS analysis (typically between 0.1 and 1.0 mg/mL). Ensure the buffer is the same as the one used for storage to avoid osmotic stress.

  • Instrument Setup: Use a dynamic light scattering instrument (e.g., Malvern Zetasizer). Set the measurement parameters, including the dispersant viscosity and refractive index, and the material refractive index. Equilibrate the instrument to the desired measurement temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature for at least 1-2 minutes.

    • Perform at least three replicate measurements for each sample.

  • Data Analysis: The instrument software calculates the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), a measure of the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for monodisperse nanoparticle formulations.

  • Long-Term Study: Repeat the measurements at predefined time points (e.g., 0, 1, 3, 6, and 12 months) for samples stored under different conditions (e.g., 4°C, 25°C, -20°C).

Zeta Potential Measurement

Objective: To determine the surface charge of the nanoparticles, which is a key indicator of colloidal stability. Nanoparticles with a zeta potential above ±30 mV are generally considered stable due to electrostatic repulsion.

Methodology:

  • Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the zeta potential.

  • Instrument Setup: Use an instrument capable of measuring zeta potential, often integrated with a DLS system. Use a specific folded capillary cell for the measurement.

  • Measurement:

    • Inject the diluted sample into the capillary cell, ensuring no air bubbles are present.

    • Place the cell into the instrument.

    • The instrument applies an electric field and measures the electrophoretic mobility of the particles.

  • Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. The pH of the sample should always be recorded and reported with the zeta potential value, as it significantly influences surface charge.

  • Long-Term Study: Measure the zeta potential at various time points throughout the stability study.

Encapsulation Efficiency (EE) and Drug Loading (DL)

Objective: To quantify the amount of drug encapsulated within the nanoparticles and monitor for any leakage over time.

Methodology (using a fluorescent dye-based assay for RNA as an example):

  • Reagents and Standards:

    • A fluorescent dye that specifically binds to the encapsulated cargo (e.g., RiboGreen for RNA).

    • A detergent solution to lyse the nanoparticles (e.g., 2% Triton X-100).

    • A standard curve of the free drug/cargo.

  • Measurement of Free Drug:

    • In a 96-well plate, add the intact nanoparticle suspension to a solution of the fluorescent dye in a suitable buffer (e.g., TE buffer).

    • Measure the fluorescence intensity. This reading corresponds to the amount of unencapsulated (free) drug.

  • Measurement of Total Drug:

    • In a separate set of wells, first lyse the nanoparticles by incubating them with the detergent solution.

    • Add the fluorescent dye and measure the fluorescence intensity. This reading corresponds to the total amount of drug (encapsulated + free).

  • Calculation:

    • Use the standard curve to convert fluorescence readings to concentrations.

    • Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100.

  • Long-Term Study: Perform this assay at each stability time point to assess drug leakage from the nanoparticles.

Visualizations

Signaling and Cellular Uptake Pathways

The following diagrams illustrate key biological pathways and experimental workflows relevant to the assessment of nanoparticle formulations.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome 2. Vesicle Formation Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome 3. Maturation & pH drop Lysosome Lysosome (pH ~4.5-5.0) Degradation Late_Endosome->Lysosome 5a. Degradation Pathway Cargo_Release Cargo Release (e.g., mRNA) Late_Endosome->Cargo_Release 4. Endosomal Escape (Membrane Fusion) Translation Protein Translation Cargo_Release->Translation 5b. Therapeutic Action

Caption: Cellular uptake and endosomal escape pathway of a lipid nanoparticle.

Experimental Workflow

Stability_Workflow cluster_TimePoints Stability Time Points (e.g., 1, 3, 6, 12 months) Start Start: Nanoparticle Formulation T0_Char Time Zero Characterization (Size, PDI, Zeta, EE%) Start->T0_Char Storage Long-Term Storage (e.g., 4°C, 25°C, -20°C) T0_Char->Storage Analysis Sample Analysis - DLS (Size, PDI) - Zeta Potential - Encapsulation Efficiency Storage->Analysis Periodic Sampling Data_Analysis Data Analysis & Comparison Analysis->Data_Analysis Conclusion Determine Shelf-Life & Optimal Storage Conditions Data_Analysis->Conclusion

Caption: Experimental workflow for assessing long-term nanoparticle stability.

References

Performance of Lipid Catechol in Biological Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is a cornerstone of modern therapeutics. Among the various nanocarriers, lipid-based nanoparticles have gained significant attention due to their biocompatibility and versatility. A novel addition to this class is the catechol-functionalized lipid, or "Lipid Catechol," which offers unique advantages in forming Lipid Prodrug Nanoassemblies (LPNAs). This guide provides a comprehensive comparison of the performance of this compound-based systems with other lipid-based alternatives in different biological media, supported by available experimental data.

Introduction to this compound and Lipid Prodrug Nanoassemblies (LPNAs)

This compound is a specialized lipid molecule that incorporates a catechol group. This functional group allows for the formation of a dynamic and reversible covalent bond with drugs that are modified to contain a boronic acid group. This interaction results in the self-assembly of Lipid Prodrug Nanoassemblies (LPNAs), a sophisticated drug delivery platform. The key feature of these LPNAs is their ability to respond to specific triggers in the biological environment, such as changes in pH or the presence of reactive oxygen species (ROS), leading to a targeted and controlled release of the therapeutic agent.

Comparative Performance Analysis

This section compares the performance of this compound-based LPNAs with conventional lipid nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), across several key parameters.

Drug Loading and Encapsulation Efficiency

One of the significant advantages of the this compound system is its unique drug loading mechanism. Unlike traditional lipid nanoparticles that physically entrap drugs within their matrix, LPNAs load drugs through a covalent linkage.

Carrier TypeDrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
This compound (LPNA) BortezomibNot explicitly quantified in percentages, but described as efficient due to covalent conjugation.Not explicitly quantified in percentages, but described as efficient.
Solid Lipid Nanoparticles (SLN) Bortezomib0.8 ± 0.05%68.3 ± 3.7%
Solid Lipid Nanoparticles (SLN) CiprofloxacinNot specified90%
Nanostructured Lipid Carriers (NLC) Fenretinide~2-fold higher than SLNs> 97%
Solid Lipid Nanoparticles (SLN) FenretinideNot specified93%

Table 1: Comparison of Drug Loading and Encapsulation Efficiency. Note: Direct comparative studies for the same drug across all carrier types are limited. The data presented is compiled from different studies to provide a general overview.

The covalent loading mechanism of LPNAs suggests a potentially higher and more stable drug association compared to the physical encapsulation in SLNs and NLCs, which can be prone to drug expulsion.

Stability in Biological Media

Conventional liposomes and lipid nanoparticles can be destabilized by serum components, leading to premature drug release. The stability of these particles is often improved by optimizing the lipid composition, for instance, by including cholesterol.

Drug Release Kinetics

A key feature of this compound LPNAs is their stimuli-responsive drug release. The boronate ester bond between the catechol and the boronic acid is sensitive to acidic pH and oxidative environments, which are characteristic of tumor microenvironments and intracellular compartments like endosomes and lysosomes.

  • pH-Responsive Release: Studies have shown that the release of bortezomib from catechol-containing polymers is significantly higher at acidic pH (5.0 and 6.5) compared to physiological pH (7.4). At pH 5.0, over 80% of the drug was released within 12 hours, whereas at pH 7.4, only about 30% was released in the same timeframe. This property is highly advantageous for targeted drug delivery to cancer cells.

  • Comparison with Conventional Carriers: In contrast, conventional SLNs and NLCs typically exhibit a more sustained, diffusion-controlled release pattern. For example, bortezomib-loaded SLNs showed a slow-release pattern over 48 hours. Paclitaxel-loaded SLNs demonstrated the slowest release rate when compared to micelles and liposomes.

Cellular Uptake and Endosomal Escape

The efficiency of a nanocarrier is heavily dependent on its ability to be internalized by target cells and subsequently release its cargo into the cytoplasm.

  • Targeting and Uptake: The presence of boronic acid on the surface of nanoparticles can facilitate their interaction with sialic acid residues that are often overexpressed on the surface of cancer cells, potentially enhancing cellular uptake.

  • Endosomal Escape: The pH-responsive nature of the catechol-boronate linkage is crucial for endosomal escape. As the endosome acidifies, the bond is cleaved, leading to the release of the drug. This "proton sponge" effect, where the nanoparticle components buffer the endosomal pH, can lead to osmotic swelling and rupture of the endosome, releasing the drug into the cytoplasm. This is a significant advantage over many conventional nanoparticles that can remain trapped in endosomes and get degraded in lysosomes.

Lipid_Catechol_Uptake_and_Release cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LPNA Lipid Prodrug Nanoassembly (LPNA) LPNA_Endosome LPNA in Endosome LPNA->LPNA_Endosome Endocytosis Drug_Release Drug Release LPNA_Endosome->Drug_Release Acidic pH cleaves boronate bond Lipid_Degradation Lipid Component Degradation LPNA_Endosome->Lipid_Degradation Cytoplasm Cytoplasm Drug_Release->Cytoplasm Endosomal Escape Drug_Effect Therapeutic Effect Cytoplasm->Drug_Effect Released drug acts on intracellular target

Caption: Cellular uptake and pH-responsive drug release mechanism of this compound-based LPNAs.

Cytotoxicity

The biocompatibility of nanocarriers is a critical factor for their clinical translation.

Carrier TypeCell LineIC50Reference
This compound (LPNA) with Bortezomib 4T1 murine mammary carcinomaSignificantly reduced tumor growth and increased survival compared to free drug.
Lawsone-loaded SLNs A5499.81 ± 1.3 µg/mL (after 48h)
Free Lawsone A54913.37 ± 1.22 µg/mL (after 48h)
Anandamide EFM-19 breast carcinoma1.5 ± 0.3 µM (after 48h)
Anandamide MCF-70.5 µM

Table 2: Comparative Cytotoxicity. IC50 values represent the concentration of a substance required to inhibit the growth of 50% of cells. A lower IC50 value indicates higher cytotoxicity.

The available data suggests that encapsulating drugs in lipid nanoparticles, including LPNAs and SLNs, can enhance their cytotoxic effects against cancer cells compared to the free drug. This is likely due to improved cellular uptake and targeted release. The inherent biocompatibility of the lipid components also contributes to a favorable safety profile.

Experimental Protocols

This section outlines the general methodologies used to evaluate the performance of lipid-based nanoparticles.

Synthesis of Lipid Prodrug Nanoassemblies (LPNAs)
  • Modification of the Drug: The therapeutic agent is chemically modified to introduce a boronic acid group.

  • Preparation of the this compound Solution: The this compound is dissolved in a suitable organic solvent.

  • Self-Assembly: The boronic acid-modified drug is mixed with the this compound solution. The formation of the dynamic covalent boronate bond drives the self-assembly of the LPNAs in an aqueous buffer.

  • Purification: The resulting LPNA dispersion is often purified to remove any unreacted components, typically through dialysis or size exclusion chromatography.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Drug_Modification Drug Modification (Boronic Acid) Self_Assembly Self-Assembly of LPNAs Drug_Modification->Self_Assembly Lipid_Prep This compound Preparation Lipid_Prep->Self_Assembly Purification Purification Self_Assembly->Purification Size_Zeta Particle Size & Zeta Potential (DLS) Purification->Size_Zeta Morphology Morphology (TEM, SEM) Purification->Morphology Loading_Efficiency Drug Loading & Encapsulation Efficiency Purification->Loading_Efficiency Release_Kinetics Drug Release Kinetics (pH-dependent) Purification->Release_Kinetics Cell_Uptake Cellular Uptake (Flow Cytometry, Microscopy) Purification->Cell_Uptake Cytotoxicity Cytotoxicity Assay (MTT, etc.) Purification->Cytotoxicity Biodistribution Biodistribution Studies Purification->Biodistribution Endosomal_Escape Endosomal Escape Assay Cell_Uptake->Endosomal_Escape Efficacy Therapeutic Efficacy Biodistribution->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: A general experimental workflow for the synthesis and evaluation of this compound-based LPNAs.

Physicochemical Characterization
  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and surface charge (zeta potential) of the nanoparticles.

  • Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to visualize the shape and surface morphology of the LPNAs.

  • Drug Loading and Encapsulation Efficiency: The amount of drug loaded into the nanoparticles is quantified using techniques like High-Performance Liquid Chromatography (HPLC) after separating the nanoparticles from the unentrapped drug.

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Studies
  • The LPNA dispersion is placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in release media with different pH values (e.g., pH 7.4 to mimic physiological conditions and pH 5.0-6.5 to mimic the tumor microenvironment or endosomes).

  • Samples of the release medium are collected at different time intervals and the concentration of the released drug is measured by HPLC or UV-Vis spectroscopy.

Cellular Uptake and Trafficking
  • Qualitative Analysis: Confocal laser scanning microscopy (CLSM) is used to visualize the internalization of fluorescently labeled LPNAs into cells. Co-localization studies with fluorescent markers for endosomes and lysosomes can track the intracellular trafficking of the nanoparticles.

  • Quantitative Analysis: Flow cytometry provides a quantitative measurement of the cellular uptake of fluorescently labeled LPNAs by a large population of cells.

Cytotoxicity Assays
  • The viability of cells after treatment with different concentrations of the LPNAs, free drug, and empty nanoparticles is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The results are used to determine the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways in Cellular Uptake

The cellular uptake of nanoparticles is a complex process involving various endocytic pathways. For boronic acid-modified nanoparticles, including LPNAs, interaction with cell surface glycans (sialic acids) can trigger receptor-mediated endocytosis. The main signaling pathways involved in lipid metabolism and nanoparticle uptake include:

  • PI3K/AKT/mTOR pathway: This pathway is central to cell growth, proliferation, and survival, and also plays a role in regulating endocytosis.

  • AMPK pathway: This pathway is a key energy sensor and can influence cellular uptake processes.

  • SREBP pathway: This pathway is primarily involved in cholesterol and fatty acid metabolism, which can impact the lipid composition of cell membranes and thus affect nanoparticle interaction and uptake.

The specific signaling pathways activated by this compound LPNAs are an area of ongoing research. Understanding these pathways will be crucial for the rational design of next-generation targeted drug delivery systems.

Conclusion

This compound-based Lipid Prodrug Nanoassemblies represent a promising platform for targeted and controlled drug delivery. Their unique covalent drug loading mechanism and stimuli-responsive release properties offer significant advantages over conventional lipid-based nanoparticles, particularly for cancer therapy where acidic tumor microenvironments can be exploited. While direct comparative quantitative data is still emerging, the available evidence suggests that LPNAs can enhance therapeutic efficacy and reduce off-target effects. Further research focusing on detailed in vivo studies and direct comparisons with other nanocarriers will be essential to fully elucidate the potential of this innovative drug delivery system.

Safety Operating Guide

Navigating the Safe Disposal of Lipid Catechol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Lipid Catechol, a formulation combining lipid-based drug delivery systems with catechol, a hazardous chemical. Adherence to strict hazardous waste protocols is mandatory.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE) and Handling:

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a long-sleeved lab coat.[1][2] If working with solid catechol or in a poorly ventilated area, use a respirator.[2]
Handling Location All handling of solid catechol and preparation of its solutions should be conducted in a chemical fume hood to ensure adequate respiratory protection.[3][4] Work should be performed on lab benches away from sinks to prevent accidental release into the drainage system.
Accidental Exposure: Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.
Accidental Exposure: Eye Contact Rinse eyes cautiously with water for at least 15 minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.
Accidental Ingestion Do not induce vomiting. Rinse your mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure for this compound Waste

The disposal of this compound and any contaminated materials must be managed through your institution's hazardous waste program. Under no circumstances should this waste be disposed of down the drain or in the regular trash.

1. Waste Segregation and Collection:

  • Segregate Waste Streams: Separate this compound waste from other laboratory waste streams, such as solid and non-hazardous aqueous waste.

  • Designated Waste Container: Collect all this compound waste, including solutions and any contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated, leak-proof, and sealable hazardous waste container. Plastic containers are often preferred for chemical waste.

  • Avoid Mixing: Do not mix this compound waste with incompatible materials such as oxidizers, acids, and bases.

2. Waste Container Labeling:

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".

  • "this compound Waste".

  • The approximate concentration of catechol in the waste.

  • The name of the principal investigator or instructor.

  • The date waste accumulation began.

3. Waste Storage:

  • Secure Storage: Store the waste container in a designated, secure location, such as a satellite accumulation area.

  • Secondary Containment: Ensure the storage area has secondary containment to contain any potential leaks or spills.

  • Ventilation: Store the waste in a well-ventilated area.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must also be managed as hazardous waste.

  • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policies.

  • Labels on the empty containers must be obliterated or removed before disposal.

5. Scheduling Waste Pickup:

  • Once your hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

Experimental Protocols

While specific experimental protocols for the disposal of "this compound" are not explicitly detailed in the search results, the disposal procedures are based on the hazardous nature of catechol. The following general experimental safety and handling protocols for catechol should be followed.

Protocol for Preparing a Dilute Catechol Solution:

  • Don Appropriate PPE: This includes a lab coat, nitrile gloves, and safety goggles.

  • Work in a Fume Hood: All handling of solid catechol must be performed in a certified chemical fume hood.

  • Weighing: Weigh the required amount of solid catechol into a weigh boat.

  • Dissolving: Add the weighed catechol to a tightly-closing container with the appropriate solvent and swirl gently to dissolve.

  • Storage: Store the prepared solution in a securely capped container within secondary containment.

  • Waste Disposal of Contaminated Items: Dispose of the used weigh boat and gloves as solid hazardous waste.

Disposal Workflow Diagram

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Handling Handle this compound Solution or Solid CollectWaste Collect all this compound waste and contaminated items Handling->CollectWaste Generation of Waste Segregate Segregate from other waste streams CollectWaste->Segregate WasteContainer Use a designated, leak-proof hazardous waste container Segregate->WasteContainer Label Label container with: 'Hazardous Waste - this compound', Concentration, PI Name, Date WasteContainer->Label Store Store in a secure, ventilated area with secondary containment Label->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Schedule Waste Pickup EHS->Pickup

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Lipid Catechol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Lipid Catechol was not available at the time of this document's creation. The following guidance is based on the safety protocols for the structurally related and hazardous compound, catechol. It is imperative to consult the official SDS for this compound as soon as it becomes available and to adjust procedures accordingly. This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when there is a potential for exposure to minimize risk.

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves. Double-gloving is recommended.To prevent skin contact.[1][2][3]
Eye Protection Chemical safety goggles or a full-face shield.[1][2]To protect eyes from splashes and airborne particles.
Body Protection Long-sleeved lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. For procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.To prevent inhalation of hazardous particles or vapors.

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following workflow outlines the key steps from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood prep_weigh Weigh solid this compound prep_hood->prep_weigh prep_dissolve Dissolve in a suitable solvent prep_weigh->prep_dissolve handle_exp Perform experimental procedures prep_dissolve->handle_exp handle_contain Keep containers tightly closed handle_exp->handle_contain disp_collect Collect all waste in a labeled, sealed container handle_contain->disp_collect disp_solid Segregate solid and liquid waste disp_collect->disp_solid disp_ppe Dispose of contaminated PPE as hazardous waste disp_collect->disp_ppe disp_pickup Arrange for hazardous waste pickup disp_solid->disp_pickup disp_ppe->disp_pickup

Workflow for the safe handling and disposal of this compound.

Experimental Protocols

Preparation of this compound Solutions:

  • Engineering Controls: All weighing and preparation of solutions containing solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

  • Personal Protective Equipment: Don the required PPE as specified in the table above.

  • Weighing: Use a tared weigh boat to accurately measure the required amount of solid this compound.

  • Dissolving: Carefully add the solid to the solvent in a suitable, sealable container. Gently swirl to dissolve.

Handling and Use:

  • Designated Area: All work with this compound must be performed in a designated area of the laboratory, away from general traffic and sinks.

  • Containment: Use a tray or other form of secondary containment to catch any potential spills during use.

  • Avoid Contamination: Do not allow the chemical or contaminated gloves to come into contact with personal items such as pens, phones, or lab notebooks.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Collection:

  • Solid Waste: Collect in a designated, labeled, and sealed container for solid hazardous waste. This includes contaminated weigh boats, gloves, and paper towels.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," the approximate concentration, and the date accumulation began.

Spill Management:

  • In case of a spill, evacuate the area if necessary.

  • For small spills within a fume hood, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

  • For solid spills, carefully sweep or pick up the material to avoid generating dust and place it in the solid hazardous waste container.

  • Clean the spill area with soap and water.

Decontamination:

  • Surfaces: After each use, thoroughly decontaminate the work area with a suitable laboratory cleaner, followed by a water rinse.

  • Equipment: Clean all contaminated glassware and equipment with an appropriate solvent and then wash with soap and water.

Hazard Information for Catechol (as a proxy for this compound)

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.
Eye Damage/Irritation Causes serious eye damage.
Germ Cell Mutagenicity Suspected of causing genetic defects.
Carcinogenicity Suspected of causing cancer.
Aquatic Hazard Toxic to aquatic life.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.